Product packaging for (2R,3R)-Butanediol(Cat. No.:CAS No. 6982-25-8)

(2R,3R)-Butanediol

カタログ番号: B1222053
CAS番号: 6982-25-8
分子量: 90.12 g/mol
InChIキー: OWBTYPJTUOEWEK-QWWZWVQMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

(R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol.
(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2 B1222053 (2R,3R)-Butanediol CAS No. 6982-25-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3R)-butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBTYPJTUOEWEK-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026532, DTXSID801031371
Record name rel-(2R,3R)-2,3-Butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2,3-Butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (2R,3R)-2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

77.00 to 78.00 °C. @ 10.00 mm Hg
Record name (2R,3R)-2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24347-58-8, 6982-25-8
Record name (2R,3R)-Butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24347-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Butanediol, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Butanediol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024347588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(2R,3R)-2,3-Butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2,3-Butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-butane-2,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-BUTANEDIOL, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6510BGK6C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3-BUTANEDIOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR02B2286A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (2R,3R)-2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

19.7 °C
Record name (2R,3R)-2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(2R,3R)-Butanediol chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of (2R,3R)-Butanediol

Introduction

This compound, an organic compound with the formula (CH₃CHOH)₂, is a stereoisomer of 2,3-butanediol. It is classified as a vicinal diol, or glycol, and exists as a colorless liquid at room temperature.[1] This particular stereoisomer is of significant interest in various fields due to its production by numerous microorganisms through butanediol fermentation.[1] It is found naturally in substances like cocoa butter and sweet corn.[1] Its applications are diverse, ranging from being a precursor for plastics and pesticides to its use in the chromatographic resolution of carbonyl compounds.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

The chemical structure of this compound features two chiral centers at carbons 2 and 3, both with an 'R' configuration.

G A Prepare a solution of This compound in a suitable solvent (or use neat liquid). C Fill the polarimeter cell with the sample solution. A->C B Calibrate the polarimeter with a blank solvent cell. B->C D Measure the angle of rotation (α). C->D E Calculate the specific rotation [α] using the formula: [α] = α / (c * l) D->E G Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate synthase (AlsS) Acetoin (R)-Acetoin Acetolactate->Acetoin Acetolactate decarboxylase (AlsD) Butanediol This compound Acetoin->Butanediol This compound dehydrogenase (BdhA)

References

(2R,3R)-Butanediol: A Technical Guide to Natural Sources and Microbial Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Butanediol, a stereoisomer of 2,3-butanediol, is a chiral molecule with significant potential in the chemical and pharmaceutical industries. Its applications range from the synthesis of specialty chemicals and polymers to its use as a precursor for chiral drugs. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed exploration of its microbial production, focusing on key producing organisms, fermentation strategies, and analytical methodologies.

Natural Sources of this compound

This compound is found in a variety of natural sources, often as a product of fermentation or metabolic processes in plants and microorganisms. Its presence has been reported in:

  • Plants: The volatile organic compounds emitted by some plants, such as in Arabidopsis thaliana, have been found to contain this compound. It is suggested to play a role in plant defense mechanisms and communication. For instance, certain rhizobacteria produce this compound, which can induce systemic tolerance to drought in plants[1][2].

  • Fermented Foods and Beverages: As a product of microbial activity, this compound can be found in fermented products like traditional balsamic vinegar[3]. The concentration and stereoisomeric ratio of 2,3-butanediol can vary depending on the microorganisms involved in the fermentation and the aging process[3].

While present in nature, the concentrations of this compound in these sources are generally low, making direct extraction economically unfeasible for large-scale industrial applications. Consequently, microbial fermentation has emerged as the most promising route for its production.

Microbial Producers of this compound

A diverse range of microorganisms are capable of producing 2,3-butanediol, with some strains exhibiting a high stereospecificity for the (2R,3R)-isomer. Key producers include species from the genera Paenibacillus and Bacillus. These bacteria are often preferred for industrial applications due to their non-pathogenic nature.

Quantitative Production of this compound by Microbial Fermentation

The following table summarizes the quantitative data for this compound production by various microbial strains under different fermentation conditions.

MicroorganismSubstrateFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Paenibacillus polymyxa DSM 365Glucose + Yeast ExtractFed-Batch111-2.06[4]
Paenibacillus polymyxa DSM 365Tryptone, GlycerolFed-Batch68.540.340.70
Paenibacillus polymyxa MDBDOGlucoseFed-Batch77.3--
Paenibacillus polymyxa ATCC 842Glucose + Crude Yeast ExtractFed-Batch300.80 (fermentation yield)-
Paenibacillus polymyxa DSM 365GlucoseBatch43.80.43-
Paenibacillus polymyxa PM 3605Crude Glycerol + MolassesShake Flask19--
Bacillus subtilis CS13SucroseFed-Batch132.40.452.45
Bacillus subtilis GD5SucroseFed-Batch42.310.520.33
Bacillus subtilis (Engineered)GlycerolBatch-0.28 (mol/mol)-

Metabolic Pathway for this compound Synthesis

The biosynthesis of this compound in microorganisms typically starts from pyruvate, a central metabolite derived from glycolysis. The pathway involves a series of enzymatic reactions, with the final step determining the stereochemistry of the product. In high-yielding producers like Paenibacillus polymyxa, the pathway is highly specific for the (2R,3R)-isomer.

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_bdo_synthesis This compound Synthesis cluster_byproducts Competing Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate alsS (α-Acetolactate Synthase) Lactate Lactate Pyruvate->Lactate ldh (Lactate Dehydrogenase) Ethanol Ethanol Pyruvate->Ethanol Multiple Steps Acetoin (3R)-Acetoin Acetolactate->Acetoin alsD (α-Acetolactate Decarboxylase) Butanediol This compound Acetoin->Butanediol bdhA (this compound Dehydrogenase) NADH -> NAD+

Caption: Metabolic pathway for this compound synthesis from glucose.

Experimental Protocols

This section provides a representative protocol for the production and quantification of this compound using a microbial fermentation process.

Microbial Fermentation for this compound Production

This protocol is based on fed-batch fermentation of Paenibacillus polymyxa.

4.1.1. Media Composition

  • Seed Medium (per liter):

    • Glucose: 20 g

    • Yeast Extract: 5 g

    • Tryptone: 10 g

    • NaCl: 5 g

    • pH: 7.0

  • Fermentation Medium (per liter):

    • Glucose: 100 g (initial concentration)

    • Yeast Extract: 10 g

    • (NH₄)₂SO₄: 3 g

    • K₂HPO₄: 2 g

    • KH₂PO₄: 2 g

    • MgSO₄·7H₂O: 0.2 g

    • Trace element solution: 1 ml

    • pH: 6.5

  • Feeding Solution:

    • Concentrated glucose solution (e.g., 500 g/L)

4.1.2. Fermentation Procedure

  • Inoculum Preparation: Inoculate a single colony of Paenibacillus polymyxa into a flask containing the seed medium. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

  • Bioreactor Setup: Prepare a 2 L bioreactor containing 1 L of fermentation medium. Sterilize the bioreactor and medium.

  • Inoculation: Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

  • Fermentation Conditions:

    • Temperature: 37°C

    • pH: Maintain at 6.5 by automatic addition of 2M NaOH or 2M H₂SO₄.

    • Aeration: Maintain a micro-aerobic condition by supplying air at a low flow rate (e.g., 0.2 vvm).

    • Agitation: 200-400 rpm.

  • Fed-Batch Strategy: Monitor the glucose concentration periodically. When the glucose level drops to a certain threshold (e.g., 20 g/L), feed the concentrated glucose solution to maintain the glucose concentration within an optimal range.

  • Sampling: Collect samples at regular intervals for the analysis of cell growth (OD₆₀₀), glucose consumption, and this compound concentration.

Quantification of this compound Stereoisomers

Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column is the standard method for the separation and quantification of 2,3-butanediol stereoisomers.

4.2.1. Sample Preparation

  • Centrifuge the fermentation broth sample to remove microbial cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.

  • Derivatize the sample if necessary (e.g., trimethylsilylation) to improve volatility and chromatographic separation.

4.2.2. GC-MS Analysis

  • Gas Chromatograph: Equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

  • Injection: 1 µL of the prepared sample.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 5°C/min to 180°C.

    • Hold: 5 min at 180°C.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification: Use a calibration curve prepared with authentic standards of this compound. An internal standard can be used for improved accuracy.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the microbial production and analysis of this compound.

Experimental_Workflow cluster_production Microbial Production cluster_analysis Analysis Strain_Selection Strain Selection (e.g., P. polymyxa) Media_Preparation Media Preparation Strain_Selection->Media_Preparation Inoculum_Development Inoculum Development Media_Preparation->Inoculum_Development Fermentation Fed-Batch Fermentation Inoculum_Development->Fermentation Sampling Sampling Fermentation->Sampling Sample_Preparation Sample Preparation (Centrifugation, Extraction) Sampling->Sample_Preparation GCMS_Analysis GC-MS Analysis (Chiral Column) Sample_Preparation->GCMS_Analysis Data_Analysis Data Analysis (Quantification) GCMS_Analysis->Data_Analysis

Caption: General workflow for microbial production and analysis of this compound.

Conclusion

The microbial production of this compound offers a promising and sustainable alternative to chemical synthesis. Significant progress has been made in identifying and engineering high-producing, non-pathogenic bacterial strains such as Paenibacillus polymyxa and Bacillus subtilis. Optimization of fermentation conditions, particularly through fed-batch strategies, has led to high titers, yields, and productivities. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further advancements in the efficient and scalable production of this valuable chiral molecule for various industrial and pharmaceutical applications.

References

The Pivotal Role of (2R,3R)-Butanediol in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-Butanediol, a chiral compound with significant industrial applications, is a key product of mixed-acid fermentation in a variety of microorganisms. Its biosynthesis is intricately linked to central carbon metabolism, redox balance, and cellular stress response. This technical guide provides an in-depth exploration of the metabolic pathways leading to this compound production, the key enzymes involved, and the regulatory mechanisms that govern its synthesis. Furthermore, this document details common experimental protocols for the quantification of this compound and the characterization of its biosynthetic enzymes. Quantitative data from various microbial production platforms are summarized, and key metabolic and experimental workflows are visualized to facilitate a comprehensive understanding of this important metabolic process.

Introduction

2,3-Butanediol (BDO) is a four-carbon diol with three possible stereoisomers: (2R,3R)-BDO, (2S,3S)-BDO, and meso-BDO. The (2R,3R) stereoisomer, in particular, serves as a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals, and also finds applications as an antifreeze agent and a potential biofuel.[1] Microbial fermentation offers a sustainable and stereospecific route to (2R,3R)-BDO production, making it an attractive alternative to chemical synthesis.[2]

The microbial synthesis of 2,3-butanediol is primarily a strategy to mitigate intracellular acidification and to regulate the NADH/NAD+ ratio, particularly under oxygen-limiting conditions.[3] By converting acidic pyruvate into the neutral compound 2,3-butanediol, microbes can maintain a stable internal pH. The pathway also serves as a carbon and energy storage mechanism.[4] A diverse range of bacteria, including species of Klebsiella, Bacillus, and Paenibacillus, are natural producers of 2,3-butanediol.[4] Metabolic engineering efforts have also focused on introducing and optimizing the 2,3-BDO pathway in non-native hosts like Escherichia coli and Saccharomyces cerevisiae.

This guide will delve into the technical details of this compound metabolism, providing researchers and drug development professionals with a comprehensive resource to support their work in this field.

The this compound Metabolic Pathway

The biosynthesis of this compound from glucose begins with glycolysis, which generates the key precursor, pyruvate. The core of the pathway then consists of a three-step enzymatic conversion of pyruvate to 2,3-butanediol.

Key Enzymes and Reactions

The central pathway for 2,3-butanediol production is encoded by the budABC operon in many bacteria, such as Klebsiella pneumoniae.

  • α-Acetolactate Synthase (ALS) : This enzyme, encoded by the budB gene, catalyzes the condensation of two molecules of pyruvate to form α-acetolactate. This is the first committed step in the pathway.

  • α-Acetolactate Decarboxylase (ALDC) : Encoded by the budA gene, ALDC decarboxylates α-acetolactate to produce acetoin. In some organisms, α-acetolactate can be non-enzymatically decarboxylated to diacetyl, especially in the presence of oxygen. Diacetyl can then be reduced to acetoin by diacetyl reductase.

  • This compound Dehydrogenase (BDH) : This crucial enzyme, encoded by the budC gene, stereospecifically reduces acetoin to this compound, utilizing NADH as a cofactor. The stereospecificity of the final product is determined by the specific type of butanediol dehydrogenase present in the microorganism.

The overall pathway from pyruvate to this compound can be summarized as follows:

2 Pyruvate → α-Acetolactate + CO₂ α-Acetolactate → Acetoin + CO₂ Acetoin + NADH + H⁺ → this compound + NAD⁺

Metabolic Regulation

The expression of the genes involved in this compound synthesis is tightly regulated in response to environmental cues. In Klebsiella pneumoniae, the budABC operon is subject to transcriptional regulation that allows the cell to balance carbon flux between different fermentation pathways. Factors such as pH, oxygen availability, and the concentration of metabolic intermediates influence the expression of these genes. For instance, low pH is an effective inducer for the enzymes involved in 2,3-BDO biosynthesis.

Signaling Pathway

microbial_23BDO_pathway cluster_glycolysis Glycolysis cluster_BDO_pathway 2,3-Butanediol Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple steps alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (budB) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Formate_Acetate Formate_Acetate Pyruvate->Formate_Acetate Pyruvate Formate-Lyase Ethanol Ethanol Pyruvate->Ethanol Multiple steps Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase (budA) Diacetyl Diacetyl Acetoin->Diacetyl Spontaneous (O2) R_R_Butanediol R_R_Butanediol Acetoin->R_R_Butanediol this compound Dehydrogenase (budC) NADH -> NAD+ Diacetyl->Acetoin Diacetyl Reductase

Caption: Metabolic pathway for this compound synthesis.

Quantitative Data on this compound Production

The production of this compound varies significantly depending on the microbial host, genetic modifications, and fermentation conditions. The following tables summarize key production parameters from various studies.

Table 1: this compound Production in Wild-Type and Engineered Microorganisms
MicroorganismGenetic ModificationSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Optical Purity (%)
Klebsiella pneumoniaeWild-typeGlucose1500.451.5>98
Bacillus subtilisWild-typeGlucose5.880.430.2~100
Paenibacillus polymyxaWild-typeGlucose70.30.470.98>98
Escherichia coliEngineeredGlucose1200.411.25>99
Saccharomyces cerevisiaeEngineeredGlucose1780.482.64>99

Note: The values presented are approximations from various literature sources and can vary based on specific experimental conditions.

Table 2: Kinetic Properties of Key Enzymes in the this compound Pathway
EnzymeMicroorganismSubstrateKm (mM)Vmax (U/mg)
α-Acetolactate SynthaseAcetobacter pasteurianusPyruvate31.80.0029 (µM/min)
This compound DehydrogenaseRhodococcus erythropolisDiacetyl0.111.3
This compound DehydrogenaseRhodococcus erythropolis(R)-Acetoin--
This compound DehydrogenaseRhodococcus erythropolisThis compound0.585.9

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Quantification of this compound

Method: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Centrifuge the culture broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A chiral column suitable for separating stereoisomers (e.g., a cyclodextrin-based column).

    • Mobile Phase: Isocratic elution with a mixture of aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for the specific column.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Controlled, often around 25-40°C.

    • Detector: Refractive Index Detector (RID) is commonly used for quantifying sugars and alcohols.

  • Quantification: Prepare a standard curve using pure this compound. The concentration in the samples is determined by comparing the peak area with the standard curve.

Enzyme Activity Assays

4.2.1. α-Acetolactate Synthase (ALS) Activity Assay

This assay measures the formation of acetoin from pyruvate.

  • Reaction Mixture: Prepare a reaction buffer containing sodium phosphate buffer (pH 6.5), 100 mM sodium pyruvate, 0.5 mM MgCl₂, and 1 mM thiamine pyrophosphate (TPP).

  • Enzyme Reaction: Add the cell-free extract or purified enzyme to the reaction mixture and incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).

  • Stopping the Reaction: Add 50% sulfuric acid to stop the enzymatic reaction and to decarboxylate the α-acetolactate to acetoin. Incubate at 55°C for 30 minutes.

  • Colorimetric Detection: Add 0.5% creatine and 5% α-naphthol to the mixture and incubate at 37°C for 30 minutes to develop a colored product.

  • Measurement: Measure the absorbance at 520 nm. One unit of ALS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

4.2.2. This compound Dehydrogenase (BDH) Activity Assay

This assay measures the NADH-dependent reduction of acetoin or the NAD⁺-dependent oxidation of this compound.

  • Reduction Assay (Acetoin to Butanediol):

    • Reaction Mixture: Prepare a reaction buffer (e.g., PIPES buffer, pH 6.5) containing acetoin and NADH.

    • Measurement: Initiate the reaction by adding the enzyme. Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺.

  • Oxidation Assay (Butanediol to Acetoin):

    • Reaction Mixture: Prepare a reaction buffer (e.g., CAPS buffer, pH 10.0) containing this compound and NAD⁺.

    • Measurement: Initiate the reaction by adding the enzyme. Monitor the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

  • Calculation: The enzyme activity is calculated based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

Experimental Workflow

experimental_workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_analysis Analysis cluster_optimization Optimization Strain_Selection Strain_Selection Genetic_Modification Genetic_Modification Strain_Selection->Genetic_Modification Cloning & Transformation Fermentation_Process Fermentation_Process Genetic_Modification->Fermentation_Process Inoculation Sampling Sampling Fermentation_Process->Sampling Metabolite_Quantification Metabolite_Quantification Sampling->Metabolite_Quantification HPLC/GC Enzyme_Assays Enzyme_Assays Sampling->Enzyme_Assays Spectrophotometry Data_Analysis Data_Analysis Metabolite_Quantification->Data_Analysis Enzyme_Assays->Data_Analysis Process_Optimization Process_Optimization Data_Analysis->Process_Optimization Feedback Loop Process_Optimization->Genetic_Modification

References

A Technical Guide to the Industrial Applications of Enantiomerically Pure 2,3-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Butanediol (2,3-BDO) is a versatile, bio-based platform chemical with significant potential across a multitude of industries. As a four-carbon diol, it exists in three stereoisomeric forms: (2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO.[1][2] The ability to produce these stereoisomers in an enantiomerically pure form is critical, as the specific chirality of the molecule dictates its physical properties and suitability for high-value applications.[3] This technical guide explores the diverse industrial applications of enantiomerically pure 2,3-BDO, detailing its role as a chiral building block in pharmaceuticals, a monomer in advanced polymers, a precursor to biofuels, and a functional ingredient in cosmetics and agriculture. This document provides an in-depth overview of the synthesis, properties, and applications, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction to 2,3-Butanediol and its Stereoisomers

2,3-Butanediol, also known as 2,3-butylene glycol, is an organic compound with the chemical formula C₄H₁₀O₂.[4] It features two chiral centers, giving rise to three distinct stereoisomers: a pair of enantiomers, D-(-)-(2R,3R)-2,3-butanediol and L-(+)-(2S,3S)-2,3-butanediol, and an achiral diastereomer, meso-2,3-butanediol.[1] While traditionally produced via petrochemical routes from butene oxide under high temperature and pressure, these methods yield a mixture of isomers and are energy-intensive.

The growing demand for sustainable and green chemistry has spurred significant research into the microbial fermentation of renewable feedstocks (such as glucose, glycerol, and lignocellulosic biomass) to produce 2,3-BDO. This biological pathway offers a key advantage: the potential to produce specific, optically pure stereoisomers by selecting or engineering specific microbial strains. The distinct spatial arrangement of the hydroxyl and methyl groups in each stereoisomer leads to different physical and chemical properties, which in turn unlocks unique industrial applications.

Table 1: Physicochemical Properties of 2,3-Butanediol Stereoisomers
Property(2R,3R)-2,3-BDO(2S,3S)-2,3-BDOmeso-2,3-BDOGeneral (Mixture)
CAS Number 24347-58-819132-06-05341-95-7513-85-9
Molar Mass (g·mol⁻¹) 90.12290.12290.12290.122
Appearance Colorless LiquidColorless LiquidColorless LiquidColorless Liquid
Density (g/mL) ~0.987~0.987~0.9870.987
Boiling Point (°C) ~177-182~177-182190-192177
Melting Point (°C) -60 (Freezing Point)-301919
Solubility in Water MiscibleMiscibleMiscibleMiscible

Potential Industrial Applications

The unique properties of each 2,3-BDO stereoisomer make them valuable for specific industrial processes.

Chemical Synthesis and Platform Chemicals

Optically active 2,3-BDO is a valuable chiral building block for the asymmetric synthesis of high-value chemicals and pharmaceutical intermediates.

  • 1,3-Butadiene: Dehydration of 2,3-BDO yields 1,3-butadiene, a critical monomer for the production of synthetic rubber. Bio-based production of 1,3-butadiene from 2,3-BDO is a sustainable alternative to petroleum-based methods.

  • Methyl Ethyl Ketone (MEK): Acid-catalyzed dehydration of 2,3-BDO can produce MEK, a widely used industrial solvent and chemical intermediate.

  • Other Derivatives: 2,3-BDO can be converted into other useful chemicals such as diacetyl (a food flavoring agent), isobutyraldehyde, and acetoin.

Polymer and Plastics Industry

2,3-BDO serves as a bio-based monomer for creating novel polymers with tailored properties.

  • Polyurethanes (TPUs): The stereochemistry of 2,3-BDO used as a chain extender dramatically influences the properties of thermoplastic polyurethanes. The meso isomer, with its favorable orientation of methyl side chains, facilitates strong hydrogen bonding and the formation of crystalline hard segments, resulting in TPUs with superior mechanical and thermomechanical properties. Conversely, the chiral (+)- and (−)- isomers lead to less structured polymers with lower mechanical strength. The meso isomer is specifically used with naphthalene-1,5-diisocyanate to produce the hard-rubber product Vulkollan.

  • Polyesters: 2,3-BDO can be reacted with dicarboxylic acids to synthesize polyesters. While the secondary alcohol groups and methyl branches can reduce reactivity and crystallinity, it has been successfully used to create semicrystalline polyesters from long-chain aliphatic monomers. These bio-based polyesters have potential applications in biodegradable plastics.

Biofuels and Fuel Additives

2,3-BDO and its derivatives are promising candidates for the next generation of biofuels.

  • Fuel Additive: Due to its high heat of combustion, 2,3-BDO can be used as a fuel additive to improve the performance of gasoline and diesel engines.

  • Bio-jet Fuel: A key application is the conversion of 2,3-BDO into C8–C16 alkanes, which fall within the bio-jet fuel range. This is typically achieved through a multi-step process involving dehydration to olefins, followed by oligomerization and hydrogenation. This hybrid biological-catalytic pathway demonstrates high carbon recovery and is a promising approach for producing sustainable aviation fuel.

Pharmaceutical, Cosmetic, and Food Industries

The low toxicity and specific physical properties of 2,3-BDO isomers make them suitable for consumer product applications.

  • Pharmaceutical Intermediates: Optically pure 2,3-BDO is a valuable precursor for synthesizing complex chiral molecules used in pharmaceuticals.

  • Antifreeze Agents: The levo-form, (2R,3R)-2,3-BDO, has a very low freezing point of approximately -60°C, making it a highly effective and potentially bio-compatible antifreeze agent.

  • Humectants: With its ability to form hydrogen bonds, 2,3-BDO acts as a humectant, retaining moisture in products like lotions and creams in the cosmetics industry.

  • Flavoring Agents: The derivative diacetyl, obtained from 2,3-BDO, is used as a flavoring agent in various food products.

Agriculture

Recent studies have shown that 2,3-BDO can act as a plant growth-promoting agent. Fed-batch fermentation broth containing highly pure R,R-2,3-BDO has been shown to significantly stimulate the growth of soybean and strawberry seedlings.

Production of Enantiomerically Pure 2,3-Butanediol

Microbial fermentation is the most promising route for producing optically pure 2,3-BDO. By selecting or engineering microorganisms with stereospecific butanediol dehydrogenases (BDH), it is possible to direct the synthesis towards a specific isomer.

Table 2: Examples of Microbial Production of Enantiomerically Pure 2,3-Butanediol
MicroorganismStereoisomer ProducedSubstrateTiter (g/L)Yield (g/g)Optical Purity (%)Reference
Corynebacterium glutamicum (engineered)(2R,3R)-2,3-BDOGlucose144.90.429>99
Enterobacter cloacae (engineered)(2R,3R)-2,3-BDOGlucose152N/AHigh
Paenibacillus polymyxa DSM 365(2R,3R)-2,3-BDOGlucose111N/AHigh
Serratia marcescens (engineered)(2R,3R)-2,3-BDOGlucose89.81N/A~97.7
Bacillus subtilis GD5(R,R)-2,3-BDSucrose5.880.43~100
Escherichia coli (engineered)(2R,3R)-2,3-BDOGlucose30.5~0.38>99

Key Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for (2R,3R)-2,3-BDO Production

This protocol is a generalized procedure based on common practices for microbial 2,3-BDO production.

  • Strain and Inoculum Preparation:

    • Use an engineered strain, such as C. glutamicum or P. polymyxa, known to produce high-titer, optically pure (2R,3R)-2,3-BDO.

    • Prepare a seed culture by inoculating a single colony into a seed medium (e.g., Luria-Bertani broth) and incubating at 30-37°C with shaking at 200-250 rpm for 12-18 hours.

  • Bioreactor Setup and Medium:

    • Prepare the fermentation medium in a sterilized bioreactor. A typical medium contains a carbon source (e.g., 100 g/L glucose), a nitrogen source (e.g., yeast extract, corn steep liquor), phosphate source (e.g., KH₂PO₄, K₂HPO₄), and trace elements.

    • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

  • Fermentation Conditions:

    • Temperature: Maintain at 30-37°C.

    • pH: Control at a setpoint between 6.0 and 7.0 using automated addition of an acid (e.g., 2M H₂SO₄) and a base (e.g., 5M NaOH or aqueous ammonia).

    • Aeration: Maintain dissolved oxygen (DO) at a specific level (e.g., 10-30% saturation) by adjusting the agitation speed (e.g., 300-800 rpm) and aeration rate (e.g., 1-2 vvm). Low oxygen conditions often favor 2,3-BDO production over other byproducts.

  • Fed-Batch Strategy:

    • Monitor the concentration of the carbon source (e.g., glucose) using offline measurements or online sensors.

    • When the initial carbon source is nearly depleted, initiate feeding with a highly concentrated solution (e.g., 600-800 g/L glucose) to maintain the substrate concentration at a low level, avoiding substrate inhibition while sustaining cell growth and product formation.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals to measure cell density (OD₆₀₀), substrate concentration, and product (2,3-BDO and byproducts) concentration.

Protocol 2: Synthesis of Polyesters via Polycondensation

This protocol is adapted from methodologies for synthesizing polyesters from 2,3-BDO and long-chain diesters.

  • Reactant Preparation:

    • In a round-bottom flask suitable for vacuum, combine the di-ester monomer (e.g., Dimethyl 1,18-octadecanedioate, 1.0 equivalent), the specific 2,3-BDO stereoisomer (2.5 equivalents), and a catalyst (e.g., Dibutyltin oxide (DBTO), 1.0 mol %).

    • Degas the mixture under vacuum to remove air and moisture.

  • Transesterification (Step 1):

    • Heat the reaction mixture under a nitrogen atmosphere with stirring.

    • Stage 1: Heat at 150°C for 2 hours.

    • Stage 2: Increase temperature to 180°C and maintain for 18-24 hours to drive the transesterification reaction and remove the methanol byproduct.

  • Polycondensation (Step 2):

    • To remove excess 2,3-BDO and drive the polymerization, gradually reduce the pressure. For example, reduce to 10 mbar over 3 hours.

    • Apply a high vacuum (e.g., 0.05 mbar) and continue heating at 180-220°C for an extended period (e.g., 24-48 hours) to increase the molecular weight of the polyester.

  • Product Recovery:

    • Cool the reactor to room temperature. The resulting polymer can be removed and used as is or purified further if necessary.

Protocol 3: GC-MS Analysis of 2,3-Butanediol Stereoisomers

This protocol outlines a method for the separation and quantification of 2,3-BDO stereoisomers.

  • Sample Preparation (Extraction):

    • To 1-2 mL of the aqueous sample (e.g., fermentation broth), add an internal standard (e.g., 1,3-butanediol).

    • Facilitate extraction by adding a salt to increase the ionic strength of the matrix ('salting out').

    • Add an organic solvent (e.g., ethyl ether), vortex vigorously, and centrifuge to separate the phases.

    • Carefully collect the organic (upper) layer containing the 2,3-BDO.

  • Derivatization (Optional but often required for chiral separation):

    • For enhanced separation of enantiomers, the hydroxyl groups can be derivatized using a chiral derivatizing agent.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector.

    • Column: A chiral capillary column is essential for separating the (2R,3R) and (2S,3S) enantiomers from each other and from the meso form. An example is a Varian CP-Chirasil-DEX CB column.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An example program would be: hold at 50°C for 2 min, ramp at 2°C/min to 180°C, and hold for 5 min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity.

  • Quantification:

    • Identify peaks based on their retention times and mass spectra compared to pure standards of each stereoisomer.

    • Quantify the concentration of each isomer by integrating the peak area and comparing it against a calibration curve constructed with known concentrations of standards and the internal standard.

Visualizing Key Pathways and Workflows

Diagram 1: Microbial Biosynthesis of 2,3-Butanediol Stereoisomers

BDO_Pathway Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase (ALS) Diacetyl Diacetyl (R-form) Acetolactate->Diacetyl Spontaneous (oxidative) Acetoin_S (S)-Acetoin Acetolactate->Acetoin_S α-Acetolactate Decarboxylase (ALDC) Acetoin_R (R)-Acetoin Diacetyl->Acetoin_R Diacetyl Reductase meso_BDO meso-2,3-BDO Acetoin_S->meso_BDO meso-Butanediol Dehydrogenase (meso-BDH) Acetoin_S->meso_BDO SS_BDO (2S,3S)-2,3-BDO Acetoin_S->SS_BDO L-Butanediol Dehydrogenase (L-BDH) Acetoin_R->meso_BDO meso-Butanediol Dehydrogenase (meso-BDH) RR_BDO (2R,3R)-2,3-BDO Acetoin_R->RR_BDO D-Butanediol Dehydrogenase (D-BDH) Acetoin_R->RR_BDO invis1 invis2

Caption: Key enzymatic steps in the microbial conversion of pyruvate to 2,3-BDO stereoisomers.

Diagram 2: Experimental Workflow for Production and Analysis

Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis arrow arrow Strain Strain Selection & Inoculum Prep Fermentation Fed-Batch Fermentation Strain->Fermentation Harvest Cell Harvest (Centrifugation) Fermentation->Harvest Purification Purification (e.g., Distillation, Extraction) Harvest->Purification Analysis Chiral GC-MS Analysis Purification->Analysis Quant Quantification of Stereoisomers Analysis->Quant

Caption: General workflow from microbial production to purification and chiral analysis of 2,3-BDO.

Diagram 3: Conversion of 2,3-BDO to Industrial Chemicals

Conversion BDO 2,3-Butanediol MEK Methyl Ethyl Ketone (MEK) BDO->MEK Acid-Catalyzed Dehydration Butadiene 1,3-Butadiene BDO->Butadiene Dehydration (e.g., over catalyst) Diacetyl Diacetyl BDO->Diacetyl Dehydrogenation

Caption: Key chemical conversion pathways from 2,3-BDO to valuable industrial derivatives.

References

A Technical Guide to the History and Discovery of (2R,3R)-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the history, discovery, and research surrounding (2R,3R)-butanediol. Tailored for researchers, scientists, and drug development professionals, this document delves into the key scientific milestones, from early observations to modern production methods. It includes detailed experimental protocols, quantitative data, and visualizations of relevant metabolic and signaling pathways.

Part 1: A Historical Journey of this compound Research

The story of this compound is intrinsically linked to the early days of microbiology and biochemistry. Its discovery was not a singular event but rather a gradual unraveling of a key metabolic pathway in various microorganisms.

The Dawn of Discovery: The Voges-Proskauer Test

The first clues leading to the discovery of 2,3-butanediol came from the field of bacterial identification. In 1898, German bacteriologists Daniel Voges and Bernhard Proskauer described a colorimetric reaction that occurred when potassium hydroxide was added to certain bacterial cultures.[1][2] This test, which produced a characteristic red color, became known as the Voges-Proskauer (VP) test and was used to differentiate between various enteric bacteria.[1][3] Initially, the chemical basis of this reaction was unknown.

Harden and Walpole's Landmark Identification

The pivotal moment in the history of 2,3-butanediol research came in 1906 when Arthur Harden and his colleague, Walpole, investigated the fermentation of glucose by Bacillus lactis aerogenes (now known as Klebsiella pneumoniae). They were the first to definitively identify 2,3-butanediol as a major product of this fermentation.[4] Their work also shed light on the VP test, as they discovered that the reaction was due to the presence of acetylmethylcarbinol (acetoin), a precursor to 2,3-butanediol. Harden later demonstrated that acetoin, in the presence of a strong base and oxygen, is oxidized to diacetyl, which then reacts with guanidine compounds in the peptone-containing media to produce the characteristic red color.

Unraveling the Metabolic Pathway

Following Harden and Walpole's discovery, prominent microbiologists like A.J. Kluyver and H.J.L. Donker made significant contributions to understanding the butanediol fermentation pathway. They helped to establish the overall stoichiometry of the reaction and to place it within the broader context of microbial metabolism. It became understood that butanediol fermentation is a type of anaerobic fermentation where glucose is converted to 2,3-butanediol, producing less acid than mixed-acid fermentation.

A Strategic Chemical: World War II and the Rise of Industrial Interest

The industrial significance of 2,3-butanediol came to the forefront during World War II. The compound was identified as a key precursor for the production of 1,3-butadiene, the monomer used to synthesize synthetic rubber, a critical material for the war effort. This led to a surge in research aimed at optimizing the fermentative production of 2,3-butanediol from various feedstocks, including sugarcane molasses.

The Stereochemical Frontier: Post-War Developments

After the war, research on 2,3-butanediol became more nuanced, with a growing focus on the production of specific stereoisomers. It was recognized that 2,3-butanediol exists in three forms: the enantiomeric pair (2R,3R)- and (2S,3S)-butanediol, and the meso-form. The (2R,3R)-isomer, in particular, gained attention for its potential applications, including as an antifreeze agent due to its low freezing point. This shift in focus spurred the development of methods for the stereospecific synthesis and analysis of 2,3-butanediol isomers.

Part 2: A Quantitative Look at this compound Production

The efficiency of this compound production has dramatically increased from the early days of its discovery to the highly optimized processes of today. This section presents a comparative summary of production yields and the physicochemical properties of the different stereoisomers.

Historical vs. Modern Production Yields

Early research laid the groundwork for understanding the fermentation process, but the yields were modest compared to what is achievable with modern biotechnology. The following table provides a glimpse into the evolution of 2,3-butanediol production.

OrganismCarbon SourceFermentation Type2,3-Butanediol Titer (g/L)Yield (g/g)YearReference
Klebsiella pneumoniaeGlucoseBatch52.40.452006
Klebsiella pneumoniaeGlucoseFed-batch92.40.492006
Klebsiella pneumoniaeMolassesFed-batch (Oxygen limited)~150-Recent
Klebsiella pneumoniae SRM2 (mutant)GlycerolBatch32.30.59Recent
Klebsiella pneumoniae SRM2 (mutant)GlycerolFed-batch77.5-Recent
Bacillus licheniformis MW3 (ΔbudC)GlucoseFed-batch123.7 ((2R,3R)-2,3-BD)-Recent
Physicochemical Properties of 2,3-Butanediol Stereoisomers

The different stereoisomers of 2,3-butanediol possess distinct physical properties, which are crucial for their separation and specific applications.

Property(2R,3R)-(-)-2,3-Butanediol(2S,3S)-(+)-2,3-Butanediolmeso-2,3-Butanediol
CAS Number 24347-58-819132-06-05341-95-7
Molar Mass ( g/mol ) 90.1290.1290.12
Melting Point (°C) 19197.6
Boiling Point (°C) 177-179178-180182-184
Density (g/mL at 20°C) ~0.987~0.987~1.002
Specific Rotation ([α]D) -13.0°+13.0°

Part 3: Foundational Experimental Protocols

This section provides detailed methodologies for key experiments that have been central to the research and production of this compound, from historical identification to modern analytical techniques.

Historical Protocol: The Voges-Proskauer Test for Acetoin Detection

This protocol is based on the Barritt modification, which increased the sensitivity of the original test.

Objective: To detect the production of acetoin, a precursor of 2,3-butanediol, by a bacterial culture.

Materials:

  • MR-VP broth (containing buffered peptone, glucose, and dipotassium phosphate)

  • 18-24 hour pure bacterial culture

  • Sterile test tubes

  • Barritt's Reagent A (5% α-naphthol in absolute ethanol)

  • Barritt's Reagent B (40% potassium hydroxide in water)

Procedure:

  • Inoculate a tube of MR-VP broth with a light inoculum from the pure bacterial culture.

  • Incubate the tube aerobically at 37°C for 24 hours.

  • After incubation, transfer approximately 1 mL of the broth to a clean test tube.

  • Add 6 drops of Barritt's Reagent A to the test tube and mix well.

  • Add 2 drops of Barritt's Reagent B to the test tube and shake vigorously to aerate the mixture.

  • Allow the tube to stand for 15-30 minutes, observing for a color change.

Interpretation of Results:

  • Positive: Development of a red or pink color at the surface of the medium indicates the presence of acetoin.

  • Negative: No color change or the development of a yellow-brown color indicates the absence of acetoin.

Historical Protocol: Fermentation of Glucose by Klebsiella pneumoniae (circa early 20th Century)

This protocol is a representation of the early fermentation experiments.

Objective: To produce 2,3-butanediol through the fermentation of glucose by Klebsiella pneumoniae.

Materials:

  • Culture of Klebsiella pneumoniae

  • Fermentation medium (e.g., a solution containing glucose, peptone, and mineral salts)

  • Fermentation vessel (e.g., a large flask with a cotton plug to allow for gas exchange)

  • Incubator

Procedure:

  • Prepare the fermentation medium and sterilize it by autoclaving.

  • Once cooled, inoculate the sterile medium with a culture of Klebsiella pneumoniae.

  • Incubate the fermentation vessel at a suitable temperature (e.g., 37°C) for several days.

  • Monitor the fermentation by observing gas production and changes in the appearance of the medium.

  • After the fermentation is complete, separate the bacterial cells from the broth by filtration or centrifugation.

  • The resulting broth, containing 2,3-butanediol and other fermentation products, can then be subjected to purification.

Historical Method: Separation of 2,3-Butanediol Stereoisomers by Diastereomeric Salt Crystallization

This classical chemical resolution technique was a common method for separating enantiomers before the advent of modern chromatography.

Objective: To separate a racemic mixture of 2,3-butanediol into its individual enantiomers.

Materials:

  • Racemic mixture of 2,3-butanediol

  • A chiral resolving agent (e.g., an enantiomerically pure chiral acid like tartaric acid)

  • Suitable solvent

  • Crystallization apparatus

Procedure:

  • React the racemic mixture of 2,3-butanediol with the chiral resolving agent to form a mixture of diastereomeric salts.

  • Dissolve the mixture of diastereomeric salts in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to induce crystallization. Due to their different physical properties, one diastereomer will crystallize out of the solution first.

  • Separate the crystals by filtration.

  • The resolved enantiomer of 2,3-butanediol can then be recovered from the diastereomeric salt by a chemical reaction that removes the resolving agent.

  • The other enantiomer can be recovered from the remaining solution (mother liquor).

Modern Protocol: Fed-Batch Fermentation of a Metabolically Engineered Strain for High-Titer this compound Production

This protocol represents a contemporary approach to maximizing the production of a specific stereoisomer.

Objective: To achieve high-titer production of this compound using a metabolically engineered strain in a fed-batch fermentation process.

Materials:

  • Metabolically engineered microbial strain (e.g., Bacillus licheniformis MW3 (ΔbudC))

  • Complex fermentation medium (containing a carbon source like glucose, nitrogen sources, and trace elements)

  • Concentrated feed solution (containing a high concentration of the carbon source)

  • Bioreactor with controls for temperature, pH, and dissolved oxygen

  • Pumps for feeding

Procedure:

  • Prepare and sterilize the fermentation medium in the bioreactor.

  • Inoculate the bioreactor with a seed culture of the engineered strain.

  • Maintain the fermentation at optimal conditions of temperature, pH, and aeration.

  • When the initial carbon source is nearly depleted, begin feeding the concentrated feed solution to the bioreactor at a controlled rate to maintain a low but non-limiting concentration of the carbon source.

  • Continue the fed-batch process until the desired product titer is reached or the production rate decreases significantly.

  • Harvest the fermentation broth for downstream processing and purification of this compound.

Modern Protocol: Chiral Gas Chromatography for Stereoisomer Analysis

This is a standard analytical method for determining the enantiomeric purity of 2,3-butanediol.

Objective: To separate and quantify the different stereoisomers of 2,3-butanediol in a sample.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)

  • Chiral capillary column (e.g., a column coated with a cyclodextrin derivative)

  • Sample containing 2,3-butanediol

  • Standards of the pure stereoisomers of 2,3-butanediol

  • Derivatizing agent (optional, to improve volatility and separation)

Procedure:

  • If necessary, derivatize the 2,3-butanediol in the sample to increase its volatility.

  • Inject a small volume of the prepared sample into the GC.

  • The different stereoisomers will interact differently with the chiral stationary phase of the column and will therefore be separated, eluting at different retention times.

  • The detector will generate a signal for each eluting stereoisomer.

  • Identify the stereoisomers by comparing their retention times to those of the pure standards.

  • Quantify the amount of each stereoisomer by integrating the area under its corresponding peak in the chromatogram.

Part 4: The Biochemical Blueprint: Metabolic and Signaling Pathways

The production of this compound is governed by a well-defined metabolic pathway and is subject to complex regulatory networks within the cell.

The 2,3-Butanediol Biosynthesis Pathway

The biosynthesis of 2,3-butanediol from pyruvate involves a series of enzymatic reactions. The specific stereoisomers produced depend on the stereospecificity of the butanediol dehydrogenases present in the microorganism.

Butanediol_Biosynthesis Pyruvate 2 Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate synthase (ALS) Acetoin Acetoin ((3R)-acetoin) alpha_Acetolactate->Acetoin α-Acetolactate decarboxylase (ALDC) Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Non-enzymatic (aerobic) meso_BD meso-2,3-Butanediol Acetoin->meso_BD meso-2,3-Butanediol dehydrogenase (meso-BDH) RR_BD (2R,3R)-2,3-Butanediol Acetoin->RR_BD (2R,3R)-2,3-Butanediol dehydrogenase ((2R,3R)-BDH) S_Acetoin (3S)-Acetoin Diacetyl->S_Acetoin Diacetyl reductase S_Acetoin->meso_BD meso-BDH SS_BD (2S,3S)-2,3-Butanediol S_Acetoin->SS_BD (2S,3S)-2,3-Butanediol dehydrogenase ((2S,3S)-BDH)

Caption: The microbial biosynthesis pathway of 2,3-butanediol stereoisomers from pyruvate.

A Social Network for Metabolism: Quorum Sensing Regulation in Serratia

In some bacteria, such as Serratia species, the production of 2,3-butanediol is not a solitary affair but is regulated by a cell-to-cell communication system known as quorum sensing. This allows the bacterial population to coordinate the expression of genes, including those for butanediol synthesis, in a cell-density-dependent manner.

The quorum sensing system in Serratia typically involves a LuxI homolog (e.g., SplI or SwrI) that synthesizes an N-acyl-homoserine lactone (AHL) signal molecule. As the bacterial population density increases, the concentration of the AHL signal molecule in the environment also increases. Once a threshold concentration is reached, the AHL binds to a LuxR homolog transcriptional regulator (e.g., SplR or SwrR). This activated complex then binds to specific DNA sequences in the promoter region of target genes, including the budAB operon, which encodes for α-acetolactate synthase and α-acetolactate decarboxylase, the first two enzymes in the butanediol synthesis pathway. This binding event activates the transcription of these genes, leading to the production of 2,3-butanediol.

Quorum_Sensing_Regulation cluster_cell Serratia Cell splI splI gene SplI SplI protein (AHL synthase) splI->SplI expression AHL AHL signal (e.g., 3-oxo-C6-HSL) SplI->AHL synthesis SplR SplR protein (LuxR homolog) AHL->SplR binds to AHL_out AHL signal (extracellular) AHL->AHL_out diffusion splR splR gene splR->SplR expression budAB_operon budAB operon SplR->budAB_operon activates transcription BudA_BudB BudA & BudB enzymes budAB_operon->BudA_BudB expression Butanediol_Pathway 2,3-Butanediol Biosynthesis BudA_BudB->Butanediol_Pathway catalysis AHL_out->AHL diffusion (high cell density)

Caption: Quorum sensing regulation of the 2,3-butanediol biosynthesis pathway in Serratia.

Part 5: Visualizing the Workflow

To provide a clearer understanding of the practical aspects of this compound research and production, this section presents two key workflows in a visual format.

A Bird's-Eye View: Typical Butanediol Fermentation and Recovery

This workflow outlines the major steps involved in producing and purifying 2,3-butanediol from a microbial fermentation process.

Fermentation_Workflow Inoculum_Prep Inoculum Preparation Fermentation Fermentation Inoculum_Prep->Fermentation Inoculation Cell_Separation Cell Separation Fermentation->Cell_Separation Harvesting Broth_Clarification Broth Clarification Cell_Separation->Broth_Clarification Cell-free broth Purification Purification Broth_Clarification->Purification Clarified broth Final_Product Pure 2,3-Butanediol Purification->Final_Product Isolation Analysis_Workflow Sample_Prep Sample Preparation Derivatization Derivatization (Optional) Sample_Prep->Derivatization GC_Analysis Chiral GC Analysis Sample_Prep->GC_Analysis Direct Injection Derivatization->GC_Analysis Data_Analysis Data Analysis GC_Analysis->Data_Analysis Chromatogram Results Stereoisomer Composition Data_Analysis->Results Quantification

References

(2R,3R)-Butanediol: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, toxicity, and handling guidelines for (2R,3R)-Butanediol. The information is intended to support risk assessment and ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a chiral organic compound with the chemical formula C₄H₁₀O₂. It is one of the stereoisomers of 2,3-Butanediol. While data specific to the (2R,3R) isomer is ideal, much of the available safety information pertains to the general substance "2,3-Butanediol" or its other isomers. This guide will specify when the data is not exclusive to the (2R,3R) form.

PropertyValueSource
Molecular Weight 90.12 g/mol [1]
Appearance Colorless liquid[2][3]
Odor Odorless[3]
Boiling Point 177 °C (351 °F; 450 K)[3]
Melting Point 19 °C (66 °F; 292 K)
Flash Point 85 °C (185 °F; 358 K)
Density 0.987 g/mL
Solubility in Water Miscible
log P (Octanol/Water Partition Coefficient) -0.92
Autoignition Temperature 402 °C (756 °F; 675 K)

Toxicological Data

The toxicological profile of this compound is primarily characterized by low acute toxicity. However, it can cause irritation upon contact.

Acute Toxicity
EndpointValueSpeciesRouteSource
LD505462 mg/kgRatOral
LD506,075 mg/kgMouseIntraperitoneal
Irritation
EndpointResultSpeciesSource
Skin Irritation Causes skin irritation. In some tests, no skin irritation was observed after 24 hours.Rabbit
Eye Irritation Causes serious eye irritation. In some tests, no eye irritation was observed after 72 hours.Rabbit
Respiratory Irritation May cause respiratory irritation.Not Specified
Genotoxicity and Carcinogenicity

There is currently no data available to suggest that 2,3-Butanediol is genotoxic or carcinogenic.

Experimental Protocols

The following are representative experimental protocols for key toxicity studies, based on OECD guidelines. The specific details of the studies for the cited data may have varied.

Acute Oral Toxicity (LD50) - Representative Protocol (based on OECD Guideline 401)
  • Test Animals: Healthy, young adult rats of a single strain are used. Both males and females are typically included in the study.

  • Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. They are acclimated to the laboratory environment for at least 5 days before the study.

  • Dose Preparation: The test substance, this compound, is prepared at various concentrations in a suitable vehicle if necessary. For 2,3-Butanediol, which is a liquid, it may be administered neat.

  • Administration: A single dose of the test substance is administered to the animals by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

  • Data Analysis: The LD50 value is calculated using a recognized statistical method.

Skin Irritation - Representative Protocol (based on OECD Guideline 404)
  • Test Animals: Healthy, young adult albino rabbits are used.

  • Preparation of Animals: The day before the test, the fur on the dorsal area of the trunk is clipped.

  • Application of Test Substance: A small amount (e.g., 0.5 mL for liquids) of this compound is applied to a small area of the clipped skin and covered with a gauze patch.

  • Exposure: The patch is left in place for a specified period, typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal to determine the primary irritation index.

Eye Irritation - Representative Protocol (based on OECD Guideline 405)
  • Test Animals: Healthy, young adult albino rabbits are used.

  • Application of Test Substance: A small amount (e.g., 0.1 mL for liquids) of this compound is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after instillation).

  • Scoring: The severity of the eye reactions is scored according to a standardized grading system.

  • Data Analysis: The scores for each observation point are recorded to determine the overall irritancy potential of the substance.

Handling and Safety Guidelines

Engineering Controls
  • Work in a well-ventilated area. Use local exhaust ventilation if there is a risk of generating mists or aerosols.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Spills and Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE.

  • Environmental Precautions: Prevent the substance from entering drains or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

First Aid Measures

The following diagram illustrates the general workflow for first aid in case of exposure to this compound.

FirstAidWorkflow First Aid Workflow for this compound Exposure cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions First Aid Actions cluster_procedures Specific Procedures cluster_medical Medical Attention Exposure Exposure Occurs AssessRoute Identify Route of Exposure Exposure->AssessRoute Inhalation Inhalation AssessRoute->Inhalation Breathing SkinContact Skin Contact AssessRoute->SkinContact Skin EyeContact Eye Contact AssessRoute->EyeContact Eyes Ingestion Ingestion AssessRoute->Ingestion Swallowed MoveToFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveToFreshAir WashSkin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. SkinContact->WashSkin RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. EyeContact->RinseEyes RinseMouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical advice/attention. MoveToFreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention If irritation persists RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First Aid Workflow for this compound Exposure.

Environmental Fate

Currently, there is limited specific data available on the environmental fate of this compound. However, based on its miscibility with water and low octanol-water partition coefficient, it is not expected to bioaccumulate significantly.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or the environment.

Conclusion

This compound is a compound with low acute toxicity but should be handled with care due to its potential to cause skin, eye, and respiratory irritation. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential for minimizing exposure risks. In case of accidental exposure, the first aid measures outlined in this guide should be followed promptly, and medical attention should be sought.

References

Thermochemical Properties of (2R,3R)-Butanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R,3R)-Butanediol, a stereoisomer of 2,3-butanediol, is an organic compound of significant interest in various chemical and pharmaceutical applications. As a vicinal diol, its two hydroxyl groups on adjacent carbons allow for distinct hydrogen bonding patterns, influencing its physical and chemical properties. A thorough understanding of its thermochemical characteristics—such as enthalpy, entropy, and heat capacity—is fundamental for process design, formulation development, and predicting its behavior in chemical reactions. In the pharmaceutical industry, these properties are critical for ensuring drug stability, solubility, and bioavailability.[1] This guide provides a comprehensive overview of the core thermochemical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for one of the key measurement techniques.

Core Thermochemical Data

The thermochemical properties of this compound are essential for a variety of scientific and industrial calculations. The following tables summarize key quantitative data compiled from established chemical databases and literature. Note that some values are calculated based on established methods like the Joback method, while others are derived from direct experimental measurements.

Table 1: Standard Molar Thermodynamic Properties of this compound at 298.15 K

PropertySymbolValueUnitSource/Method
Standard Molar Enthalpy of Formation (Liquid)ΔfH°liquid-544.8kJ/molNIST[2][3]
Standard Molar Enthalpy of Formation (Gas)ΔfH°gas-440.91kJ/molJoback Calculated[4]
Standard Molar Gibbs Free Energy of FormationΔfG°-295.72kJ/molJoback Calculated[4]
Standard Molar Enthalpy of Combustion (Liquid)ΔcH°liquid-2443.5kJ/molNIST
Molar Heat Capacity (Liquid)Cp,liquid213.0J/mol·KNIST

Table 2: Phase Transition Properties of this compound

PropertySymbolValueUnitSource
Normal Melting PointTfus19.7°CHMDB
Normal Boiling PointTboil177 - 182°CSigma-Aldrich, Wikipedia
Enthalpy of FusionΔfusH°7.25kJ/molJoback Calculated
Enthalpy of VaporizationΔvapH°63.20 ± 0.70kJ/molNIST

Experimental Protocols

The accurate determination of thermochemical properties relies on precise and well-established experimental techniques. The primary method for determining the standard enthalpy of formation for organic compounds like this compound is combustion calorimetry.

Methodology: Combustion Calorimetry

Combustion calorimetry measures the heat released during the complete combustion of a substance in a controlled environment. This heat of combustion is then used to calculate the standard enthalpy of formation.

  • 1. Sample Preparation: A precise mass of liquid this compound is carefully weighed and encapsulated in a combustible container, such as a gelatin capsule or a polyethylene ampoule. The mass must be known to a high degree of accuracy.

  • 2. Bomb Assembly: The encapsulated sample is placed within a platinum crucible, which is then positioned inside a high-pressure stainless-steel vessel known as a "bomb." A fuse wire (typically iron or platinum) is connected to ignition electrodes, with its end in direct contact with the sample to ensure ignition.

  • 3. Pressurization and Immersion: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm. This ensures complete combustion of the organic sample. The sealed bomb is then submerged in a precisely known volume of water in a calorimeter jacket.

  • 4. Ignition and Temperature Measurement: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature. This temperature change is meticulously recorded with a high-precision thermometer (e.g., a platinum resistance thermometer) over time until the system reaches a final, stable temperature.

  • 5. Data Analysis and Calculation: The total heat released is calculated from the temperature rise and the known heat capacity of the calorimeter system (determined through calibration, often by combusting a standard substance like benzoic acid). After applying corrections for the heat of ignition and the formation of minor products (like nitric acid from residual nitrogen), the heat of combustion of the sample is determined. From this value, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the enthalpy of formation using the combustion calorimetry technique described above.

G cluster_workflow Experimental Workflow: Combustion Calorimetry prep 1. Sample Preparation (Precise Weighing & Encapsulation) assembly 2. Bomb Assembly (Crucible, Fuse Wire) prep->assembly pressurize 3. Pressurization (High-Purity O2) assembly->pressurize ignite 4. Ignition & Measurement (Record ΔT) pressurize->ignite analyze 5. Data Analysis (Corrections & Calculations) ignite->analyze result Result (Standard Enthalpy of Formation) analyze->result

Caption: Workflow for determining enthalpy of formation.

References

Methodological & Application

Application Notes and Protocols for Microbial Fermentation of (2R,3R)-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the production of (2R,3R)-butanediol through microbial fermentation. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and biotechnology.

Application Notes

This compound is a chiral compound with significant applications in the synthesis of pharmaceuticals, liquid crystals, and other high-value chemicals. Microbial fermentation offers a promising and sustainable route for its production, often with high stereospecificity. Several microorganisms, including Klebsiella pneumoniae, Bacillus subtilis, and Serratia marcescens, have been successfully employed for the production of 2,3-butanediol. Metabolic engineering strategies are often employed to enhance the yield, titer, and productivity of the desired (2R,3R) isomer by redirecting carbon flux and minimizing byproduct formation.

The choice of microbial strain, fermentation strategy (batch, fed-batch, or continuous), and downstream processing are critical factors that influence the overall efficiency and economic viability of the process. Fed-batch fermentation is a commonly used strategy to achieve high cell densities and product titers by overcoming substrate inhibition and catabolite repression. Downstream purification of this compound from the fermentation broth remains a significant challenge due to its high boiling point and hydrophilicity. Various methods, including solvent extraction, membrane separation, and reactive extraction, have been explored to address this.

This document provides protocols for the cultivation of key microbial strains, detailed fed-batch fermentation procedures, and analytical methods for the quantification of this compound, aiming to facilitate research and development in this field.

Data Presentation

Table 1: Comparison of Microbial Strains and Fermentation Strategies for 2,3-Butanediol Production

MicroorganismStrainFermentation ModeCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Predominant Isomer(s)Reference
Klebsiella pneumoniaeWild TypeFed-batchGlucose113--meso, (2R,3R)[1]
Klebsiella pneumoniaeMutant SRM2Fed-batchGlycerol77.50.59-Not Specified[2]
Klebsiella pneumoniaeSDMFed-batchGlucose150-4.21Not Specified[3]
Bacillus subtilisEngineeredTwo-step aerobic-anaerobicGlucose6.1-0.4(2R,3R)[4]
Bacillus subtilisGD5Fed-batchSucrose42.310.520.33(R,R)-2,3-BD[5]
Paenibacillus polymyxaMDBDOFed-batchNot Specified77.3--R,R-2,3-BDO

Experimental Protocols

Protocol 1: Cultivation of Klebsiella pneumoniae for this compound Production

1. Media Preparation:

  • Seed Culture Medium (per liter):

    • Glucose: 20 g

    • Yeast Extract: 5 g

    • Peptone: 10 g

    • (NH₄)₂SO₄: 2 g

    • KH₂PO₄: 1.5 g

    • K₂HPO₄: 2.5 g

    • MgSO₄·7H₂O: 0.2 g

    • Adjust pH to 7.0. Sterilize by autoclaving at 121°C for 20 minutes.

  • Fermentation Medium (per liter):

    • Glucose: 100-150 g

    • Yeast Extract: 10 g

    • (NH₄)₂SO₄: 4 g

    • KH₂PO₄: 3 g

    • K₂HPO₄: 5 g

    • MgSO₄·7H₂O: 0.5 g

    • Trace element solution: 1 mL (containing per liter: FeCl₃·6H₂O 2.7 g, ZnCl₂·4H₂O 0.2 g, CoCl₂·6H₂O 0.2 g, Na₂MoO₄·2H₂O 0.2 g, CaCl₂·2H₂O 0.1 g, CuCl₂·2H₂O 0.1 g, H₃BO₃ 0.05 g)

    • Adjust pH to 7.0. Sterilize by autoclaving at 121°C for 20 minutes. Glucose and MgSO₄·7H₂O should be autoclaved separately and added aseptically.

2. Inoculum Preparation:

  • Inoculate a single colony of K. pneumoniae from a fresh agar plate into a 250 mL flask containing 50 mL of seed culture medium.

  • Incubate at 37°C with shaking at 200 rpm for 12-16 hours until the optical density at 600 nm (OD₆₀₀) reaches 2.0-3.0.

3. Fed-Batch Fermentation:

  • Aseptically transfer the seed culture (5-10% v/v) to a sterilized 5 L bioreactor containing 3 L of fermentation medium.

  • Control the fermentation temperature at 37°C.

  • Maintain the pH at 6.5 by automatic addition of 5 M NaOH or NH₄OH.

  • Set the initial agitation speed to 300 rpm and the aeration rate to 1.0 vvm (volume of air per volume of medium per minute).

  • Monitor the dissolved oxygen (DO) level. Once the DO drops to a low level (e.g., 5-10% of air saturation), maintain it at this level by increasing the agitation speed.

  • When the initial glucose concentration decreases to approximately 20-30 g/L, start the feeding.

  • Prepare a concentrated feeding solution containing 700 g/L glucose and 50 g/L yeast extract.

  • Feed the solution at a rate that maintains the glucose concentration in the bioreactor between 20 and 50 g/L.

  • Collect samples periodically for analysis of cell density, substrate concentration, and product formation.

Protocol 2: Quantification of this compound by HPLC

1. Sample Preparation:

  • Withdraw 1 mL of fermentation broth.

  • Centrifuge at 10,000 x g for 10 minutes to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with deionized water to a concentration within the linear range of the standard curve.

2. HPLC Analysis:

  • HPLC System: A high-performance liquid chromatography system equipped with a refractive index (RI) detector.

  • Column: A column suitable for organic acid and alcohol analysis, such as an Aminex HPX-87H column (300 mm × 7.8 mm).

  • Mobile Phase: 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare standard solutions of this compound, meso-2,3-butanediol, and other potential byproducts (e.g., acetoin, ethanol, organic acids) in deionized water at various concentrations.

  • Inject the standards to generate a calibration curve for each compound.

  • Inject the prepared samples and quantify the concentration of this compound and other metabolites based on the peak areas and the calibration curves.

Protocol 3: Downstream Processing - Reactive Extraction of 2,3-Butanediol

This protocol provides a general overview of a reactive extraction process. Optimization of specific parameters will be required for different fermentation broths.

1. Materials:

  • Fermentation broth containing 2,3-butanediol.

  • Reactive agent: n-butanal.

  • Acid catalyst (e.g., sulfuric acid).

  • Base for neutralization (e.g., NaOH).

  • Organic solvent for extraction (if necessary).

2. Procedure:

  • Reaction:

    • Adjust the pH of the fermentation broth to acidic conditions (e.g., pH 1-2) using a suitable acid catalyst.

    • Add n-butanal to the broth. The molar ratio of n-butanal to 2,3-butanediol should be optimized (e.g., 2:1 to 5:1).

    • Stir the mixture at a controlled temperature (e.g., 40-60°C) for a specified reaction time (e.g., 1-3 hours) to form the corresponding dioxolane (2-propyl-4,5-dimethyl-1,3-dioxolane).

  • Separation of Dioxolane:

    • The formed dioxolane is less soluble in the aqueous phase and can be separated by decantation or centrifugation. An organic solvent can be added to facilitate phase separation if needed.

  • Hydrolysis (Reverse Reaction):

    • Transfer the separated organic phase containing the dioxolane to a new reaction vessel.

    • Add water and an acid catalyst (e.g., hydrochloric acid).

    • Heat the mixture (e.g., 80-100°C) to hydrolyze the dioxolane back to 2,3-butanediol and n-butanal.

  • Purification:

    • Neutralize the reaction mixture.

    • Separate the 2,3-butanediol from n-butanal and the aqueous phase. This can be achieved through distillation, as n-butanal is more volatile than 2,3-butanediol. The recovered n-butanal can be recycled.

    • Further purify the 2,3-butanediol using fractional distillation to achieve high purity.

Mandatory Visualizations

metabolic_pathway cluster_glycolysis Glycolysis cluster_bdo_pathway This compound Synthesis cluster_byproducts Byproduct Formation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Pyruvate2 Pyruvate Pyruvate->Pyruvate2 Pyruvate3 Pyruvate Pyruvate->Pyruvate3 alpha_Acetolactate α-Acetolactate Pyruvate2->alpha_Acetolactate α-Acetolactate Synthase (alsS) R_Acetoin (3R)-Acetoin alpha_Acetolactate->R_Acetoin α-Acetolactate Decarboxylase (alsD) RR_Butanediol This compound R_Acetoin->RR_Butanediol This compound Dehydrogenase (bdhA) Lactate Lactate Pyruvate3->Lactate Lactate Dehydrogenase (ldhA) Acetate Acetate Pyruvate3->Acetate Multiple Steps Ethanol Ethanol Pyruvate3->Ethanol Multiple Steps

Caption: Metabolic pathway for this compound production from glucose.

experimental_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Media_Prep Media Preparation (Seed & Fermentation) Inoculum_Prep Inoculum Preparation (Shake Flask Culture) Media_Prep->Inoculum_Prep Fed_Batch Fed-Batch Fermentation (Bioreactor) Inoculum_Prep->Fed_Batch Monitoring Process Monitoring (pH, DO, Glucose) Fed_Batch->Monitoring Harvest Cell Removal (Centrifugation/Filtration) Fed_Batch->Harvest HPLC HPLC Analysis (Quantification) Fed_Batch->HPLC Monitoring->Fed_Batch Extraction Product Extraction (e.g., Reactive Extraction) Harvest->Extraction Purification Purification (Distillation) Extraction->Purification Purification->HPLC

Caption: Experimental workflow for microbial production of this compound.

logical_relationship cluster_inputs Input Variables cluster_outputs Output Metrics Microbial_Strain Microbial Strain Titer Titer (g/L) Microbial_Strain->Titer Yield Yield (g/g) Microbial_Strain->Yield Purity Stereochemical Purity Microbial_Strain->Purity Carbon_Source Carbon Source Carbon_Source->Titer Carbon_Source->Yield Fermentation_Mode Fermentation Mode Fermentation_Mode->Titer Productivity Productivity (g/L/h) Fermentation_Mode->Productivity Process_Parameters Process Parameters (pH, Temp, DO) Process_Parameters->Titer Process_Parameters->Productivity Process_Parameters->Purity

Caption: Key variables influencing this compound production metrics.

References

Metabolic Engineering of E. coli for (2R,3R)-Butanediol Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce the chiral chemical (2R,3R)-butanediol. This valuable C4 chemical has applications in the synthesis of pharmaceuticals, liquid crystals, and other high-value products. These guidelines are based on established scientific literature and are intended to provide a comprehensive resource for researchers in the field.

Introduction

This compound is one of the three stereoisomers of 2,3-butanediol. While several microorganisms naturally produce 2,3-butanediol, they typically generate a mixture of its stereoisomers. Escherichia coli, a well-characterized and genetically tractable host, does not naturally produce 2,3-butanediol, making it an ideal chassis for the engineered production of specific stereoisomers like this compound. Metabolic engineering strategies focus on introducing a heterologous biosynthetic pathway and optimizing the host metabolism to channel carbon flux from central metabolism, typically glycolysis, towards the target molecule.

The synthesis of this compound from pyruvate involves a three-step enzymatic pathway. Key to producing the desired stereoisomer is the selection of a stereospecific butanediol dehydrogenase.

Metabolic Pathway for this compound Synthesis

The engineered metabolic pathway for this compound production in E. coli starts from pyruvate, a key intermediate of central glycolysis.

MetabolicPathway cluster_inputs Central Metabolism Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase (ALS) (budB) Acetoin (3R)-Acetoin Acetolactate->Acetoin α-Acetolactate Decarboxylase (ALDC) (budA) Butanediol This compound Acetoin->Butanediol this compound Dehydrogenase (BDH) (budC) Glucose Glucose Glucose->Pyruvate Glycolysis

Caption: Engineered metabolic pathway for this compound synthesis from glucose in E. coli.

Data Presentation: Performance of Engineered E. coli Strains

The following table summarizes the performance of various engineered E. coli strains for the production of this compound and other stereoisomers. This data allows for a comparative analysis of different genetic engineering strategies and fermentation conditions.

StrainRelevant GenotypeSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Stereoisomeric Purity (%)Reference
E. coli YJ3Overexpression of budA, budB, and ydjL (encoding (R,R)-2,3-BD dehydrogenase) with strong promoters.Glucose30.5Not Reported1.69>99[1]
Engineered E. coliCo-expression of α-acetolactate synthase (budB) and meso-butanediol dehydrogenase (budC) from Enterobacter cloacae.Glucose2.2 ((2S,3S)-BD)0.08Not Reported95.0[2][3]
Engineered E. coliExpression of budABC from Enterobacter cloacae.Glucose73.8Not Reported1.19Not Reported[4]
E. coli BL21(DE3) harboring pET-RABCExpression of budABC from Enterobacter cloacae with an optimized promoter.Glucose73.8Not Reported1.19Not Reported[4]
E. coli JM109 mutantDeletion of ldhA, pta, adhE, and poxB; expression of 2,3-BD pathway genes.Glucose14.5 (meso-BD)0.43Not ReportedNot Reported
E. coli YYC202(DE3)Deletion of ldhA and ilvC; expression of ilvBN (E. coli), aldB (L. lactis), and bdh1 (S. cerevisiae).Glucose1.12 (meso-BD)0.29Not ReportedNot Reported

Experimental Protocols

Protocol 1: Construction of this compound Producing E. coli Strain

This protocol outlines the general steps for constructing an E. coli strain capable of producing this compound.

StrainConstructionWorkflow start Start: Select Host Strain (e.g., E. coli BL21(DE3)) gene_synthesis Gene Synthesis & Codon Optimization (budA, budB, budC) start->gene_synthesis plasmid_construction Plasmid Construction: Clone genes into an expression vector (e.g., pETDuet-1) gene_synthesis->plasmid_construction transformation Transformation into E. coli Host Strain plasmid_construction->transformation verification Verification: Colony PCR & Sequencing transformation->verification byproduct_deletion Knockout of Competing Byproduct Pathways (e.g., ldhA, adhE, pta-ackA) using CRISPR/Cas9 or Red Recombineering verification->byproduct_deletion final_strain Final Engineered Strain byproduct_deletion->final_strain

Caption: Experimental workflow for the construction of an engineered E. coli strain.

1. Gene Selection and Synthesis:

  • α-acetolactate synthase (ALS): The budB gene from organisms like Enterobacter cloacae or Bacillus subtilis is commonly used.

  • α-acetolactate decarboxylase (ALDC): The budA gene, often from the same source as budB, is selected.

  • This compound Dehydrogenase (BDH): This is the key stereospecific enzyme. The budC gene from various organisms can be screened for the desired stereospecificity. For example, some studies have successfully used a dehydrogenase to produce enantiomerically pure (R,R)-2,3-butanediol.

  • Codon Optimization: Synthesize the genes with codon optimization for expression in E. coli.

2. Plasmid Construction:

  • Clone the synthesized genes into a suitable expression vector, such as pETDuet-1 or pUC19, under the control of a strong, inducible promoter (e.g., T7) or a constitutive promoter. The genes can be assembled as a synthetic operon.

3. Host Strain Selection and Modification:

  • A common host strain is E. coli BL21(DE3) due to its high protein expression capabilities.

  • To increase the carbon flux towards this compound and reduce the formation of competing byproducts, genes involved in mixed-acid fermentation should be deleted. Common knockout targets include:

    • ldhA (lactate dehydrogenase)

    • adhE (alcohol dehydrogenase)

    • pta-ackA (phosphotransacetylase-acetate kinase)

  • Gene deletions can be performed using methods like Red/ET recombination or CRISPR/Cas9.

4. Transformation and Verification:

  • Transform the constructed plasmid into the modified E. coli host strain.

  • Verify the successful transformation and gene insertion through colony PCR and DNA sequencing.

Protocol 2: Shake Flask Cultivation for this compound Production

This protocol describes a small-scale cultivation method to screen engineered strains.

1. Media Preparation:

  • Prepare Luria-Bertani (LB) medium or a defined minimal medium (e.g., M9) supplemented with a carbon source (e.g., 20 g/L glucose) and the appropriate antibiotic for plasmid maintenance.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the corresponding antibiotic.

  • Incubate overnight at 37°C with shaking at 200-250 rpm.

3. Shake Flask Culture:

  • Inoculate 50 mL of the production medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.

  • Incubate at 37°C with shaking at 200-250 rpm.

  • If using an inducible promoter, add the inducer (e.g., 0.1-1 mM IPTG) when the OD600 reaches 0.6-0.8.

  • Cultivate for 24-72 hours, collecting samples periodically for analysis.

Protocol 3: Fed-Batch Fermentation for High-Titer Production

For higher production titers, a fed-batch fermentation strategy is employed.

1. Bioreactor Setup:

  • Prepare a 5 L bioreactor with 3 L of defined fermentation medium. The medium should contain a limiting amount of the primary carbon source (e.g., 20 g/L glucose) and necessary salts, trace elements, and vitamins.

  • Sterilize the bioreactor and medium.

2. Inoculation and Batch Phase:

  • Inoculate the bioreactor with an overnight culture of the engineered strain to an initial OD600 of 0.1.

  • Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH or NaOH/H2SO4), and dissolved oxygen (DO) at a setpoint (e.g., 20-30% of air saturation) by controlling the agitation and aeration rate.

  • Run in batch mode until the initial glucose is nearly depleted, as indicated by a sharp increase in DO.

3. Fed-Batch Phase:

  • Initiate feeding of a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the bioreactor. A constant or exponential feeding strategy can be employed.

  • If using an inducible promoter, add the inducer at the beginning of the fed-batch phase.

  • Continue the fermentation for 48-96 hours, collecting samples periodically.

Protocol 4: Analytical Methods

This protocol outlines the analysis of substrates and products from the fermentation broth.

AnalyticalWorkflow sample Fermentation Sample centrifugation Centrifugation (10,000 x g, 10 min) sample->centrifugation supernatant Supernatant centrifugation->supernatant hplc HPLC Analysis: Glucose, Organic Acids supernatant->hplc Substrate & Byproducts gc GC Analysis: This compound, Acetoin supernatant->gc Product Titer chiral_gc Chiral GC Analysis: Stereoisomer Purity gc->chiral_gc Stereoisomer Separation

Caption: Analytical workflow for the quantification of substrates and products.

1. Sample Preparation:

  • Collect 1-2 mL of the fermentation broth.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

2. Substrate and Byproduct Analysis (HPLC):

  • Analyze the concentration of glucose and major organic acid byproducts (e.g., lactate, acetate, succinate) using a High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable column for organic acid analysis (e.g., Aminex HPX-87H).

  • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H2SO4).

  • Detector: Refractive Index (RI) detector.

3. This compound and Acetoin Analysis (GC):

  • Quantify the concentration of 2,3-butanediol and its precursor acetoin using a Gas Chromatography (GC) system.

  • Column: A capillary column suitable for volatile compounds (e.g., HP-5 or equivalent).

  • Detector: Flame Ionization Detector (FID).

  • Injector and Detector Temperatures: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds (e.g., start at 80°C, ramp to 200°C).

4. Stereoisomer Analysis (Chiral GC):

  • Determine the stereoisomeric purity of the produced 2,3-butanediol using a GC equipped with a chiral column (e.g., a cyclodextrin-based column).

  • The operating conditions will be specific to the column used and should be optimized to achieve baseline separation of the (2R,3R), (2S,3S), and meso isomers.

Conclusion

The metabolic engineering of E. coli provides a promising platform for the sustainable production of enantiomerically pure this compound. Successful implementation of these strategies requires a systematic approach involving the selection of appropriate enzymes, optimization of expression, elimination of competing metabolic pathways, and carefully controlled fermentation conditions. The protocols and data presented here serve as a comprehensive guide for researchers aiming to develop and optimize microbial cell factories for the production of this valuable chiral chemical.

References

Application Notes and Protocols for High-Titer (2R,3R)-Butanediol Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the production of high-titer (2R,3R)-Butanediol using various fed-batch fermentation strategies. The information is compiled from recent scientific literature and is intended to guide researchers in developing robust and efficient bioprocesses.

Introduction

This compound is a valuable platform chemical with a wide range of applications in the chemical, pharmaceutical, and agricultural industries. Microbial fermentation offers a promising and sustainable route for its production. Fed-batch fermentation, a technique involving the controlled addition of nutrients during the fermentation process, is a key strategy to achieve high product titers by overcoming substrate inhibition and maintaining optimal culture conditions. This document outlines several effective fed-batch strategies, provides detailed experimental protocols, and summarizes key performance data.

Metabolic Pathway of this compound Synthesis

The biosynthesis of 2,3-butanediol from glucose involves a series of enzymatic reactions. Glucose is first converted to pyruvate via the glycolysis pathway. Two molecules of pyruvate are then condensed to form α-acetolactate, which is subsequently decarboxylated to acetoin. Finally, acetoin is reduced to 2,3-butanediol by butanediol dehydrogenase. The stereochemistry of the final product is determined by the specific butanediol dehydrogenase enzyme present in the microorganism.

MetabolicPathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Ethanol Ethanol Pyruvate->Ethanol Pyruvate Decarboxylase, Alcohol Dehydrogenase Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase Butanediol This compound Acetoin->Butanediol This compound Dehydrogenase

Caption: Simplified metabolic pathway for this compound synthesis from glucose.

Fed-Batch Fermentation Strategies and Performance Data

Various fed-batch strategies have been developed to enhance this compound production. The choice of strategy often depends on the producing microorganism and the specific process objectives. Key strategies include intermittent feeding, co-feeding of multiple nutrients, and pH-stat controlled feeding.

Table 1: Comparison of Fed-Batch Fermentation Strategies for this compound Production

MicroorganismFed-Batch StrategyKey Process ParametersTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniaeDouble fed-batch (sugars + yeast extract)Daily additions of sugars and yeast extract under aerobic conditions.113Not ReportedNot Reported[1][2][3]
Klebsiella oxytocapH-stat fed-batchGlucose and sodium hydroxide fed simultaneously to maintain pH.127.90.481.78[4]
Paenibacillus polymyxa DSM 365Sufficient complex medium supplyFed-batch with sufficient supply of yeast extract.111Not ReportedNot Reported[5]
Paenibacillus polymyxa MDBDOControlled carbon feedingIntermittent feeding to maintain glucose concentration.77.3Not ReportedNot Reported
Saccharomyces cerevisiae L7Intermittent feedingGlucose (20 g/L) and acetic acid (0.2 g/L) added at 12, 24, 36, 48, and 60 h.21.830.15Not Reported
Enterobacter aerogenes SUMI014Acetate addition strategyFed-batch with the addition of acetate.126.100.382.10
Klebsiella sp. Zmd30Fed-batch operationNot specified in detail.1100.940.88

Experimental Protocols

This section provides detailed protocols for the key experiments cited in the summary table.

Protocol 1: pH-Stat Fed-Batch Fermentation of Klebsiella oxytoca

This protocol is based on the strategy of simultaneously feeding glucose and a neutralizing agent (sodium hydroxide) to control the pH, which in turn controls the residual glucose concentration.

1. Inoculum Preparation:

  • Inoculate a single colony of Klebsiella oxytoca into a 250 mL flask containing 50 mL of seed medium.

  • Seed Medium Composition (g/L): Glucose 20, Yeast Extract 10, Peptone 10, NaCl 5.

  • Incubate at 37°C and 200 rpm for 12 hours.

2. Fermentation:

  • Transfer the seed culture to a 5 L bioreactor containing 3 L of fermentation medium.

  • Fermentation Medium Composition (g/L): Glucose 100, Yeast Extract 15, (NH₄)₂SO₄ 5, KH₂PO₄ 3, MgSO₄·7H₂O 1.

  • Fermentation Conditions:

    • Temperature: 37°C

    • Agitation: 300 rpm

    • Aeration: 1.0 vvm (volume of air per volume of liquid per minute)

    • pH: Controlled at 6.0 by the addition of 5 M NaOH.

3. Fed-Batch Strategy (pH-Stat):

  • Prepare a feeding solution containing 800 g/L glucose.

  • The feeding pump for the glucose solution is linked to the pH control system. When the pH drops below the setpoint of 6.0 due to the production of acidic byproducts, the NaOH pump is activated. The glucose feed pump is programmed to deliver a proportional amount of the glucose solution simultaneously with the NaOH addition. This maintains a low and stable glucose concentration in the fermenter.

  • Continue the fed-batch fermentation for approximately 72 hours.

4. Sampling and Analysis:

  • Withdraw samples aseptically at regular intervals (e.g., every 4-6 hours).

  • Centrifuge the samples to remove cells.

  • Analyze the supernatant for this compound, glucose, and major byproducts using HPLC.

Protocol 2: Controlled Carbon Feeding for Paenibacillus polymyxa MDBDO

This protocol focuses on maintaining a specific glucose concentration through intermittent feeding to achieve high purity this compound.

1. Inoculum Preparation:

  • Inoculate a single colony of Paenibacillus polymyxa MDBDO into 50 mL of pre-culture medium.

  • Pre-culture Medium Composition (g/L): Glucose 60, Yeast Extract 5, Tryptone 5, MgSO₄·7H₂O 0.2, KH₂PO₄ 3.5, K₂HPO₄ 2.5.

  • Incubate at 37°C and 200 rpm for 12-16 hours.

2. Fermentation:

  • Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the pre-culture.

  • Fermentation Medium Composition (g/L): Glucose 120, Glycerol 7, Yeast Extract 5, Tryptone 3.5, MgSO₄·7H₂O 0.2, KH₂PO₄ 3.5, K₂HPO₄ 2.5, Ammonium Acetate 5, (NH₄)₂SO₄ 4, and 3 mL/L of trace element solution.

  • Fermentation Conditions:

    • Temperature: 37°C

    • Agitation: 500 rpm

    • Aeration: 0.2 vvm

    • pH: Maintained at 6.0 with 28% (w/v) NH₄OH and 2 M HCl.

3. Fed-Batch Strategy (Controlled Carbon Feeding):

  • Prepare a concentrated glucose feeding solution (e.g., 700 g/L).

  • Monitor the glucose concentration in the bioreactor online or offline at regular intervals.

  • When the glucose concentration drops to a predetermined setpoint (e.g., 20 g/L), add a calculated volume of the feeding solution to bring the concentration back up to a target level (e.g., 40 g/L).

  • Continue this intermittent feeding strategy for 48-60 hours.

4. Sampling and Analysis:

  • Follow the same procedure as in Protocol 1 for sample collection and analysis.

Experimental Workflows

The following diagrams illustrate the logical flow of the described fed-batch fermentation protocols.

ExperimentalWorkflow1 cluster_prep Preparation Phase cluster_ferm Fermentation Phase Inoculum Inoculum Preparation (K. oxytoca) Batch_Phase Initial Batch Phase (pH drops as glucose is consumed) Inoculum->Batch_Phase Medium_Prep Fermentation Medium Preparation Medium_Prep->Batch_Phase Bioreactor_Setup Bioreactor Setup and Sterilization Bioreactor_Setup->Batch_Phase pH_Drop pH < 6.0? Batch_Phase->pH_Drop Feed Add Glucose and NaOH (pH-Stat Control) pH_Drop->Feed Yes Sampling Periodic Sampling and Analysis pH_Drop->Sampling No Feed->Batch_Phase End End of Fermentation (e.g., 72 hours) Sampling->End

Caption: Workflow for pH-Stat Fed-Batch Fermentation.

ExperimentalWorkflow2 cluster_prep2 Preparation Phase cluster_ferm2 Fermentation Phase Inoculum2 Inoculum Preparation (P. polymyxa) Batch_Phase2 Initial Batch Phase Inoculum2->Batch_Phase2 Medium_Prep2 Fermentation Medium Preparation Medium_Prep2->Batch_Phase2 Bioreactor_Setup2 Bioreactor Setup and Sterilization Bioreactor_Setup2->Batch_Phase2 Monitor_Glucose Monitor Glucose Concentration Batch_Phase2->Monitor_Glucose Glucose_Low Glucose < 20 g/L? Monitor_Glucose->Glucose_Low Feed2 Intermittent Glucose Feed Glucose_Low->Feed2 Yes Sampling2 Periodic Sampling Glucose_Low->Sampling2 No Feed2->Batch_Phase2 End2 End of Fermentation (e.g., 60 hours) Sampling2->End2

Caption: Workflow for Controlled Carbon Feeding Fed-Batch Fermentation.

Conclusion

The selection of an appropriate fed-batch fermentation strategy is critical for achieving high titers of this compound. The protocols and data presented here provide a foundation for researchers to design and optimize their own fermentation processes. Further optimization may be required based on the specific microbial strain and available resources. Careful control of key parameters such as pH, dissolved oxygen, and substrate concentration is essential for maximizing product yield and productivity.

References

Application Notes and Protocols for the Quantification of (2R,3R)-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate and precise quantification of (2R,3R)-Butanediol, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail three widely used analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and a rapid enzymatic assay. Each method is presented with a comprehensive protocol, a summary of quantitative performance data, and a visual representation of the workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely adopted method for the quantification of 2,3-butanediol in various sample matrices, particularly fermentation broths. This method offers excellent separation of different stereoisomers and other fermentation byproducts.

Quantitative Data Summary
Parameter(R,R)-2,3-Butanediolmeso-2,3-ButanediolReference
Linearity Range 0.125 - 2.5 g/L0.375 - 7.5 g/L[1][2][3][4]
Correlation Coefficient (r) ≥ 0.99≥ 0.99[1]
Limit of Detection (LOD) Below 0.125 g/LBelow 0.375 g/L
Limit of Quantification (LOQ) Below 0.125 g/LBelow 0.375 g/L
Intra-day Precision (%) 0.090.09
Inter-day Precision (%) 0.500.50
Accuracy (%) 97.97 - 101.1897.97 - 101.18
Average Recovery (%) 98.7198.71
Experimental Protocol: HPLC-RID

This protocol is designed for the quantification of 2,3-butanediol in microbial cultivation samples.

1. Sample Preparation:

  • Collect 1 mL of the fermentation broth.

  • Centrifuge the sample at 14,000 x g for 3 minutes to remove cells and other insoluble debris.

  • To precipitate proteins, add 100 µL of 2% (w/v) 5-sulfosalicylic acid to 400 µL of the supernatant.

  • Vortex the mixture and centrifuge again at 14,000 x g for 3 minutes.

  • Filter the resulting supernatant through a 0.2 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Aminex® HPX-87H (300 mm × 7.8 mm).

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 60 °C.

  • Detector: Refractive Index (RI) detector operated at 35°C.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 80 minutes.

3. Calibration:

  • Prepare a series of standard solutions of this compound and meso-2,3-butanediol in the mobile phase, with concentrations ranging from the limit of quantification to the highest expected sample concentration.

  • Inject each standard in triplicate to establish a calibration curve by plotting the peak area against the concentration.

  • The calibration curves should exhibit a linear relationship with a correlation coefficient (r²) of >0.99.

4. Data Analysis:

  • Integrate the peak areas corresponding to the 2,3-butanediol isomers in the sample chromatograms.

  • Determine the concentration of each isomer in the sample by interpolating from the respective calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Fermentation_Broth Fermentation Broth Centrifugation1 Centrifugation (14,000 x g, 3 min) Fermentation_Broth->Centrifugation1 Protein_Precipitation Protein Precipitation (5-Sulfosalicylic Acid) Centrifugation1->Protein_Precipitation Centrifugation2 Centrifugation (14,000 x g, 3 min) Protein_Precipitation->Centrifugation2 Filtration Filtration (0.2 µm filter) Centrifugation2->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial HPLC_System HPLC System (Aminex HPX-87H) HPLC_Vial->HPLC_System Data_Acquisition Data Acquisition (RI Detector) HPLC_System->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: Workflow for HPLC-based quantification of this compound.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific method for the quantification of 2,3-butanediol. It is especially useful for resolving and quantifying stereoisomers when a chiral column is employed.

Quantitative Data Summary
ParameterValueReference
Applicability Musts and wines with sugar > 20 g/L
Concentration Range 1 - 500 mg/L
Detector Mass Spectrometer (MS)
Column Type Polar or Chiral Capillary Column
Sample Preparation Liquid-liquid extraction
Experimental Protocol: GC-MS

This protocol is adapted for the analysis of 2,3-butanediol in complex matrices like wine and can be modified for other sample types.

1. Sample Preparation (Salting-Out Extraction):

  • To 10 mL of the sample in a centrifuge tube, add a known amount of an internal standard (e.g., 1,3-butanediol).

  • Add 10 g of potassium carbonate (K₂CO₃) to increase the ionic strength and facilitate the extraction.

  • Allow the mixture to cool.

  • Add 10 mL of ethyl ether and shake vigorously using a vortex mixer.

  • Centrifuge at approximately 1500 x g for 10 minutes to separate the phases.

  • Carefully collect the upper ether layer with a Pasteur pipette and transfer it to a clean vial.

  • Evaporate the ether under a gentle stream of nitrogen.

  • Reconstitute the residue in about 1 mL of ethyl ether for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Shimadzu QP-2010 Plus or equivalent.

  • Column: Chiral capillary column (for stereoisomer separation) or a polar column.

  • Injector Temperature: 260 °C.

  • Injection Mode: Split (e.g., split ratio 100).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 200 °C, hold for 4 min.

  • Carrier Gas: Helium or Hydrogen.

  • MS Detector: Operated in scan or selected ion monitoring (SIM) mode.

3. Derivatization (Optional but Recommended for Improved Peak Shape and Volatility):

  • For samples with low volatility or to improve chromatographic performance, derivatization can be performed.

  • A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • The reaction conditions (temperature and time) need to be optimized for complete derivatization.

4. Calibration and Data Analysis:

  • Prepare calibration standards and process them using the same extraction and derivatization procedures as the samples.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify the 2,3-butanediol concentration in the samples using this calibration curve.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample + Internal Standard Salting_Out Salting-Out (K2CO3) Sample->Salting_Out Extraction Liquid-Liquid Extraction (Ethyl Ether) Salting_Out->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_Vial Sample in GC Vial Reconstitution->GC_Vial GC_MS_System GC-MS System (Chiral Column) GC_Vial->GC_MS_System Data_Acquisition Data Acquisition (MS Detector) GC_MS_System->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: Workflow for GC-MS based quantification of this compound.

Enzymatic Assay

This enzymatic assay offers a rapid and highly sensitive method for the high-throughput screening of 2,3-butanediol producing microorganisms. The assay is based on the oxidation of 2,3-butanediol to acetoin by 2,3-butanediol dehydrogenase, coupled with the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically.

Quantitative Data Summary
ParameterValueReference
Sensitivity As low as 0.01 mM
Comparison to HPLC 15 times more sensitive
Format 96-well microtiter plate
Detection Wavelength 340 nm (absorbance of NADPH)
Enzyme Clostridium ljungdahlii 2,3-butanediol dehydrogenase (CL-Bdh)
Experimental Protocol: 96-Well Plate Assay

1. Reagent Preparation:

  • Buffer Mixture: 200 mM Tris-HCl (pH 8.0), 1 mM DTT, and 5 mM NADP⁺.

  • Enzyme Solution: Purified Clostridium ljungdahlii 2,3-butanediol dehydrogenase (CL-Bdh) at a concentration of 25 µg/mL in a suitable buffer.

  • Standard Solutions: A series of this compound standards prepared in the same matrix as the samples (e.g., fermentation medium).

2. Assay Procedure:

  • In each well of a 96-well plate, add the buffer mixture.

  • Add the sample (e.g., culture broth) or standard solution to the respective wells.

  • To initiate the reaction, add the CL-Bdh enzyme solution to each well.

  • Incubate the plate at 45 °C for 20 minutes.

  • Measure the absorbance of each well at 340 nm using a microplate spectrophotometer.

3. Data Analysis:

  • Subtract the absorbance of a blank control (containing no 2,3-butanediol) from the absorbance of all standards and samples.

  • Create a standard curve by plotting the background-subtracted absorbance against the concentration of the 2,3-butanediol standards.

  • Determine the concentration of 2,3-butanediol in the samples by interpolating from the standard curve.

Enzymatic_Assay_Workflow cluster_reagent_prep Reagent Preparation cluster_assay_procedure Assay Procedure (96-well plate) cluster_data_analysis Data Analysis Buffer Buffer Mixture (Tris-HCl, DTT, NADP+) Enzyme CL-Bdh Enzyme Solution Standards 2,3-Butanediol Standards Plate_Loading Add Buffer, Sample/Standard Reaction_Initiation Add Enzyme Plate_Loading->Reaction_Initiation Incubation Incubate (45°C, 20 min) Reaction_Initiation->Incubation Absorbance_Measurement Measure Absorbance (340 nm) Incubation->Absorbance_Measurement Standard_Curve Generate Standard Curve Absorbance_Measurement->Standard_Curve Sample_Quantification Quantify Sample Concentration Absorbance_Measurement->Sample_Quantification Standard_Curve->Sample_Quantification

Caption: Workflow for the enzymatic quantification of this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and sample types. It is recommended to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure data reliability.

References

Application Notes & Protocols for Downstream Processing and Purification of (2R,3R)-Butanediol from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the downstream processing and purification of (2R,3R)-Butanediol (BDO) from complex fermentation broths. The following sections outline various methodologies, present quantitative data for comparison, and provide step-by-step experimental protocols.

Introduction

This compound is a valuable platform chemical with wide-ranging applications in the production of synthetic rubber, plastics, and as a precursor for various high-value chemicals.[1][2] Its production through microbial fermentation is a promising sustainable alternative to petroleum-based methods.[1][2] However, the recovery of high-purity BDO from dilute and complex fermentation broths presents a significant challenge due to its high boiling point (177-184°C) and hydrophilicity.[2] This necessitates energy-efficient and cost-effective downstream processing strategies.

This document explores several advanced downstream processing techniques, including reactive extraction and aqueous two-phase extraction (ATPE), providing detailed protocols and performance data to guide researchers in selecting and optimizing a suitable purification strategy.

Pre-treatment of Fermentation Broth

Prior to the primary purification steps, it is crucial to pre-treat the fermentation broth to remove cells, proteins, and other macromolecules. This typically involves filtration and deionization, which are considered standard procedures and are assumed to have been performed before applying the protocols described below.

Purification Methodologies

Several innovative techniques have been developed to overcome the challenges associated with traditional distillation, which is often energy-intensive. These include reactive extraction, aqueous two-phase extraction, and adsorption-based methods.

Reactive Extraction

Reactive extraction is a promising method that involves the conversion of BDO into a less soluble derivative, facilitating its separation from the aqueous broth. This is typically achieved by reacting BDO with an aldehyde or ketone in the presence of a catalyst to form a dioxolane. The dioxolane can then be easily separated and subsequently hydrolyzed to yield high-purity BDO, with the reactant being recycled.

Experimental Workflow for Reactive Extraction

cluster_0 Reactive Extraction Stage cluster_1 Recovery Stage cluster_2 Solvent Recovery FermentationBroth Fermentation Broth (Pre-treated) ReactiveExtraction Reactive Extraction (BDO + n-butanal -> Dioxolane) Catalyst: Amberlyst-15 FermentationBroth->ReactiveExtraction PhaseSeparation Phase Separation (Decantation) ReactiveExtraction->PhaseSeparation DioxolanePhase Dioxolane-rich Organic Phase PhaseSeparation->DioxolanePhase Organic AqueousPhase Spent Aqueous Phase PhaseSeparation->AqueousPhase Aqueous ReactiveDistillation Reactive Distillation (Dioxolane -> BDO + n-butanal) DioxolanePhase->ReactiveDistillation Stripping Butanal Stripping AqueousPhase->Stripping BDO_Product High-Purity This compound ReactiveDistillation->BDO_Product Product RecycledButanal Recycled n-butanal ReactiveDistillation->RecycledButanal Recycled RecycledButanal->ReactiveExtraction RecycledButanal2 Recycled n-butanal Stripping->RecycledButanal2 RecycledButanal2->ReactiveExtraction

Caption: Workflow for BDO purification via reactive extraction.

Quantitative Data for Reactive Extraction

ParameterValueReference
Reactantn-butanal
CatalystAmberlyst-15 / HZ-732 ion-exchange resin
BDO Conversion to Dioxolane~90% - 97%
BDO Recovery from Dioxolane99%
Final BDO Purity>99%
Aldehyde/BDO Molar Ratio1.5
Temperature40°C
Residence Time (Continuous Flow)5 minutes

Experimental Protocol for Reactive Extraction

Materials:

  • Pre-treated this compound fermentation broth

  • n-butanal (reactant and extractant)

  • Amberlyst-15 or HZ-732 ion-exchange resin (catalyst)

  • Reactor vessel with temperature control and agitation

  • Separatory funnel or decanter

  • Reactive distillation column

  • Stripping column

Procedure:

  • Reactive Extraction:

    • In a reactor, combine the pre-treated fermentation broth with n-butanal at an aldehyde/BDO molar ratio of 1.5.

    • Add the Amberlyst-15 catalyst.

    • Maintain the temperature at 40°C and agitate the mixture. For a continuous flow setup, a residence time of 5 minutes is suggested.

    • This reaction converts BDO and n-butanal into 2-propyl-4,5-dimethyl-1,3-dioxolane.

  • Phase Separation:

    • Transfer the reaction mixture to a separatory funnel or decanter.

    • Allow the phases to separate. The upper organic phase is rich in the formed dioxolane, while the lower aqueous phase is the spent broth.

  • Dioxolane Hydrolysis (Reactive Distillation):

    • Feed the dioxolane-rich organic phase into a reactive distillation column.

    • Heat the column to reverse the reaction, decomposing the dioxolane back into BDO and n-butanal.

    • The more volatile n-butanal is removed from the top of the column and can be recycled back to the reactive extraction step.

    • High-purity this compound is collected from the bottom of the column.

  • Solvent Recovery from Spent Broth:

    • The spent aqueous phase from the phase separation step contains residual n-butanal.

    • This broth is fed to a stripping column to recover the dissolved n-butanal, which can also be recycled.

Aqueous Two-Phase Extraction (ATPE)

Aqueous two-phase extraction is a liquid-liquid extraction method that utilizes two immiscible aqueous phases to partition solutes. This technique is advantageous due to its mild operating conditions and potential for high recovery yields. Various systems composed of a polymer and a salt, or a solvent and a salt, can be employed.

Experimental Workflow for Aqueous Two-Phase Extraction

cluster_0 Aqueous Two-Phase Extraction cluster_1 BDO Recovery FermentationBroth Fermentation Broth (Pre-treated) ATPS_Formation ATPS Formation (e.g., Isopropanol + (NH4)2SO4) FermentationBroth->ATPS_Formation PhaseSeparation Phase Separation ATPS_Formation->PhaseSeparation TopPhase Top Phase (BDO-rich Isopropanol) PhaseSeparation->TopPhase Top BottomPhase Bottom Phase (Aqueous with Impurities) PhaseSeparation->BottomPhase Bottom Distillation Distillation TopPhase->Distillation BDO_Product Purified This compound Distillation->BDO_Product Product RecycledSolvent Recycled Isopropanol Distillation->RecycledSolvent Recycled

Caption: Workflow for BDO purification using ATPE.

Quantitative Data for Aqueous Two-Phase Extraction Systems

System ComponentsOptimal ConcentrationsPartition CoefficientRecovery YieldReference
Isopropanol / Ammonium Sulfate34% (w/w) Isopropanol, 20% (w/w) (NH₄)₂SO₄9.993.7%
Isopropanol / Ammonium Sulfate50% (v/v) Isopropanol, 30% (w/v) (NH₄)₂SO₄45.597.9%
Ethanol / Dipotassium Hydrogen Phosphate24% (w/w) Ethanol, 25% (w/w) K₂HPO₄28.3498.13%
Butyl Alcohol / Dipotassium Hydrogen Phosphate30% (v/v) BuOH, 30% (w/v) K₂HPO₄8.1389.60%
PEG 4000 / Potassium Phosphate36.22% (w/w) PEG, 4.47% (w/w) K₂HPO₄-94.5%

Experimental Protocol for Aqueous Two-Phase Extraction (Isopropanol/Ammonium Sulfate System)

Materials:

  • Pre-treated this compound fermentation broth

  • Isopropanol

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Mixing vessel

  • Centrifuge (optional, to aid phase separation)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • System Formulation:

    • To the pre-treated fermentation broth, add ammonium sulfate to a final concentration of 30% (w/v). Ensure it is completely dissolved.

    • Add isopropanol to a final concentration of 50% (v/v).

  • Mixing and Phase Separation:

    • Thoroughly mix the components in a vessel to ensure equilibrium is reached.

    • Transfer the mixture to a separatory funnel and allow the two phases to separate. Centrifugation can be used to accelerate this process.

    • This compound will preferentially partition into the upper isopropanol-rich phase.

  • Collection of BDO-rich Phase:

    • Carefully separate and collect the top organic phase, which contains the extracted BDO.

  • BDO Recovery:

    • Subject the collected top phase to distillation to separate the isopropanol from the BDO.

    • The recovered isopropanol can be recycled for subsequent extractions.

    • The bottom product of the distillation will be purified this compound.

Other Promising Purification Technologies

While reactive extraction and ATPE are highlighted, other methods also show potential for BDO purification.

  • Hybrid Extraction-Distillation (HED): This method combines solvent extraction with distillation. Oleyl alcohol has been identified as a suitable solvent due to its high distribution coefficient and selectivity, leading to a significant reduction in energy consumption compared to conventional distillation.

  • Adsorption: Selective adsorption using materials like nano-MFI zeolites has been demonstrated for BDO recovery. A simulated moving bed (SMB) process can achieve high purity and recovery.

  • Pervaporation: This membrane-based process can be integrated with other techniques to reduce energy input, although membrane selectivity and fouling can be challenges.

Conclusion

The downstream processing of this compound from fermentation broth is a critical step for its economic viability. Both reactive extraction and aqueous two-phase extraction offer significant advantages over traditional distillation by providing high recovery yields and purity under milder and potentially more energy-efficient conditions. The choice of the optimal purification strategy will depend on specific process requirements, including the initial BDO concentration in the broth, desired final purity, and economic considerations. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their BDO purification processes.

References

Application Notes and Protocols: (2R,3R)-Butanediol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R,3R)-Butanediol, a chiral isomer of 2,3-butanediol (2,3-BDO), is a promising bio-based monomer for the synthesis of a variety of polymers, including polyesters and polyurethanes.[1] As a secondary diol, its unique structure with methyl side groups influences polymer properties by reducing crystallinity and altering thermal characteristics compared to polymers synthesized from linear primary diols.[2] This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound in the development of novel polymers and plastics.

Section 1: Synthesis of Polyesters

The use of this compound in polyester synthesis has been explored to create bio-based alternatives to conventional plastics. The secondary hydroxyl groups of 2,3-BDO are less reactive than the primary hydroxyl groups of diols like 1,4-butanediol, which can result in lower molecular weight polymers under similar reaction conditions.[2] However, with optimized conditions, high molecular weight polyesters with unique properties can be achieved.

Application Notes:

Incorporating this compound into polyester chains generally leads to a decrease in crystallinity and melting temperature. This can be advantageous for creating amorphous resins, balsams, or thermoplastic elastomers. The properties of the final polyester are highly dependent on the comonomer used, particularly the chain length of the dicarboxylic acid or diester. For instance, long-chain aliphatic dicarboxylates can be used to produce semi-crystalline polyesters.

Quantitative Data Summary

The following table summarizes the thermal and mechanical properties of various polyesters synthesized using 2,3-Butanediol.

Polymer NameDiacid/Diester MonomerMolecular Weight (Mn) ( g/mol )Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Modulus of Elasticity (MPa)Elongation at Break (%)
PE-b4.10Dimethyl sebacate (C10)-Amorphous---
PE-b4.18Dimethyl 1,18-octadecanedioate (C18)---290430
PE-b4.48Dimethyl 1,48-octatetracontanedioate (C48)up to 59,000103---
P23BET (28:72 2,3-BDO:EG)Terephthalic acid31,500-88--
P23BET (78:22 2,3-BDO:EG)Terephthalic acid18,100-104--
P23BTTerephthalic acid9,800-104--

Data sourced from multiple studies. "b4" represents 2,3-butanediol-based repeat units. PE-b4.10 is amorphous.

Experimental Protocols

Protocol 1.1: Small-Scale Synthesis of Polyesters by Polycondensation

This protocol is suitable for screening the thermal properties of various polyesters on a gram scale.

Materials:

  • Cx diacid or diester (e.g., dimethyl sebacate, C10) (1.0 equivalent)

  • This compound (2.5 equivalents)

  • Dibutyltin oxide (DBTO) (1.0 mol %)

  • Glass inlets with magnetic stir bars

  • Heating block reactor with inert atmosphere flushing capability

Procedure:

  • Charge a glass inlet with the Cx diacid or diester (1.0 g), this compound, and DBTO.

  • Place the inlet in the heating block, close the vessel, and flush with an inert gas (e.g., nitrogen or argon).

  • Stir the mixture at 150 °C for 2 hours at atmospheric pressure.

  • Increase the temperature to 180 °C and reduce the pressure to 800 mbar for 16 hours.

  • Gradually reduce the pressure to 100 mbar for 30 minutes, then to 10 mbar for another 30 minutes.

  • Finally, apply a high vacuum (0.4 mbar) for 24 hours to drive the polymerization to completion.

  • The resulting polyester can be characterized as received.

Protocol 1.2: Larger-Scale Synthesis of Poly(2,3-butylene 1,18-octadecanedioate) (PE-b4.18)

This protocol describes the synthesis of a specific semi-crystalline polyester.

Materials:

  • Dimethyl 1,18-octadecanedioate (20.00 g, 58.39 mmol, 1.0 equivalent)

  • This compound (13.03 mL, 145.98 mmol, 2.5 equivalents)

  • Dibutyltin oxide (DBTO) (0.15 g, 0.58 mmol, 1.0 mol %)

  • 250 mL round-bottom flask

  • Vacuum system

Procedure:

  • Degas the dimethyl 1,18-octadecanedioate and DBTO in a 250 mL round-bottom flask.

  • Add this compound to the flask.

  • Stir the mixture at 150 °C for 2 hours, then at 180 °C for 19 hours under atmospheric pressure.

  • To remove excess this compound, reduce the pressure to 800 mbar for 2.5 hours, then to 100 mbar for 0.5 hours, and finally to 10 mbar for 1.5 hours.

  • Continue the polymerization under high vacuum (0.05 mbar) at 180 °C for 32 hours, followed by 3 hours at 220 °C.

  • The resulting white PE-b4.18 polymer can be used without further purification.

Diagrams

Polyester_Synthesis_Workflow Reactants Monomers: This compound Diacid/Diester + Catalyst (DBTO) Step1 Step 1: Esterification 150-180°C Atmospheric Pressure Reactants->Step1 Step2 Step 2: Polycondensation (Pressure Reduction) 180-220°C High Vacuum Step1->Step2 Polymer Polyester Step2->Polymer Characterization Characterization (NMR, SEC, DSC, TGA) Polymer->Characterization

Caption: General workflow for the two-step synthesis of polyesters from this compound.

Section 2: Synthesis of Polyurethanes

This compound can be employed as a chain extender in the synthesis of polyurethanes, offering a bio-based alternative to conventional diols like 1,4-butanediol. Its use can influence the final properties of the polyurethane, such as particle size distribution in waterborne dispersions. Additionally, this compound is a key starting material for producing non-isocyanate polyurethanes (NIPUs).

Application Notes:

In the synthesis of waterborne polyurethane dispersions (PUDs), using this compound as a chain extender can lead to stable dispersions with high bio-based content. The resulting polymers are often amorphous. The synthesis of NIPUs from this compound involves the formation of cyclic carbonates, which then react with amines to form poly(ester urethane)s, avoiding the use of hazardous isocyanates.

Experimental Protocols

Protocol 2.1: Synthesis of Waterborne Polyurethane Dispersions (PUDs)

This protocol outlines the general steps for synthesizing PUDs using this compound as a chain extender.

Materials:

  • Bio-based polyol (e.g., polyether polyol)

  • Diisocyanate (e.g., L-lysine ethyl ester diisocyanate)

  • This compound (chain extender)

  • Co-solvent (e.g., dihydrolevoglucosenone)

  • Neutralizing agent

  • Deionized water

Procedure:

  • Synthesize the prepolymer by reacting the bio-based polyol with the diisocyanate in the presence of the co-solvent.

  • Extend the prepolymer chains by adding this compound.

  • Neutralize the resulting polymer.

  • Disperse the neutralized polymer in deionized water to form the PUD.

  • Characterize the resulting PUD for particle size, stability, and polymer properties.

Protocol 2.2: Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

This protocol provides a general pathway for the synthesis of NIPUs from this compound.

Materials:

  • This compound

  • Dimethyl carbonate (DMC)

  • 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst

  • 11-amino undecanoic acid methyl ester

  • Heat source and reaction vessel

Procedure:

  • Synthesize the cyclic carbonate of this compound by reacting it with DMC using TBD as a catalyst.

  • Purify the resulting cyclic carbonate.

  • React the purified cyclic carbonate with 11-amino undecanoic acid methyl ester to form the carbamate.

  • Polymerize the carbamate via a bulk polycondensation reaction to yield the poly(ester urethane) (NIPU).

  • Characterize the NIPU for its molecular weight and thermal properties.

Diagrams

Polyurethane_Synthesis_Signaling cluster_prepolymer Prepolymer Formation cluster_extension_dispersion Chain Extension & Dispersion Diol Polyol Prepolymer NCO-terminated Prepolymer Diol->Prepolymer Isocyanate Diisocyanate Isocyanate->Prepolymer BDO This compound (Chain Extender) Prepolymer->BDO Polyurethane Polyurethane BDO->Polyurethane Dispersion Waterborne Polyurethane Dispersion (PUD) Polyurethane->Dispersion

Caption: Logical relationship in the synthesis of waterborne polyurethane dispersions (PUDs).

NIPU_Synthesis_Pathway BDO This compound + Dimethyl Carbonate Cyclic_Carbonate Cyclic Carbonate BDO->Cyclic_Carbonate TBD Catalyst Carbamate Carbamate (Reaction with Amine) Cyclic_Carbonate->Carbamate NIPU Non-Isocyanate Polyurethane (NIPU) Carbamate->NIPU Polycondensation

Caption: Synthesis pathway for non-isocyanate polyurethanes (NIPUs) from this compound.

References

Application Notes: (2R,3R)-Butanediol as a Precursor for Methyl Ethyl Ketone (MEK) Production

Engineering Saccharomyces cerevisiae for Enhanced 2,3-Butanediol Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth overview of metabolic engineering strategies, experimental protocols, and resulting production metrics for the synthesis of 2,3-butanediol in yeast.

The microbial production of 2,3-butanediol (2,3-BDO), a versatile platform chemical with applications in synthetic rubber, plastics, and as a fuel additive, has garnered significant interest as a sustainable alternative to petroleum-based synthesis. Saccharomyces cerevisiae, a non-pathogenic and industrially robust yeast, has emerged as a promising host for 2,3-BDO production through metabolic engineering. This document provides detailed application notes and protocols for the genetic modification of S. cerevisiae to enhance 2,3-BDO synthesis, targeting researchers, scientists, and professionals in drug development and biotechnology.

Metabolic Engineering Strategies for High-Titer 2,3-BDO Production

The core of engineering S. cerevisiae for 2,3-BDO production lies in redirecting the carbon flux from its native fermentation products, primarily ethanol, towards the 2,3-BDO biosynthetic pathway. This is typically achieved through a multi-pronged approach:

  • Introduction of the 2,3-BDO Synthesis Pathway: S. cerevisiae produces only minute amounts of 2,3-BDO naturally. Therefore, a heterologous pathway, commonly from bacteria like Bacillus subtilis or Klebsiella pneumoniae, is introduced. This pathway consists of three key enzymes:

    • α-Acetolactate Synthase (AlsS): Catalyzes the condensation of two pyruvate molecules to form α-acetolactate.

    • α-Acetolactate Decarboxylase (AlsD): Converts α-acetolactate to acetoin.

    • Butanediol Dehydrogenase (BdhA) or Acetoin Reductase (AR): Reduces acetoin to 2,3-butanediol.[1]

  • Elimination of Competing Pathways: To channel the carbon flux towards 2,3-BDO, competing pathways, particularly ethanol production, must be downregulated or eliminated. This is primarily achieved by deleting the genes encoding:

    • Pyruvate Decarboxylase (PDC): Key isozymes like PDC1, PDC5, and PDC6 are often deleted to block the conversion of pyruvate to acetaldehyde, a precursor to ethanol.[1][2]

    • Alcohol Dehydrogenase (ADH): Deletion of major ADH genes, such as ADH1, ADH3, and ADH5, also serves to reduce ethanol formation.[3][4]

  • Resolving Redox Imbalances: The synthesis of 2,3-BDO from glucose results in a surplus of NADH. This redox imbalance can lead to the production of unwanted byproducts like glycerol and limit 2,3-BDO yield. Strategies to address this include:

    • Overexpression of NADH Oxidase (NoxE): The water-forming NADH oxidase from Lactococcus lactis is commonly expressed to regenerate NAD+ by oxidizing excess NADH.

    • Downregulation of Glycerol Synthesis: Deleting or downregulating genes in the glycerol synthesis pathway, such as GPD1 and GPD2, can further redirect carbon flux.

Quantitative Data on Engineered S. cerevisiae Strains

The following table summarizes the performance of various engineered S. cerevisiae strains for 2,3-BDO production, highlighting the genetic modifications and resulting titers, yields, and productivities.

StrainKey Genetic ModificationsFermentation Mode2,3-BDO Titer (g/L)2,3-BDO Yield (g/g glucose)Productivity (g/L·h)Reference
HGS50pdc-negative, overexpression of AlsS, AlsD, BdhA, NDE1, AOX1, downregulation of GPD1, deletion of GPD2Batch121.040.481.57
HGS37pdc-negative, overexpression of AlsS, AlsD, BdhA, NoxE, STL1, downregulation of GPD1, deletion of GPD2Batch130.640.481.58
BD4Pdc-deficient (evolved), overexpression of B. subtilis AlsS, AlsD, and endogenous BDH1Fed-batch96.20.28~0.39
YMS106Deletion of RIM15, activation of pyruvate-consuming pathway in a 2,3-BDO producing strainTube-scale culture~5.8 (66.4 mM)0.35~0.06 (0.69 mmol/L·h)
Δadh1 Δadh3 Δadh5 strainDeletion of ADH1, ADH3, ADH5, introduction of B. subtilis and E. aerogenes 2,3-BDO pathwayAnaerobic batch2.290.113Not Reported
BD5_G1CtPDC1_noxPdc-deficient, optimized expression of C. tropicalis PDC1, overexpression of NoxEFed-batch154.30.404~1.98
YG01_SDBNIndustrial polyploid strain, partial disruption of PDC and ADH, introduction of bacterial 2,3-BDO pathway, overexpression of NoxEFed-batch178Not Reported2.64

Experimental Protocols

This section provides generalized protocols for the key experimental procedures involved in engineering S. cerevisiae for 2,3-BDO production.

Protocol 1: Gene Deletion using CRISPR-Cas9

This protocol outlines the steps for deleting a target gene (e.g., PDC1) in S. cerevisiae.

Materials:

  • S. cerevisiae strain

  • CRISPR-Cas9 plasmid system (containing Cas9 expression cassette and a guide RNA expression cassette)

  • Repair DNA template (short oligonucleotides or a PCR product with homology to the regions flanking the target gene)

  • Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol)

  • Selective growth media

Procedure:

  • Design guide RNA (gRNA): Design a gRNA specific to the coding sequence of the target gene.

  • Construct the CRISPR-Cas9 plasmid: Clone the designed gRNA sequence into the CRISPR-Cas9 plasmid.

  • Prepare repair DNA: Synthesize or amplify a DNA fragment that will serve as a template for homologous recombination to repair the double-strand break created by Cas9. This template should lack the target gene sequence.

  • Yeast Transformation: Co-transform the S. cerevisiae cells with the CRISPR-Cas9 plasmid and the repair DNA template using the lithium acetate method.

  • Selection: Plate the transformed cells on a selective medium to isolate colonies that have successfully taken up the plasmid.

  • Verification: Screen the resulting colonies by colony PCR and DNA sequencing to confirm the deletion of the target gene.

Protocol 2: Overexpression of Heterologous Genes

This protocol describes the overexpression of genes from the 2,3-BDO pathway (e.g., alsS, alsD, bdhA).

Materials:

  • S. cerevisiae strain

  • Expression vector (e.g., a high-copy 2μ plasmid or an integrating vector)

  • Codon-optimized synthetic genes for alsS, alsD, and bdhA

  • Restriction enzymes and DNA ligase (for traditional cloning) or a Gibson assembly kit

  • Yeast transformation reagents

  • Selective growth media

Procedure:

  • Gene Synthesis: Synthesize the coding sequences of the target genes, codon-optimized for expression in S. cerevisiae.

  • Vector Construction: Clone the codon-optimized genes into an appropriate yeast expression vector under the control of strong constitutive promoters (e.g., TDH3p, GPM1p).

  • Yeast Transformation: Transform the engineered S. cerevisiae strain (e.g., a PDC-deficient strain) with the expression plasmids.

  • Selection: Select for transformants on appropriate selective media.

  • Verification: Confirm the presence of the expression cassettes by PCR and verify protein expression by SDS-PAGE and Western blotting, or by measuring enzyme activity.

Protocol 3: Fed-Batch Fermentation for 2,3-BDO Production

This protocol outlines a typical fed-batch fermentation process to achieve high-titer 2,3-BDO production.

Materials:

  • Engineered S. cerevisiae strain

  • Bioreactor with controls for temperature, pH, dissolved oxygen, and feeding

  • Seed culture medium (e.g., YPD)

  • Batch fermentation medium (defined mineral medium with an initial glucose concentration)

  • Feeding solution (concentrated glucose solution)

  • pH control agents (e.g., NaOH, H₂SO₄)

Procedure:

  • Inoculum Preparation: Grow a seed culture of the engineered yeast strain in a suitable medium to a desired cell density.

  • Batch Phase: Inoculate the bioreactor containing the batch fermentation medium with the seed culture. Maintain the temperature (e.g., 30°C) and pH (e.g., 5.0). Control the aeration to maintain a specific dissolved oxygen level, which may need to be optimized.

  • Fed-Batch Phase: Once the initial glucose in the batch medium is nearly consumed (as indicated by a sharp increase in dissolved oxygen), start the feeding of the concentrated glucose solution. The feeding rate can be constant or controlled to maintain a low glucose concentration in the fermenter.

  • Monitoring: Regularly sample the fermentation broth to measure cell density (OD₆₀₀), glucose concentration, and the concentrations of 2,3-BDO and major byproducts (e.g., ethanol, glycerol, acetoin) using HPLC.

  • Harvest: Continue the fermentation until the desired 2,3-BDO titer is reached or production ceases.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex metabolic alterations and experimental procedures.

Metabolic_Pathway_for_2_3_BDO_Production cluster_glycolysis Glycolysis cluster_ethanol Ethanol Pathway (Blocked) cluster_bdo 2,3-BDO Pathway (Introduced) cluster_glycerol Glycerol Pathway (Downregulated) cluster_redox Redox Balance Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple steps Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde PDC (deleted) alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate AlsS Glycerol Glycerol Pyruvate->Glycerol GPD (downregulated) NADH NADH Ethanol Ethanol Acetaldehyde->Ethanol ADH (deleted) Acetoin Acetoin alpha_Acetolactate->Acetoin AlsD BDO 2,3-Butanediol Acetoin->BDO BdhA NAD NAD+ NADH->NAD NoxE (overexpressed) NAD->NADH Oxygen O2 Water H2O

Caption: Metabolic pathway for 2,3-BDO production in engineered S. cerevisiae.

Experimental_Workflow start Start: Wild-type S. cerevisiae crispr Gene Deletion (e.g., PDC1, PDC5, PDC6) using CRISPR-Cas9 start->crispr pdc_strain PDC-deficient Strain crispr->pdc_strain overexpression Overexpression of 2,3-BDO Pathway (alsS, alsD, bdhA) and Redox Enzymes (noxE) pdc_strain->overexpression engineered_strain Engineered Strain for 2,3-BDO Production overexpression->engineered_strain fermentation Fed-Batch Fermentation engineered_strain->fermentation analysis Analysis (HPLC) - 2,3-BDO Titer - Yield - Productivity fermentation->analysis end High-Titer 2,3-BDO analysis->end

Caption: General experimental workflow for engineering S. cerevisiae.

By implementing these metabolic engineering strategies and experimental protocols, researchers can significantly enhance the production of 2,3-butanediol in Saccharomyces cerevisiae, paving the way for its industrial-scale bio-based synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up (2R,3R)-Butanediol Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the scale-up of (2R,3R)-butanediol (2,3-BD) fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up 2,3-butanediol fermentation?

A1: Scaling up 2,3-BD production from lab to industrial scale presents several key challenges:

  • By-product Formation: Production of significant amounts of by-products like acetate, lactate, ethanol, succinate, and formate reduces the overall yield of 2,3-BD.[1][2]

  • Oxygen Supply: Oxygen availability is a critical factor. While some oxygen is needed for cell growth, excessive levels can inhibit the enzymes in the 2,3-BD synthesis pathway and promote the formation of acetoin, a precursor.[3][4]

  • Downstream Processing: The high boiling point and hydrophilicity of 2,3-BD make its separation from the fermentation broth difficult and costly, often accounting for over 50% of total production costs.[5]

  • Process Economics: The cost of raw materials, sterilization, and purification can make the bio-based production of 2,3-BD economically challenging compared to petroleum-based methods.

  • Strain Stability: Maintaining the genetic stability and high productivity of engineered microbial strains over extended fermentation periods at a large scale can be difficult.

Q2: Which microbial strains are most commonly used for industrial 2,3-butanediol production?

A2: Several microorganisms are known for their ability to produce 2,3-BD. The most prominent include:

  • Klebsiella pneumoniae : Known for its high 2,3-BD productivity and ability to utilize a wide range of carbon sources. However, it is an opportunistic pathogen, which raises safety concerns for industrial applications.

  • Bacillus subtilis : A non-pathogenic, GRAS (Generally Recognized as Safe) organism, making it a safer alternative. It can produce optically pure (2R,3R)-2,3-butanediol.

  • Paenibacillus polymyxa : Another non-pathogenic bacterium capable of producing 2,3-BD.

  • Engineered Saccharomyces cerevisiae : This yeast is a well-established industrial microorganism that has been engineered for 2,3-BD production to leverage its robustness in industrial fermentation conditions.

Q3: How does pH affect 2,3-butanediol production during fermentation?

A3: pH is a critical parameter that influences enzyme activity and the formation of by-products. An optimal pH of around 6.0 is often cited for Klebsiella species. Deviations from the optimal pH can lead to a metabolic shift towards the production of acidic by-products like lactic acid and acetic acid, which can inhibit cell growth and reduce the final 2,3-BD titer. Some strategies even employ "forced pH fluctuations" to enhance glycerol consumption and boost 2,3-BD production.

Q4: What are the main downstream processing methods for recovering 2,3-butanediol?

A4: Recovering 2,3-BD from the fermentation broth is challenging due to its properties. Common methods include:

  • Solvent Extraction: Using organic solvents to separate 2,3-BD from the aqueous broth. A 1-butanol/NaCl system has shown promising recovery rates.

  • Aqueous Two-Phase Extraction (ATPE): This method uses a system of a hydrophilic solvent (like ethanol) and a salt (like phosphate) to extract 2,3-BD.

  • Distillation: Due to the high boiling point of 2,3-BD (180-184°C), distillation is energy-intensive.

  • Pervaporation and Membrane Filtration: These are emerging techniques that can be more energy-efficient for separating 2,3-BD.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low 2,3-BD Titer 1. Suboptimal fermentation conditions (pH, temperature, oxygen).2. Nutrient limitation (carbon, nitrogen).3. Inhibition by by-products (e.g., acetate).4. Strain instability or contamination.1. Optimize pH (around 6.0), temperature (around 37°C for Klebsiella), and implement a two-stage aeration strategy (initial aerobic phase for growth, followed by micro-aerobic for production).2. Ensure adequate nutrient supply through fed-batch strategies.3. Use metabolically engineered strains with deleted pathways for major by-products.4. Perform regular culture purity checks and re-propagate from master cell banks.
High Acetoin Concentration 1. High dissolved oxygen levels.2. Reverse reaction of butanediol dehydrogenase (BDH) due to substrate limitation.3. Insufficient expression or activity of BDH.1. Reduce aeration and agitation speed during the production phase to maintain micro-aerobic conditions.2. Maintain a sufficient residual sugar concentration through a controlled feeding strategy to prevent the conversion of 2,3-BD back to acetoin.3. Overexpress the gene encoding acetoin reductase (budC) to drive the reaction towards 2,3-BD.
Formation of Acidic By-products (Lactate, Acetate) 1. Redox imbalance (excess NADH).2. Suboptimal pH.3. High dissolved oxygen levels promoting acetate formation.1. Knock out genes responsible for by-product formation, such as ldhA (lactate dehydrogenase) and pta-ackA (phosphotransacetylase-acetate kinase).2. Maintain strict pH control during fermentation.3. Control aeration to limit overflow metabolism that leads to acetate production.
Poor Cell Growth 1. Presence of inhibitory compounds in the feedstock.2. Suboptimal medium composition.3. Bacterial contamination.1. If using lignocellulosic hydrolysates, detoxify the feedstock to remove inhibitors.2. Optimize the C/N ratio and supplement with complex nitrogen sources like corn steep liquor or yeast extract.3. Ensure strict sterilization protocols for the medium and fermenter. Using thermophilic strains can reduce contamination risk.
Low Product Yield (g/g substrate) 1. Significant flux of carbon towards by-products.2. Carbon source being used for biomass production instead of product formation.3. Inefficient conversion pathway.1. Use metabolic engineering to block competing pathways.2. Implement a two-stage fermentation strategy: a growth phase followed by a production phase with limited oxygen.3. Overexpress key enzymes in the 2,3-BD pathway, such as α-acetolactate synthase (budB) and α-acetolactate decarboxylase (budA).
Quantitative Data Summary

Table 1: Comparison of 2,3-Butanediol Production by Different Microorganisms and Fermentation Strategies.

MicroorganismStrategyTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniae (mutant)Fed-batch910.451.62
Klebsiella pneumoniae (engineered)Fed-batch1100.47 (94% of theoretical)0.88
Klebsiella oxytoca (engineered)Fed-batch142.50.421.47
Bacillus subtilisFed-batch132.40.452.45
Bacillus subtilisFed-batch42.310.520.33
Saccharomyces cerevisiae (engineered)Batch130.64-1.58

Visualizations

Metabolic Pathways and Experimental Workflows

Metabolic_Pathway_2_3_BD cluster_main Main 2,3-BD Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate budB (α-acetolactate synthase) Lactate Lactate Pyruvate->Lactate ldhA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA pflB Acetoin Acetoin Acetolactate->Acetoin budA (α-acetolactate decarboxylase) Butanediol This compound Acetoin->Butanediol budC (butanediol dehydrogenase) Acetate Acetate AcetylCoA->Acetate pta-ackA Ethanol Ethanol AcetylCoA->Ethanol adhE

Caption: Metabolic pathway for this compound synthesis and competing by-product pathways in Klebsiella.

Troubleshooting_Workflow Start Low 2,3-BD Yield or Titer CheckPurity Check Culture Purity & Viability Start->CheckPurity Contaminated Contamination Detected? CheckPurity->Contaminated Sterilize Action: Review Sterilization Protocol Re-inoculate from Master Stock Contaminated->Sterilize Yes CheckParams Analyze Fermentation Data (pH, DO, Temp, Substrate) Contaminated->CheckParams No Sterilize->Start ParamsOptimal Parameters Optimal? CheckParams->ParamsOptimal OptimizeParams Action: Adjust pH, Aeration, Feed Rate Implement Two-Stage Control ParamsOptimal->OptimizeParams No CheckByproducts Analyze By-product Profile (HPLC Analysis) ParamsOptimal->CheckByproducts Yes OptimizeParams->Start HighByproducts High Acetate/Lactate? CheckByproducts->HighByproducts EngineerStrain Action: Use Engineered Strain (e.g., ΔldhA, Δpta) HighByproducts->EngineerStrain Yes End Problem Resolved HighByproducts->End No EngineerStrain->Start

Caption: Troubleshooting workflow for low 2,3-Butanediol yield during scale-up.

Downstream_Processing Broth Fermentation Broth CellRemoval Step 1: Cell & Solid Removal (Centrifugation / Filtration) Broth->CellRemoval ClarifiedBroth Clarified Broth CellRemoval->ClarifiedBroth PrimarySeparation Step 2: Primary Recovery ClarifiedBroth->PrimarySeparation SolventExtraction Solvent Extraction (e.g., 1-butanol/NaCl) PrimarySeparation->SolventExtraction Option A ATPE Aqueous Two-Phase Extraction (e.g., Ethanol/Phosphate) PrimarySeparation->ATPE Option B Membrane Membrane Separation (Pervaporation / Reverse Osmosis) PrimarySeparation->Membrane Option C Purification Step 3: Purification SolventExtraction->Purification ATPE->Purification Membrane->Purification Distillation Distillation Purification->Distillation FinalProduct High-Purity (2R,3R)-BD Distillation->FinalProduct

Caption: Decision workflow for downstream processing of 2,3-Butanediol.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for High-Titer 2,3-BD Production

This protocol is a generalized procedure based on methods for Klebsiella and Bacillus species.

1. Inoculum Preparation: a. Prepare a seed culture by inoculating a single colony into a flask with a suitable medium (e.g., Luria-Bertani or a defined minimal medium). b. Incubate at 37°C with agitation (e.g., 200 rpm) for 12-16 hours. c. Use this seed culture to inoculate a larger volume for the fermenter (typically 5-10% v/v).

2. Fermenter Setup: a. Prepare the fermentation medium in the bioreactor. A typical medium might contain glucose (e.g., 100 g/L), a complex nitrogen source (e.g., 20 g/L corn steep liquor), and essential salts. b. Sterilize the bioreactor and medium. c. Calibrate pH and dissolved oxygen (DO) probes.

3. Batch Phase: a. Inoculate the fermenter with the seed culture. b. Maintain conditions for optimal cell growth: pH controlled at 6.0 (using NaOH or another base), temperature at 37°C. c. Maintain a high level of dissolved oxygen initially by sparging air and increasing agitation (e.g., 400 rpm) to maximize biomass accumulation.

4. Fed-Batch Phase: a. When the initial glucose concentration drops to a set point (e.g., 10-20 g/L), begin the feeding phase. b. Feed a highly concentrated glucose solution (e.g., 500-700 g/L) at a controlled rate to maintain a low residual glucose level. This prevents osmotic stress and overflow metabolism. c. Simultaneously, reduce the agitation and/or aeration rate to induce micro-aerobic or oxygen-limiting conditions, which favors the metabolic shift from biomass growth to 2,3-BD production. d. Continue the fed-batch process for 72-120 hours, taking samples periodically.

5. Sampling and Analysis: a. Collect samples at regular intervals (e.g., every 4-6 hours). b. Measure cell density (OD600). c. Analyze supernatant for concentrations of glucose, 2,3-BD, acetoin, and other organic acids using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Deletion of By-product Genes (e.g., ldhA) in K. pneumoniae

This protocol describes a general workflow for gene knockout using homologous recombination, a common technique in metabolic engineering.

1. Construction of Deletion Cassette: a. Amplify the upstream and downstream flanking regions (approx. 500-1000 bp) of the target gene (ldhA) from the bacterial genomic DNA using PCR. b. Amplify an antibiotic resistance gene (e.g., kanamycin resistance) to be used as a selection marker. c. Ligate the upstream flank, the resistance marker, and the downstream flank together into a suicide vector (a plasmid that cannot replicate in the target host).

2. Transformation and Recombination: a. Introduce the constructed plasmid into the target K. pneumoniae strain via electroporation or conjugation. b. Plate the transformed cells on selective agar plates containing the appropriate antibiotic. Only cells that have integrated the plasmid into their genome will survive. c. The integration occurs via a single-crossover homologous recombination event.

3. Selection of Double-Crossover Mutants: a. The single-crossover event is unstable. A second crossover event is needed to excise the plasmid backbone, leaving only the antibiotic resistance marker in place of the target gene. b. This is often achieved through counter-selection (e.g., using a suicide vector containing a sacB gene, which is lethal in the presence of sucrose). c. Plate the single-crossover colonies on a medium containing the counter-selection agent (e.g., sucrose). Colonies that survive have likely undergone the second crossover event, resulting in the deletion of the target gene.

4. Verification of Knockout: a. Confirm the gene deletion using colony PCR with primers that bind outside the flanking regions used for the cassette. The PCR product from the mutant strain will be a different size than the wild-type. b. Further verify the deletion by DNA sequencing. c. Confirm the desired phenotype by analyzing the fermentation products of the mutant strain to show the absence of lactate production.

References

Optimization of culture conditions for enhanced (2R,3R)-Butanediol yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture conditions for enhanced (2R,3R)-butanediol yield.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Problem: Low this compound Titer

Potential Cause Troubleshooting Steps
Suboptimal pH Verify that the pH of the culture medium is within the optimal range for your specific microbial strain. For many strains, the optimal pH for 2,3-butanediol production is around 6.0.[1][2] Consider implementing a pH control strategy, such as the automatic addition of a neutralizing agent like NaOH.[3]
Inadequate Aeration Oxygen availability is a critical factor. Low oxygen levels can favor 2,3-butanediol production over biomass growth, but excessively high dissolved oxygen can promote the formation of byproducts like acetoin.[4] Experiment with different agitation speeds and aeration rates to find the optimal balance for your bioreactor setup.[3] A two-stage agitation speed control strategy has been shown to be effective for enhancing production.
Nutrient Limitation (Carbon/Nitrogen) Ensure that the carbon-to-nitrogen (C/N) ratio in your medium is optimized. An imbalanced C/N ratio can lead to lower yields. Evaluate different nitrogen sources, as some, like corn steep liquor, can be more effective and economical than standard yeast extract or peptone.
Substrate Inhibition High initial concentrations of the carbon source (e.g., glucose) can inhibit microbial growth and metabolism. Consider a fed-batch fermentation strategy to maintain the substrate concentration at a non-inhibitory level.
Byproduct Accumulation The accumulation of byproducts such as acetoin, ethanol, and organic acids can inhibit cell growth and divert carbon flux away from 2,3-butanediol production. Overexpression of enzymes like acetoin reductase can help convert acetoin to 2,3-butanediol.

Problem: Low this compound Purity (Presence of other stereoisomers)

Potential Cause Troubleshooting Steps
Microbial Strain Characteristics The native enzymatic machinery of the production strain dictates the stereoisomer(s) produced. Wild-type strains of Bacillus subtilis often produce a mixture of (R,R) and meso-2,3-BD.
Culture Conditions Low oxygen conditions have been reported to favor the production of optically pure (R,R)-2,3-butanediol in some B. subtilis strains.
Metabolic Engineering For production of a specific stereoisomer, metabolic engineering of the microbial strain may be necessary. This can involve the overexpression of specific butanediol dehydrogenases (BDH) that catalyze the formation of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: The optimal pH for 2,3-butanediol production is strain-dependent, but many studies indicate an optimal pH in the range of 5.0 to 6.5. For instance, a pH of 6.0 was found to be optimal for Klebsiella sp. Zmd30. It is crucial to experimentally determine the optimal pH for your specific production strain.

Q2: How does aeration affect the yield of this compound?

A2: Aeration is a critical parameter that influences both cell growth and product formation. While higher oxygen levels can increase biomass, they may negatively impact the 2,3-butanediol yield by favoring the production of byproducts like acetoin. Conversely, strictly anaerobic conditions may limit cell growth and overall productivity. Therefore, micro-aerobic conditions or a two-stage aeration strategy are often employed to balance cell growth and product formation.

Q3: What are the most effective nitrogen sources for enhancing yield?

A3: While yeast extract and peptone are commonly used, several studies have shown that less expensive, complex nitrogen sources can significantly improve 2,3-butanediol production. Corn steep liquor (CSL) has been identified as a highly effective nitrogen source for some strains, supporting both good cell growth and high product yields. Other alternatives like soybean meal have also been used successfully.

Q4: Should I use a batch or fed-batch fermentation strategy?

A4: A fed-batch strategy is often superior for achieving high titers of 2,3-butanediol. This is because high initial substrate concentrations in a batch culture can lead to substrate inhibition, limiting cell growth and productivity. A fed-batch approach allows for the controlled addition of the carbon source, maintaining it at an optimal concentration and thereby extending the production phase.

Q5: How can I reduce the accumulation of acetoin?

A5: Acetoin is a key precursor to 2,3-butanediol and its accumulation indicates a bottleneck in the conversion step. This can be addressed by optimizing fermentation conditions, particularly aeration, as high oxygen levels can favor acetoin production. Additionally, metabolic engineering strategies, such as overexpressing the gene encoding for acetoin reductase (which converts acetoin to 2,3-butanediol), can significantly reduce acetoin accumulation and increase the final product yield.

Data Presentation

Table 1: Effect of Nitrogen Source on this compound Production by B. subtilis

Nitrogen SourceBiomass (g/L)2,3-BD Production (g/L)2,3-BD Yield (g/g)
Peptone, Yeast Extract, Meat Extract---
Corn Steep Liquor (CSL)3.527.280.39
Soybean Meal (SBM)---
Ammonium Sulphate (AMS)---
Data adapted from studies on B. subtilis. Specific values for biomass and yield were not provided for all sources in the referenced text.

Table 2: Effect of Agitation Speed on 2,3-Butanediol Production by K. oxytoca in Fed-Batch Fermentation

Agitation Speed (rpm)Max. Dry Cell Weight (g/L)2,3-BDO Concentration (g/L)2,3-BDO Yield (g/g)Acetoin Concentration (g/L)
2008.0---
30010.1109.60.4010.0
40013.0118.50.3442.1
Data from fed-batch fermentation of K. oxytoca M1.

Table 3: Comparison of Fermentation Strategies for 2,3-Butanediol Production by Klebsiella sp. Zmd30

Fermentation Strategy2,3-BDO Concentration (g/L)2,3-BDO Productivity (g/L/h)2,3-BDO Yield (%)
Batch57.171.5982
Fed-Batch1100.8894
Continuous (HRT=12h)-2.81-
Data from a study on Klebsiella sp. Zmd30.

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a single colony of the production strain into a suitable liquid medium (e.g., LB medium).

    • Incubate overnight at the optimal temperature and agitation for the strain (e.g., 30°C and 200 rpm).

  • Bioreactor Setup:

    • Prepare the fermentation medium in a bioreactor. A defined medium may consist of a carbon source (e.g., glucose), nitrogen sources, phosphate sources, and trace elements.

    • Sterilize the bioreactor and medium.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture.

    • Maintain the temperature and pH at the optimal levels for your strain (e.g., 30°C, pH 6.0). The pH can be controlled automatically by adding a base solution (e.g., 5 N NaOH).

    • Set the aeration rate and agitation speed to the desired levels (e.g., 1.0 vvm and 300-400 rpm).

    • Monitor the concentration of the carbon source periodically.

  • Feeding Strategy:

    • When the initial carbon source is nearly depleted, start the feeding with a concentrated sterile solution of the carbon source.

    • The feeding rate can be constant or adjusted based on the real-time consumption rate to maintain the substrate concentration at a desired level.

  • Sampling and Analysis:

    • Collect samples at regular intervals to measure cell density (OD600), substrate concentration, and the concentration of 2,3-butanediol and major byproducts using techniques like HPLC.

Mandatory Visualizations

Microbial_2_3_Butanediol_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Byproducts Byproducts (Ethanol, Acetate, Lactate) Pyruvate->Byproducts Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase _2R_3R_Butanediol This compound Acetoin->_2R_3R_Butanediol Butanediol Dehydrogenase (BDH)

Caption: Metabolic pathway for the microbial production of this compound from glucose.

Fermentation_Optimization_Workflow cluster_0 Phase 1: Strain & Medium Screening cluster_1 Phase 2: Process Parameter Optimization cluster_2 Phase 3: Scale-Up & Analysis Strain_Screening Strain Selection/ Engineering Medium_Optimization Medium Component Optimization (C/N ratio) Strain_Screening->Medium_Optimization Batch_Fermentation Batch Fermentation (pH, Temp, Aeration) Medium_Optimization->Batch_Fermentation Fed_Batch_Strategy Fed-Batch Strategy Development Batch_Fermentation->Fed_Batch_Strategy Scale_Up Scale-Up to Larger Bioreactor Fed_Batch_Strategy->Scale_Up Product_Analysis Product Titer, Yield, & Purity Analysis Scale_Up->Product_Analysis

Caption: A typical workflow for the optimization of this compound fermentation.

References

Strategies to improve aeration and agitation in 2,3-butanediol fermenters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on 2,3-butanediol (2,3-BDO) fermentation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during 2,3-butanediol fermentation experiments.

Issue 1: Low 2,3-BDO Titer with High Acetoin Accumulation

  • Question: My fermenter is producing high levels of acetoin but the 2,3-butanediol concentration is low. What could be the cause and how can I fix it?

  • Answer: This is a common issue often related to an imbalance in the dissolved oxygen (DO) levels and the cellular redox state (NADH/NAD+ ratio). Acetoin is the precursor to 2,3-BDO, and its conversion is catalyzed by butanediol dehydrogenase, an enzyme that requires NADH.

    • High Dissolved Oxygen: Excessive aeration can lead to the rapid and irreversible inactivation of α-acetolactate synthase, a key enzyme in the 2,3-BDO production pathway.[1] Furthermore, high DO levels can shift the metabolic flux towards cell growth and acetoin production rather than 2,3-BDO.[2]

    • NADH Limitation: The conversion of acetoin to 2,3-BDO is a reductive step requiring NADH. If the metabolic pathways are geared more towards biomass production under highly aerobic conditions, the availability of NADH for this conversion may be limited.[1][2]

    • Reverse Reaction: Some bacterial strains can convert 2,3-BDO back into acetoin as a defense mechanism or for carbon and energy storage, especially when the primary carbon source is depleted.[3]

    Troubleshooting Steps:

    • Implement a Two-Stage Aeration Strategy: This is a widely adopted and effective method.

      • Stage 1 (Growth Phase): Provide a higher aeration rate to promote robust cell growth.

      • Stage 2 (Production Phase): Once sufficient cell density is achieved, reduce the aeration rate to create microaerobic or oxygen-limited conditions, which favors the conversion of acetoin to 2,3-BDO.

    • Optimize Agitation Speed: Agitation influences the oxygen transfer rate (OTR).

      • Higher agitation speeds generally increase OTR. During the production phase, a lower agitation speed might be beneficial to reduce oxygen supply and favor 2,3-BDO formation. However, be mindful that very low agitation can lead to poor mixing and mass transfer limitations.

      • Studies with Klebsiella oxytoca have shown that increasing agitation speed can lead to higher 2,3-BDO production, but also a potential decrease in yield. A balance must be struck.

    • Monitor and Control Dissolved Oxygen (DO): If your fermenter is equipped with a DO probe, maintaining a low but non-zero DO level during the production phase is ideal. Some studies have found that uncontrolled DO can, in some cases, lead to good 2,3-BDO production, suggesting that allowing the culture to naturally consume oxygen to a low level can be an effective strategy.

    • Fed-Batch Fermentation: To avoid carbon source depletion which can trigger the conversion of 2,3-BDO back to acetoin, a fed-batch strategy can be employed to maintain a steady supply of substrate.

Issue 2: Poor Cell Growth and Low 2,3-BDO Production

  • Question: My fermentation is showing poor cell growth, and consequently, the 2,3-BDO titer is very low. What are the potential reasons?

  • Answer: Insufficient biomass is a direct bottleneck for overall productivity. The causes can range from suboptimal media composition to inadequate initial aeration.

    • Insufficient Aeration in the Growth Phase: Oxygen is crucial for the initial biomass accumulation of most 2,3-BDO producing bacteria, which are often facultative anaerobes.

    • Sub-optimal pH: The pH of the fermentation medium can significantly impact enzyme activity and cell viability. For many Klebsiella species, a pH around 6.0 is optimal for both growth and 2,3-BDO production.

    • Nutrient Limitation: The fermentation medium may be lacking essential nutrients for robust cell growth.

    Troubleshooting Steps:

    • Optimize Initial Aeration: Ensure adequate aeration and agitation during the initial phase of fermentation to support exponential cell growth.

    • pH Control: Monitor and control the pH of the fermentation broth. An automated pH control system using acid/base addition is highly recommended. A pH of 6.0 is a good starting point for many strains.

    • Medium Optimization: Review your medium composition. Complex nitrogen sources can sometimes enhance the specific production and yield of 2,3-BDO.

    • Inoculum Quality: Ensure that your inoculum is healthy, in the exponential growth phase, and of an appropriate volume.

Issue 3: High Production of Byproducts Other Than Acetoin (e.g., Ethanol, Organic Acids)

  • Question: My 2,3-BDO yield is low, and I am observing the formation of significant amounts of other byproducts like ethanol and lactic acid. Why is this happening?

  • Answer: The formation of alternative fermentation products is a strong indicator that the metabolic flux is being diverted away from the 2,3-BDO pathway, often due to highly anaerobic conditions.

    • Strictly Anaerobic Conditions: While limited oxygen is good for 2,3-BDO production, complete anaerobiosis can force the microorganisms to produce ethanol and other organic acids to regenerate NAD+.

    • Redox Imbalance: The production of these byproducts is linked to the cell's need to maintain a balanced NADH/NAD+ ratio.

    Troubleshooting Steps:

    • Avoid Complete Anaerobiosis: Ensure a minimal level of oxygen supply (microaeration) during the production phase. This is a critical factor in steering the metabolism towards 2,3-BDO.

    • Two-Stage Aeration: As mentioned previously, a two-stage aeration strategy is key. The initial aerobic phase builds biomass, and the subsequent microaerobic phase directs metabolism to 2,3-BDO without forcing a shift to other anaerobic byproducts.

    • Metabolic Engineering: For advanced users, genetically modifying the production strain to knockout genes responsible for byproduct formation (e.g., lactate dehydrogenase, alcohol dehydrogenase) can significantly improve the yield and purity of 2,3-BDO.

Data Presentation

Table 1: Effect of Agitation and Aeration on 2,3-BDO Production by Bacillus subtilis CS13

Agitation Speed (rpm)Aeration Rate (L/min)2,3-BDO Titer (g/L)Productivity (g/L/h)Yield (g/g sucrose)
400133.3 ± 1.11.39 ± 0.050.38
5001---
600147.8 ± 1.51.99 ± 0.060.43
500249.8 ± 1.72.49 ± 0.080.48
600249.0 ± 1.5--

Data extracted from a study on batch fermentation with an initial sucrose concentration of 100 g/L.

Table 2: Comparison of Fed-Batch Fermentation of Klebsiella oxytoca M1 at Different Agitation Speeds

Agitation Speed (rpm)Max. 2,3-BDO Titer (g/L)Productivity (g/L/h)Yield (g/g)
300109.6-0.40
400118.51.22-

Data from fed-batch fermentations with an aeration rate of 1.0 vvm.

Table 3: 2,3-BDO Production by Paenibacillus polymyxa under Different Oxygen Conditions

Molasses Loading (g/L)Fermentation ConditionMax. 2,3-BDO Titer (g/L)Yield (g 2,3-BDO/g sugar)Volumetric Productivity (g/L/hr)
25Oxygen Limited-0.4230.479
50Aerobic31.9~0.50-

Note: The aerobic condition showed a decrease in 2,3-BDO after reaching the maximum concentration.

Experimental Protocols

Protocol 1: Two-Stage Aeration and Agitation Strategy for 2,3-BDO Production

This protocol provides a general framework for implementing a two-stage fermentation strategy. Specific parameters should be optimized for the particular microbial strain and fermenter setup.

1. Materials and Equipment:

  • Sterile fermenter with controls for pH, temperature, agitation, and aeration.
  • Calibrated dissolved oxygen (DO) probe (recommended).
  • Sterile fermentation medium.
  • Seed culture of the 2,3-BDO producing microorganism.
  • Sterile acid and base solutions for pH control (e.g., 2M HCl and 2M NaOH).
  • Sterile antifoam agent.

2. Procedure:

Visualizations

Troubleshooting Workflow for Low 2,3-BDO Yield start Low 2,3-BDO Yield q1 High Acetoin? start->q1 a1_yes High DO or NADH Limitation q1->a1_yes Yes q2 High Other Byproducts? (Ethanol, Acids) q1->q2 No s1 Implement 2-Stage Aeration: 1. Aerobic Growth 2. Microaerobic Production a1_yes->s1 s2 Optimize Agitation Speed (Lower in Production Phase) s1->s2 end Improved 2,3-BDO Yield s2->end a2_yes Too Anaerobic q2->a2_yes Yes q3 Poor Cell Growth? q2->q3 No s3 Introduce Microaeration (Avoid complete anaerobiosis) a2_yes->s3 s3->end a3_yes Suboptimal Conditions q3->a3_yes Yes q3->end No s4 Optimize Initial Aeration & pH Control a3_yes->s4 s5 Check Medium Composition & Inoculum Quality s4->s5 s5->end

Caption: A troubleshooting flowchart for diagnosing and resolving common issues leading to low 2,3-butanediol yields.

Influence of Oxygen on 2,3-Butanediol Metabolic Pathway cluster_main_pathway 2,3-BDO Synthesis Pathway cluster_oxygen_influence Oxygen Influence cluster_redox Redox Balance Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-acetolactate synthase Byproducts Ethanol, Acids Pyruvate->Byproducts Regenerates NAD+ Acetoin Acetoin alpha_Acetolactate->Acetoin α-acetolactate decarboxylase BDO 2,3-Butanediol Acetoin->BDO Butanediol Dehydrogenase (BDH) Acetoin->BDO Consumes NADH High_O2 High O2 (Aerobic) High_O2->alpha_Acetolactate Inactivates Synthase Biomass Biomass Growth High_O2->Biomass Promotes Low_O2 Low O2 (Microaerobic) Low_O2->BDO Favors NADH_pool NADH NAD_pool NAD+ NADH_pool->NAD_pool

Caption: Metabolic pathway for 2,3-butanediol synthesis and the critical role of oxygen in regulating product formation.

References

Technical Support Center: Cost-Effective Purification of (2R,3R)-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the cost-effective purification of (2R,3R)-Butanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from fermentation broth?

A1: The main challenges stem from the physicochemical properties of this compound and the complexity of the fermentation broth.[1][2][3][4] These include:

  • High Boiling Point: this compound has a high boiling point (around 177-184°C), making traditional distillation energy-intensive and costly due to the need to vaporize large amounts of water first.[5]

  • High Affinity for Water: Its high hydrophilicity makes separating it from the aqueous fermentation broth difficult.

  • Low Concentration: Typically, fermentation yields a low concentration of butanediol (less than 10-15 wt%), requiring the processing of large volumes of liquid.

  • Complex Broth Composition: The broth contains various impurities like residual sugars, proteins, organic acids, and microbial cells, which can interfere with purification processes.

  • Formation of Oligomers: High temperatures during distillation can lead to the formation of undesirable oligomers.

Q2: What are the most promising cost-effective purification strategies for this compound?

A2: Several strategies are being explored to overcome the high energy costs of conventional distillation. These include:

  • Reactive Extraction: This involves reacting butanediol with an aldehyde or ketone (like n-butanal) to form a water-insoluble dioxolane. This intermediate can be easily separated and then hydrolyzed back to high-purity butanediol.

  • Solvent Extraction (Liquid-Liquid Extraction): Using a suitable solvent (e.g., oleyl alcohol, 1-butanol, ethyl acetate) to selectively extract butanediol from the broth. This is often followed by distillation to separate the butanediol from the solvent.

  • Aqueous Two-Phase Extraction (ATPE): This method uses a system of a polymer and a salt or two polymers to create two immiscible aqueous phases, partitioning the butanediol into one phase.

  • Membrane Separation: Techniques like pervaporation, vacuum membrane distillation, and nanofiltration can be used to remove water and other impurities.

  • Hybrid Methods: Combining different techniques, such as extraction followed by distillation (Hybrid Extraction-Distillation), can significantly reduce energy consumption.

Q3: How can I select the best solvent for liquid-liquid extraction of this compound?

A3: The ideal solvent should exhibit a high distribution coefficient and high selectivity for this compound, low solubility in water, and a boiling point that allows for easy separation from the butanediol. Oleyl alcohol and 1-butanol have been identified as promising candidates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery yield in distillation - High water content in the feed, leading to high energy consumption and potential azeotrope formation.- Thermal degradation of butanediol at high temperatures.- Inefficient column design or operation.- Consider a pre-concentration step like membrane filtration or solvent extraction to reduce the water content.- Use vacuum distillation to lower the boiling point and reduce thermal stress.- Optimize distillation parameters (reflux ratio, feed stage).
Product discoloration after distillation - Presence of impurities like residual sugars and proteins that degrade at high temperatures.- Formation of colored by-products.- Pre-treat the fermentation broth using nanofiltration and ion-exchange to remove impurities.- Add an alkaline substance before distillation to reduce coloration.
Low extraction efficiency in LLE - Poor choice of solvent with low partition coefficient for butanediol.- Formation of emulsions, making phase separation difficult.- Suboptimal pH of the aqueous phase.- Screen for solvents with higher distribution coefficients (e.g., oleyl alcohol).- Use membrane-assisted liquid-liquid extraction (MLLE) to prevent emulsion formation.- Adjust the pH of the fermentation broth to optimize partitioning.
Membrane fouling during filtration - Presence of microbial cells, proteins, and other macromolecules in the fermentation broth.- Pre-filter the broth using microfiltration or centrifugation to remove larger particles.- Optimize operating conditions (transmembrane pressure, cross-flow velocity).- Select membranes with higher fouling resistance.
Incomplete reaction in reactive extraction - Inefficient catalyst or suboptimal reaction conditions (temperature, reactant ratio).- Equilibrium limitations of the reaction.- Use a more effective catalyst, such as an ion-exchange resin.- Optimize the ratio of butanediol to the reacting aldehyde/ketone.- Employ reactive distillation to continuously remove the product and drive the reaction to completion.

Data Presentation: Comparison of Purification Methods

Purification Method Reported Recovery/Yield Achieved Purity Key Advantages Key Disadvantages Reference(s)
Conventional Distillation --Well-established technology.High energy consumption, potential for thermal degradation.,
Reactive Extraction with n-butanal ~95% BDO conversion to dioxolane, ~99% BDO recovery from dioxolane.99 wt%Lower energy consumption compared to direct distillation.Requires additional reaction and separation steps, use of chemicals.,
Hybrid Extraction (Oleyl Alcohol) - Distillation Up to 90%>99%Drastically reduces reboiler duty and total annual cost.Higher initial capital cost.,,
Aqueous Two-Phase Extraction (Isopropanol/(NH4)2SO4) 97.9%-High recovery yield, can be performed at room temperature.Requires separation of butanediol from the solvent and salt recycling.
Aqueous Two-Phase Extraction (Butanol/K2HPO4) - Distillation 98.49%≥99%High extraction yield and purity, favorable green metrics.Requires efficient salt recovery.
Simulated Moving Bed (SMB) Adsorption ->98%Continuous process, high purity and enrichment.Requires specialized equipment and adsorbents.,,

Experimental Protocols

Protocol 1: Reactive Extraction followed by Reactive Distillation

This protocol is based on the principle of converting this compound into a dioxolane for easier separation from the aqueous phase.

Materials:

  • This compound containing fermentation broth (pre-filtered)

  • n-butanal (reactant and extractant)

  • Ion-exchange resin (e.g., HZ-732 or Amberlyst 15) as a catalyst

  • Separatory funnel or multi-stage reactor setup

  • Reactive distillation column

  • Steam source

Methodology:

  • Reactive Extraction:

    • Mix the pre-filtered fermentation broth with n-butanal and the ion-exchange resin catalyst in a reactor.

    • The reaction converts this compound and n-butanal into 2-propyl-4,5-dimethyl-1,3-dioxolane.

    • Allow the mixture to separate into an organic phase (rich in dioxolane) and an aqueous phase.

    • Decant and collect the organic phase. For higher efficiency, a multi-stage crossflow or counter-current extraction setup can be used.

  • Butanal Stripping (Optional but Recommended):

    • The remaining aqueous phase (spent broth) contains unreacted n-butanal.

    • Heat the spent broth and feed it to a distillation column to strip and recover the n-butanal for recycling.

  • Reactive Distillation:

    • Feed the dioxolane-rich organic phase and steam into a reactive distillation column.

    • The heat and presence of water catalyze the reverse reaction, decomposing the dioxolane back into this compound and n-butanal.

    • The column is designed to separate the lower-boiling n-butanal (which is recycled) from the higher-boiling this compound product.

    • Operating the column under vacuum can help reduce the temperature and prevent oligomerization.

Protocol 2: Hybrid Extraction-Distillation (HED)

This protocol utilizes solvent extraction to remove the bulk of the water before a final distillation step.

Materials:

  • This compound containing fermentation broth

  • Oleyl alcohol (or other suitable solvent)

  • Liquid-liquid extraction column

  • Distillation columns (one for solvent recovery, one for butanediol purification)

Methodology:

  • Liquid-Liquid Extraction:

    • Feed the fermentation broth and oleyl alcohol into a counter-current liquid-liquid extraction column.

    • This compound is transferred from the aqueous phase to the oleyl alcohol phase.

    • The raffinate (aqueous phase with reduced butanediol content) exits from one end, and the extract (oleyl alcohol rich in butanediol) exits from the other.

  • Solvent Recovery:

    • The extract phase is fed into a distillation column to separate the this compound from the high-boiling oleyl alcohol.

    • Due to the large difference in boiling points, this separation is more energy-efficient than distilling butanediol from water.

    • The recovered oleyl alcohol is recycled back to the extraction column.

  • Final Purification:

    • The distillate, now enriched with this compound, may undergo a final distillation step to achieve the desired high purity.

Visualizations

ExperimentalWorkflow_ReactiveExtraction cluster_0 Reactive Extraction Stage cluster_1 Purification Stage FB Fermentation Broth Mixer Reactor/Mixer FB->Mixer nB n-Butanal nB->Mixer Cat Catalyst Cat->Mixer Separator Decanter Mixer->Separator Dioxolane Formation Separator->nB Aqueous Phase (to Butanal Recovery) RD Reactive Distillation Separator->RD Organic Phase (Dioxolane) RD->nB Product This compound (High Purity) RD->Product BDO Product

Caption: Workflow for Reactive Extraction of this compound.

LogicalRelationship_PurificationChallenges cluster_challenges Key Challenges cluster_solutions Cost-Effective Solutions center Purification of This compound c1 High Boiling Point center->c1 c2 High Water Affinity center->c2 c3 Low Concentration center->c3 c4 Complex Broth center->c4 s1 Reactive Extraction c1->s1 s4 Hybrid Processes c1->s4 s2 Solvent Extraction c2->s2 s3 Membrane Separation c2->s3 c3->s2 c4->s3

Caption: Challenges and Solutions in this compound Purification.

References

Technical Support Center: Enhancing Microbial Tolerance to High Concentrations of 2,3-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing microbial tolerance to high concentrations of 2,3-butanediol (2,3-BDO).

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments. Each problem is followed by a series of questions to help you diagnose the cause and potential solutions.

Issue 1: Low 2,3-Butanediol Titer in Fermentation

You've engineered your microbial strain, but the final concentration of 2,3-BDO is significantly lower than expected.

Possible Cause Troubleshooting Steps
Suboptimal Fermentation Conditions - Verify pH: The optimal pH for 2,3-BDO production is typically between 5.0 and 7.0. Monitor and control the pH of your culture. Acidification due to byproduct formation can inhibit both growth and production. - Check Aeration: Oxygen availability is a critical factor. While 2,3-BDO is a fermentation product, microaerobic conditions are often optimal. Experiment with different agitation speeds and aeration rates. For Bacillus subtilis, uncontrolled dissolved oxygen (DO) has been shown to yield good results.[1] - Nutrient Limitation: Ensure that the medium is not depleted of essential nutrients, particularly the carbon and nitrogen sources. Consider a fed-batch strategy to maintain optimal nutrient levels.
Byproduct Formation - Analyze Byproducts: Use HPLC or GC to quantify common byproducts such as lactate, acetate, ethanol, and succinate.[2][3] High levels of these byproducts indicate that carbon flux is being diverted from the 2,3-BDO pathway. - Metabolic Engineering: If specific byproducts are dominant, consider knocking out the genes responsible for their production (e.g., ldhA for lactate, pflB for formate, ackA for acetate).[4][5]
Low Expression of Pathway Genes - Verify Promoter Strength: If using inducible promoters, ensure the inducer concentration is optimal. For constitutive expression, you may need to screen promoters of varying strengths. - Codon Optimization: If the genes for the 2,3-BDO pathway are from a heterologous host, ensure they have been codon-optimized for your production strain.
Enzyme Activity Issues - Cofactor Imbalance: The conversion of acetoin to 2,3-BDO requires NADH. An imbalance in the NADH/NAD+ ratio can limit this final step. Consider strategies to increase NADH availability. - Enzyme Inhibition: High concentrations of substrate or byproducts may inhibit the activity of the pathway enzymes.
Issue 2: Poor Microbial Growth and Low Tolerance to 2,3-Butanediol

Your engineered strain exhibits poor growth, especially when 2,3-BDO concentrations begin to accumulate.

Possible Cause Troubleshooting Steps
Inherent Sensitivity of the Host Strain - Adaptive Laboratory Evolution (ALE): Gradually expose your strain to increasing concentrations of 2,3-BDO. This can select for more tolerant mutants. - Screen for Robust Strains: If possible, screen different wild-type strains for higher intrinsic tolerance to 2,3-BDO before introducing your genetic modifications.
Membrane Damage - Membrane Engineering: Overexpression of genes involved in membrane biogenesis or modification of fatty acid composition can enhance membrane robustness.
Cellular Stress Responses Not Activated - Overexpress Stress-Related Genes: Identify and overexpress genes known to be involved in general stress responses, such as chaperones and proteases.
Toxicity of Other Culture Components - Lignocellulosic Hydrolysate Inhibitors: If using lignocellulosic hydrolysates, be aware of inhibitory compounds like furfural and 5-hydroxymethylfurfural (HMF). Detoxification of the hydrolysate may be necessary.
Issue 3: High Acetoin Production, Low 2,3-Butanediol Conversion

Your strain is successfully converting pyruvate to acetoin, but the final conversion to 2,3-BDO is inefficient.

Possible Cause Troubleshooting Steps
Insufficient Butanediol Dehydrogenase (BDH) Activity - Overexpress BDH: Increase the expression of the budC gene (or other BDH-encoding genes). Consider using a stronger promoter or increasing the gene copy number. - Select a More Active BDH: Different microorganisms produce BDHs with varying activities and stereospecificities. Consider screening BDHs from different sources.
NADH Limitation - Redirect Carbon Flux: Engineer the central metabolism to favor pathways that regenerate NADH. - Cofactor Engineering: Introduce or overexpress enzymes that can regenerate NADH.
Suboptimal pH for BDH - Characterize Your BDH: If possible, determine the optimal pH for the specific BDH you are using and adjust your fermentation pH accordingly.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key genes to manipulate for enhancing 2,3-BDO production?

A1: The core genes for the 2,3-BDO pathway are:

  • α-acetolactate synthase (ALS): Encoded by genes like budB. This enzyme catalyzes the conversion of pyruvate to α-acetolactate.

  • α-acetolactate decarboxylase (ALDC): Encoded by genes like budA. This enzyme converts α-acetolactate to acetoin.

  • Butanediol dehydrogenase (BDH) or Acetoin Reductase (AR): Encoded by genes like budC. This enzyme reduces acetoin to 2,3-BDO.

Overexpression of these genes, particularly budA and budB, has been shown to significantly increase 2,3-BDO production in Klebsiella pneumoniae. Additionally, knocking out genes in competing byproduct pathways, such as ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase), can redirect carbon flux towards 2,3-BDO.

Q2: How can I improve my strain's tolerance to high concentrations of 2,3-BDO?

A2: Adaptive laboratory evolution (ALE) is a powerful technique. By serially passaging your culture in media with gradually increasing concentrations of 2,3-BDO, you can select for spontaneous mutations that confer higher tolerance. For example, a Klebsiella pneumoniae strain's biomass increased 3.2-fold in a medium with 20 g/L hydrolysate after ALE.

Q3: What are the optimal fermentation conditions for 2,3-BDO production?

A3: Optimal conditions are strain-dependent but generally involve:

  • Temperature: Mesophilic organisms like Klebsiella and Bacillus species are typically cultivated between 30°C and 40°C.

  • pH: A slightly acidic to neutral pH (5.0-7.0) is often preferred. Maintaining a stable pH is crucial, as the accumulation of acidic byproducts can inhibit production.

  • Aeration: Microaerobic conditions are generally best. The level of dissolved oxygen can influence the ratio of 2,3-BDO to acetoin.

Q4: How can I analyze the concentration of 2,3-BDO and its byproducts in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

  • HPLC: An HPLC system equipped with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a refractive index detector (RID) can be used to quantify 2,3-BDO, glucose, and organic acid byproducts.

  • GC: GC is also widely used for 2,3-BDO and acetoin analysis. For high-throughput screening, enzymatic assays using 2,3-butanediol dehydrogenase can be a more sensitive and rapid alternative.

Section 3: Data Presentation

Table 1: Comparison of 2,3-Butanediol Production in Different Engineered Microorganisms

MicroorganismGenetic ModificationSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniaeOverexpression of budA and budBGlucose101.53-2.54
Klebsiella pneumoniaeΔldhA, ΔpflBGlucose-0.46 (92.2% of theoretical)-
Saccharomyces cerevisiaeATP wasting (overexpression of ATPase)Glucose-0.48-
Bacillus subtilisFed-batch with uncontrolled DOSucrose42.310.520.33
Klebsiella pneumoniae (ALE)Adaptive evolutionCotton stalk hydrolysate35.50.43-

Section 4: Experimental Protocols

Protocol 1: Adaptive Laboratory Evolution for Enhanced 2,3-BDO Tolerance

This protocol describes a general procedure for improving the 2,3-BDO tolerance of a microbial strain through serial passaging.

Materials:

  • Your microbial strain of interest

  • Growth medium appropriate for your strain

  • Sterile culture tubes or flasks

  • 2,3-Butanediol stock solution (sterile)

  • Incubator shaker

Procedure:

  • Initial Tolerance Assessment: Determine the minimum inhibitory concentration (MIC) of 2,3-BDO for your starting strain by cultivating it in a range of 2,3-BDO concentrations.

  • Starting Culture: Inoculate a culture in a medium containing a sub-lethal concentration of 2,3-BDO (e.g., 50-70% of the MIC).

  • Serial Passaging: a. Incubate the culture until it reaches the late exponential or early stationary phase. b. Transfer a small aliquot (e.g., 1-5% of the culture volume) to a fresh tube of medium with the same or a slightly increased concentration of 2,3-BDO. c. Repeat this process for multiple passages.

  • Increasing 2,3-BDO Concentration: Once the strain shows consistent growth at a given 2,3-BDO concentration (i.e., the lag phase does not significantly increase with each passage), increase the concentration of 2,3-BDO in the medium for the next round of passaging.

  • Isolation of Tolerant Mutants: After a desired number of generations or a significant increase in 2,3-BDO tolerance is observed, streak the culture onto a solid medium to obtain single colonies.

  • Characterization of Mutants: Characterize the isolated colonies for their growth and 2,3-BDO production capabilities in the presence of high concentrations of 2,3-BDO.

Protocol 2: Analysis of 2,3-Butanediol and Byproducts by HPLC

This protocol provides a general method for quantifying 2,3-BDO and major organic acid byproducts from a fermentation broth.

Materials:

  • Fermentation broth samples

  • Syringe filters (0.22 µm)

  • HPLC vials

  • HPLC system with a refractive index detector (RID)

  • Bio-Rad Aminex HPX-87H column or equivalent

  • Mobile phase: 5 mM H₂SO₄

  • Standards for 2,3-BDO, glucose, lactate, acetate, succinate, and ethanol

Procedure:

  • Sample Preparation: a. Withdraw a sample from the fermentation broth. b. Centrifuge the sample to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Set the column temperature to 65°C. b. Set the mobile phase flow rate to 0.5 mL/min. c. Inject the prepared sample into the HPLC system.

  • Data Analysis: a. Prepare a standard curve for each compound of interest by running known concentrations. b. Identify and quantify the peaks in your sample chromatogram by comparing the retention times and peak areas to your standards.

Section 5: Visualizations

2,3-Butanediol Metabolic Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (budB) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (ldhA) Acetate Acetate Pyruvate->Acetate Pyruvate Formate-Lyase (pflB) Acetate Kinase (ackA) Ethanol Ethanol Pyruvate->Ethanol Pyruvate Decarboxylase Alcohol Dehydrogenase Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase (budA) BDO 2,3-Butanediol Acetoin->BDO Butanediol Dehydrogenase (budC) NADH -> NAD+

Caption: Metabolic pathway for the production of 2,3-butanediol and major byproducts from glucose.

Troubleshooting_Workflow_Low_Yield Start Low 2,3-BDO Titer Check_Conditions Analyze Fermentation Conditions (pH, Aeration, Nutrients) Start->Check_Conditions Analyze_Byproducts Quantify Byproducts (Lactate, Acetate, etc.) Start->Analyze_Byproducts Check_Expression Verify Gene Expression Start->Check_Expression Suboptimal_Conditions Suboptimal Conditions? Check_Conditions->Suboptimal_Conditions High_Byproducts High Byproducts? Analyze_Byproducts->High_Byproducts Low_Expression Low Expression? Check_Expression->Low_Expression Suboptimal_Conditions->Analyze_Byproducts No Optimize_Conditions Optimize pH, Aeration, and Nutrient Feeding Suboptimal_Conditions->Optimize_Conditions Yes High_Byproducts->Check_Expression No Metabolic_Engineering Knock out Byproduct Pathways (e.g., ldhA, pflB) High_Byproducts->Metabolic_Engineering Yes Improve_Expression Use Stronger Promoter or Codon Optimize Low_Expression->Improve_Expression Yes

Caption: A logical workflow for troubleshooting low 2,3-butanediol yield in fermentation experiments.

References

Technical Support Center: Optimizing (2R,3R)-Butanediol Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing acetoin production during (2R,3R)-butanediol fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways leading to acetoin formation during 2,3-butanediol synthesis?

A1: Acetoin is a key intermediate in the microbial production of 2,3-butanediol (2,3-BD). The primary pathway begins with the condensation of two pyruvate molecules to form α-acetolactate, a reaction catalyzed by α-acetolactate synthase (ALS).[1][2] Subsequently, α-acetolactate is decarboxylated to acetoin by α-acetolactate decarboxylase (ALDC).[1][2] Finally, acetoin is reduced to 2,3-butanediol by 2,3-butanediol dehydrogenase (BDH), also known as acetoin reductase (AR).[2] Under certain conditions, α-acetolactate can be non-enzymatically converted to diacetyl, which is then reduced to acetoin.

Q2: Why is it crucial to minimize acetoin as a byproduct in this compound fermentation?

A2: Minimizing acetoin is critical for several reasons. Firstly, the accumulation of acetoin reduces the overall yield and purity of the desired this compound product. Secondly, in applications such as the production of low-alcohol wines, acetoin can negatively impact the sensory characteristics of the final product. Lastly, from a process efficiency standpoint, a higher conversion of acetoin to 2,3-butanediol signifies a more efficient use of the carbon source and redox potential within the cell.

Q3: What are the key factors influencing the ratio of acetoin to 2,3-butanediol?

A3: The ratio of acetoin to 2,3-butanediol is influenced by a combination of genetic and environmental factors. Key determinants include the intracellular NADH/NAD+ ratio, the expression levels and activity of 2,3-butanediol dehydrogenase (BDH), dissolved oxygen concentration, pH, and temperature. A higher NADH/NAD+ ratio generally favors the reduction of acetoin to 2,3-butanediol.

Troubleshooting Guides

Issue 1: High Levels of Acetoin Detected in the Fermentation Broth

Possible Cause 1.1: Insufficient Activity of 2,3-Butanediol Dehydrogenase (BDH)

  • Troubleshooting Steps:

    • Verify BDH Expression: If using an engineered strain, confirm the expression of the BDH enzyme through methods like SDS-PAGE or Western blotting.

    • Enzyme Assay: Perform an in vitro assay to measure the specific activity of BDH in your cell lysate.

    • Overexpress BDH: Consider overexpressing the gene encoding for BDH (bdhA or budC) to increase the intracellular concentration of the enzyme. Studies have shown that overproduction of native or engineered Bdh1 can redirect 85-90% of accumulated acetoin to 2,3-butanediol.

Possible Cause 1.2: Unfavorable NADH/NAD+ Ratio

  • Troubleshooting Steps:

    • Cofactor Analysis: Measure the intracellular concentrations of NADH and NAD+ to determine the NADH/NAD+ ratio. A low ratio can limit the reduction of acetoin.

    • Metabolic Engineering:

      • Co-express NADH oxidase (yodC) and 2,3-butanediol dehydrogenase to construct an NAD+ regeneration system, which can drive the conversion of 2,3-butanediol to acetoin but can be reversed to favor 2,3-BD production by manipulating other factors.

      • Overexpress enzymes that increase the NADH pool, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

    • Substrate Modification: Using a mixture of carbon sources with different oxidation states, such as glucose and gluconate, can alter the intracellular NADH/NAD+ ratio.

Possible Cause 1.3: Suboptimal Fermentation Conditions

  • Troubleshooting Steps:

    • pH Optimization: The optimal pH for acetoin reductase activity can vary between microorganisms. For example, in Bacillus thuringiensis, the optimal pH for the reduction of acetoin is around 7.5. In contrast, for some fermentations, slightly acidic conditions (pH 5.0-6.5) favor 2,3-BD production. Conduct a pH optimization study for your specific strain.

    • Temperature Control: Temperature affects enzyme activity. For instance, a novel Geobacillus strain showed optimal growth for acetoin and 2,3-butanediol production between 45 and 55°C. Determine the optimal temperature for your fermentation process.

    • Dissolved Oxygen (DO) Control: Oxygen availability is a critical factor. High aeration can favor acetoin production, while micro-aerobic or anaerobic conditions generally promote 2,3-butanediol formation. A two-stage agitation speed control strategy has been used to effectively manage DO levels.

Issue 2: Inconsistent this compound Titers and Acetoin Byproduct Levels

Possible Cause 2.1: Fluctuations in Dissolved Oxygen

  • Troubleshooting Steps:

    • Implement a DO Control Strategy: Utilize a DO probe and cascade control system to maintain a constant DO level. Different strategies like uncontrolled DO or specific setpoints (e.g., 10%, 30%) can be tested to find the optimal condition for your strain.

    • Agitation and Aeration Optimization: Systematically vary the agitation speed and aeration rate to understand their impact on the acetoin/2,3-BD ratio.

Possible Cause 2.2: Carbon Source Depletion and Re-consumption of 2,3-Butanediol

  • Troubleshooting Steps:

    • Fed-Batch Fermentation: Implement a fed-batch strategy to maintain a stable carbon source concentration and avoid depletion, which can trigger the conversion of 2,3-BD back to acetoin.

    • Monitor Substrate and Product Concentrations: Regularly sample the fermentation broth and analyze the concentrations of the carbon source, acetoin, and 2,3-butanediol to understand the fermentation kinetics.

Experimental Protocols

Protocol 1: Quantification of Acetoin and 2,3-Butanediol using HPLC

This protocol provides a general method for the simultaneous quantification of acetoin and 2,3-butanediol in fermentation broth.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).

    • Bio-Rad Aminex HPX-87H column (or equivalent).

    • 0.005 M Sulfuric acid solution (mobile phase).

    • Syringe filters (0.22 µm).

    • Standards of acetoin and this compound.

  • Methodology:

    • Sample Preparation:

      • Withdraw a sample from the fermenter.

      • Centrifuge the sample to pellet the cells.

      • Filter the supernatant through a 0.22 µm syringe filter.

      • Dilute the sample with the mobile phase if necessary to fall within the linear range of the standard curve.

    • HPLC Analysis:

      • Column: Bio-Rad Aminex HPX-87H.

      • Mobile Phase: 0.005 M H₂SO₄.

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 28°C.

      • Detector: Refractive Index Detector.

      • Injection Volume: 10-20 µL.

    • Quantification:

      • Prepare a series of standard solutions of known concentrations for both acetoin and 2,3-butanediol.

      • Generate a standard curve by plotting the peak area against the concentration for each compound.

      • Determine the concentration of acetoin and 2,3-butanediol in the samples by comparing their peak areas to the standard curve.

Protocol 2: Fed-Batch Fermentation for Enhanced 2,3-Butanediol Production

This protocol outlines a general fed-batch fermentation strategy to improve 2,3-butanediol titers and minimize acetoin.

  • Materials:

    • Fermenter with pH, temperature, and dissolved oxygen control.

    • Seed culture of the production strain.

    • Batch fermentation medium.

    • Concentrated feed medium (containing the primary carbon source, e.g., glucose, and potentially a nitrogen source).

  • Methodology:

    • Inoculum Preparation: Prepare a seed culture in an appropriate medium and grow to the mid-exponential phase.

    • Batch Phase:

      • Inoculate the fermenter containing the batch medium with the seed culture.

      • Maintain the desired pH, temperature, and aeration/agitation rates.

      • Monitor the consumption of the carbon source.

    • Feeding Phase:

      • When the initial carbon source concentration drops to a predetermined level (e.g., around 10 g/L), initiate the feeding of the concentrated feed medium.

      • The feeding rate can be constant or controlled based on a parameter like pH-stat or DO-stat to avoid overfeeding and the Crabtree effect.

      • In some strategies, intermittent feeding of glucose and other components like acetic acid has been shown to be effective.

    • Monitoring:

      • Regularly take samples to measure cell density (OD600), substrate concentration, and product (2,3-butanediol and acetoin) concentrations.

    • Termination: Continue the fed-batch process until no further increase in 2,3-butanediol production is observed.

Quantitative Data Summary

Table 1: Effect of Gene Knockout on Byproduct Formation in Klebsiella pneumoniae

Gene KnockoutEffect on Lactate SynthesisEffect on Ethanol ProductionEffect on 2,3-Butanediol ProductionReference
ldhAAbolishedEnhancedEnhanced
pflBNot specifiedNot specifiedReduced growth rate, but aimed to reduce by-products
budANot specifiedIncreasedNo 2,3-BD produced
budCNot specifiedNot specifiedDropped to 70% of parent strain

Table 2: Fed-Batch Fermentation Results for 2,3-Butanediol Production

OrganismFermentation StrategyMax. 2,3-BD Titer (g/L)Productivity (g/L/h)Yield (g/g)Reference
Enterobacter aerogenes SUMI014Fed-batch with acetate addition126.102.100.38
Bacillus subtilis GD5Fed-batch with uncontrolled DO42.310.330.52
Saccharomyces cerevisiae L7Fed-batch with glucose and acetic acid addition21.83Not specified0.15
Klebsiella pneumoniaeDouble fed-batch (sugars + yeast extract)113 (combined with acetoin)Not specifiedNot specified

Visualizations

Metabolic_Pathway Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (ALS) Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Non-enzymatic Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase (ALDC) Diacetyl->Acetoin Diacetyl Reductase Butanediol This compound Acetoin->Butanediol 2,3-Butanediol Dehydrogenase (BDH) NADH -> NAD+

Caption: Metabolic pathway for this compound synthesis.

Troubleshooting_Workflow Start High Acetoin Levels Detected Check_BDH Insufficient BDH Activity? Start->Check_BDH Check_NADH Unfavorable NADH/NAD+ Ratio? Check_BDH->Check_NADH No Solution_BDH Overexpress BDH gene (bdhA/budC). Perform enzyme activity assay. Check_BDH->Solution_BDH Yes Check_Conditions Suboptimal Fermentation Conditions? Check_NADH->Check_Conditions No Solution_NADH Engineer cofactor regeneration. Modify carbon source. Check_NADH->Solution_NADH Yes Solution_Conditions Optimize pH, Temperature, and Dissolved Oxygen. Check_Conditions->Solution_Conditions Yes End Minimized Acetoin Production Check_Conditions->End No Solution_BDH->End Solution_NADH->End Solution_Conditions->End

Caption: Troubleshooting workflow for high acetoin levels.

References

Process control and optimization in industrial 2,3-butanediol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the process control and optimization of industrial 2,3-butanediol (2,3-BDO) production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during 2,3-BDO production experiments, providing potential causes and recommended solutions in a question-and-answer format.

Fermentation Issues

Question: Why is the 2,3-BDO yield lower than expected?

Answer: Low 2,3-BDO yield can be attributed to several factors:

  • Suboptimal Fermentation Conditions: Temperature, pH, and aeration are critical parameters. Ensure they are within the optimal range for your specific microbial strain.[1][2]

  • Byproduct Formation: The production of significant amounts of byproducts such as lactic acid, succinic acid, acetic acid, and ethanol can divert carbon flux away from 2,3-BDO.[1][3] Metabolic engineering to knock out genes responsible for byproduct formation can be an effective strategy.[4]

  • Nutrient Limitation: Inadequate levels of carbon or nitrogen sources can limit cell growth and product formation. Complex nitrogen sources, like yeast extract and casamino acids, have been shown to enhance 2,3-BDO production.

  • Substrate Inhibition: High initial substrate concentrations can inhibit microbial growth and product formation. A fed-batch strategy is often employed to maintain the substrate concentration at an optimal level.

Question: Why is there a high concentration of acetoin in the fermentation broth?

Answer: Acetoin is a direct precursor to 2,3-BDO, and its accumulation can indicate an imbalance in the metabolic pathway.

  • Oxygen Availability: Oxygen is a crucial factor. High aeration can favor acetoin production, while microaerobic or anaerobic conditions generally favor the conversion of acetoin to 2,3-BDO. The volumetric oxygen transfer coefficient is a key parameter to control in this regard.

  • Redox Imbalance (NADH/NAD+ ratio): The conversion of acetoin to 2,3-BDO requires NADH. If the cellular NADH/NAD+ ratio is low, this conversion will be limited.

  • Enzyme Activity: The activity of butanediol dehydrogenase (BDH), the enzyme that converts acetoin to 2,3-BDO, may be insufficient. Overexpression of the gene encoding for acetoin reductase/butanediol dehydrogenase (budC) can enhance the conversion of acetoin to 2,3-BDO.

  • Product Re-conversion: Some microorganisms can convert 2,3-BDO back to acetoin, especially when the primary carbon source is depleted.

Question: The fermentation process is slow, and productivity is low. What could be the cause?

Answer: Low productivity can stem from several issues:

  • Suboptimal Growth Conditions: As with low yield, ensure that temperature and pH are optimized for your strain. For example, a pH of 6.0 has been found to be optimal for some Klebsiella species.

  • Inadequate Aeration: While anaerobic conditions can favor 2,3-BDO formation from acetoin, some level of aeration is necessary for cell growth. The agitation speed in a bioreactor can influence aeration and, consequently, cell density and productivity.

  • Choice of Fermentation Strategy: Batch fermentation can lead to substrate inhibition and nutrient limitation. Fed-batch or continuous fermentation strategies can often achieve higher productivity by maintaining optimal conditions.

Downstream Processing and Purification Issues

Question: What are the main challenges in separating 2,3-BDO from the fermentation broth?

Answer: The primary challenges in 2,3-BDO purification are its high boiling point and hydrophilicity, which make conventional distillation energy-intensive and difficult. The presence of various byproducts further complicates the separation process.

Question: How can the efficiency of 2,3-BDO recovery be improved?

Answer: Several advanced separation techniques are being explored to overcome the limitations of traditional distillation:

  • Vacuum Evaporation/Distillation: Reduces the boiling point of 2,3-BDO, thereby lowering energy consumption.

  • Solvent Extraction: Utilizes a solvent in which 2,3-BDO is more soluble than in water.

  • Salting-out Extraction: Involves adding salts to the aqueous solution to decrease the solubility of 2,3-BDO, facilitating its extraction.

  • Membrane Separation: Techniques like reverse osmosis can be used to concentrate 2,3-BDO from the fermentation broth.

Frequently Asked Questions (FAQs)

General Production

What microorganisms are commonly used for industrial 2,3-BDO production? Several bacterial species are known for their ability to produce 2,3-BDO, including those from the genera Klebsiella, Enterobacter, Serratia, Bacillus, and Paenibacillus. Klebsiella oxytoca and Klebsiella pneumoniae are among the most studied for their high production capabilities.

What are typical feedstocks for 2,3-BDO fermentation? A wide range of renewable resources can be used, including starch, sugars (glucose, sucrose), glycerol, and lignocellulosic biomass. The use of agro-industrial residues is also being explored to improve the economic viability of the process.

Process Control and Optimization

What is the optimal pH for 2,3-BDO fermentation? The optimal pH is strain-dependent but generally falls in the slightly acidic to neutral range. For some Klebsiella species, a pH of 6.0 has been shown to be optimal.

How does aeration affect 2,3-BDO production? Aeration is a critical control parameter. While some oxygen is needed for cell growth, high levels of dissolved oxygen can favor the production of the precursor acetoin over 2,3-BDO. Microaerobic conditions are often preferred for maximizing 2,3-BDO yield.

What fermentation strategies are most effective? Fed-batch fermentation is a commonly used strategy to achieve high concentrations of 2,3-BDO by avoiding substrate inhibition and maintaining optimal nutrient levels. Continuous culture can also lead to high productivity.

Data Presentation

Table 1: Optimal Fermentation Parameters for 2,3-Butanediol Production with Selected Microorganisms.

MicroorganismCarbon SourceTemperature (°C)pHAeration StrategyMax. 2,3-BDO Titer (g/L)Reference
Klebsiella oxytoca M1Glucose--Fed-batch, 400 rpm agitation142.5
Klebsiella sp. Zmd30Glucose-6.0Fed-batch110
Bacillus subtilis GD5Sucrose306.0Fed-batch, uncontrolled dissolved oxygen42.31
Klebsiella oxytoca FMCC-197Sucrose and Molasses30-Fed-batch~115
Paenibacillus polymyxaMolasses (25 g/L)--Oxygen limited31.9

Experimental Protocols

Protocol 1: Quantification of 2,3-Butanediol and Byproducts by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for the simultaneous quantification of 2,3-butanediol, glycerol, acetoin, and ethanol.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove microbial cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with ultrapure water if the analyte concentrations are outside the linear range of the calibration curve.

  • HPLC System and Conditions:

    • Column: A suitable column for organic acid and alcohol analysis (e.g., a ligand exchange column).

    • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM) in ultrapure water.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: 50-60 °C.

    • Detector: Refractive Index (RI) detector.

  • Calibration:

    • Prepare a series of standard solutions with known concentrations of 2,3-butanediol, acetoin, ethanol, and other relevant metabolites in ultrapure water.

    • The linearity for 2,3-BDO isomers can be established in ranges such as 0.125 to 2.5 g/L and 0.375 to 7.5 g/L.

    • Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration for each compound.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify and quantify the compounds of interest by comparing their retention times and peak areas to the calibration curves.

Protocol 2: Quantification of 2,3-Butanediol by Gas Chromatography (GC)

This protocol is based on a method for the determination of 2,3-butanediol in biological samples.

  • Sample Preparation (Salting-out and Extraction):

    • To 10 mL of the sample (e.g., fermentation broth), add a known amount of an internal standard (e.g., 1,3-butanediol).

    • Add a salt, such as potassium carbonate (K2CO3), to increase the ionic strength of the sample (salting-out).

    • Add an extraction solvent like ethyl ether and mix vigorously.

    • Centrifuge the mixture to separate the organic and aqueous phases.

    • Collect the organic (ether) layer containing the 2,3-BDO.

    • The extract can be concentrated by evaporating the solvent under a stream of nitrogen.

  • GC System and Conditions:

    • Column: A polar capillary column.

    • Carrier Gas: Helium or Nitrogen.

    • Injector and Detector Temperature: Typically around 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Calibration:

    • Prepare standard solutions of 2,3-butanediol and the internal standard in the same solvent used for extraction.

    • Analyze the standards to create a calibration curve based on the ratio of the peak area of 2,3-BDO to the peak area of the internal standard.

  • Analysis:

    • Inject the extracted sample into the GC.

    • Identify the 2,3-BDO peak based on its retention time.

    • Quantify the concentration of 2,3-BDO using the calibration curve.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis strain_selection Strain Selection (e.g., Klebsiella, Bacillus) media_prep Media Preparation (Carbon & Nitrogen Sources) strain_selection->media_prep fermentation Fermentation (Batch, Fed-Batch, Continuous) media_prep->fermentation process_control Process Control (pH, Temp, Aeration) fermentation->process_control cell_removal Cell Removal (Centrifugation/Filtration) fermentation->cell_removal analysis Product Analysis (HPLC, GC) process_control->analysis purification Purification (Distillation, Extraction, etc.) cell_removal->purification purification->analysis

Caption: A generalized workflow for the production and analysis of 2,3-butanediol.

troubleshooting_workflow start Low 2,3-BDO Yield check_byproducts High Byproduct Levels? (Acetoin, Organic Acids) start->check_byproducts optimize_aeration Optimize Aeration (Reduce O2 for Acetoin -> BDO) check_byproducts->optimize_aeration Yes check_conditions Suboptimal Conditions? (pH, Temp, Nutrients) check_byproducts->check_conditions No metabolic_engineering Metabolic Engineering (Knockout byproduct pathways) optimize_aeration->metabolic_engineering optimize_params Optimize pH, Temp & Nutrient Feed check_conditions->optimize_params Yes check_inhibition Substrate Inhibition? check_conditions->check_inhibition No fed_batch Implement Fed-Batch Strategy check_inhibition->fed_batch Yes end Consult Strain-Specific Literature check_inhibition->end No

Caption: A decision tree for troubleshooting low 2,3-butanediol yield in fermentation.

References

Validation & Comparative

Determining the Enantiomeric Purity of (2R,3R)-Butanediol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules like (2R,3R)-Butanediol is of paramount importance. This guide provides a comprehensive comparison of the most common analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents. Each method's principles, experimental protocols, and performance are detailed to aid in selecting the most suitable technique for specific research needs.

Method Comparison

A summary of the key performance characteristics of each analytical method is presented below, offering a quick reference for their respective strengths and weaknesses in the context of determining the enantiomeric purity of this compound.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers based on differential interaction with a chiral stationary phase.Separation of enantiomers in the liquid phase based on differential interaction with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral derivatizing agent, leading to distinct NMR signals.
Sample Volatility RequiredNot requiredNot required
Resolution HighHighVariable, dependent on the chiral agent and magnetic field strength.
Sensitivity High (ng to pg level)High (µg to ng level)Moderate (mg to µg level)
Analysis Time Relatively fast (minutes)Moderate (minutes to an hour)Fast per sample, but sample preparation can be longer.
Instrumentation Widely availableWidely availableWidely available
Sample Preparation Often requires derivatization to increase volatility and improve separation.Can be minimal, but may require derivatization for detection or improved separation.Requires reaction with a chiral derivatizing agent to form diastereomers.
Quantitative Accuracy HighHighHigh, with proper integration of signals.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific instrumentation and sample matrices.

Chiral Gas Chromatography (GC)

Principle: Chiral GC separates the enantiomers of volatile compounds by utilizing a capillary column coated with a chiral stationary phase. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

Experimental Workflow:

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Butanediol Sample Derivatization Derivatization (optional) Sample->Derivatization Injector Injector Derivatization->Injector Column Chiral GC Column Injector->Column Detector Detector (FID) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: Chiral Gas Chromatography Workflow.

Protocol:

  • Sample Preparation: If necessary, derivatize the butanediol sample to increase its volatility. A common method is acylation using an anhydride (e.g., acetic anhydride) in the presence of a catalyst.

  • GC System:

    • Column: A chiral capillary column, such as a CP-Chirasil-DEX CB or Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[1]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Injector: Split/splitless injector at a temperature of 250°C.

    • Oven Temperature Program: An initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 5°C/min.

    • Detector: Flame Ionization Detector (FID) at a temperature of 250°C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peaks corresponding to the (2R,3R) and (2S,3S) enantiomers based on their retention times. The enantiomeric purity is calculated from the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers in a liquid mobile phase using a column packed with a chiral stationary phase (CSP). The differential diastereomeric interactions between the enantiomers and the CSP cause them to travel through the column at different rates, leading to their separation.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Butanediol Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Injector Dissolution->Injector Column Chiral HPLC Column Injector->Column Detector Detector (RI, UV) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 2: Chiral High-Performance Liquid Chromatography Workflow.

Protocol:

  • Sample Preparation: Dissolve the butanediol sample in the mobile phase. Derivatization is generally not required unless a UV detector is used and the analyte lacks a chromophore.

  • HPLC System:

    • Column: A column with a chiral stationary phase, such as a polysaccharide-based CSP (e.g., Chiralcel OD-H) or a cyclodextrin-based CSP.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common choice for normal-phase chromatography. The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: A Refractive Index (RI) detector is suitable for underivatized butanediol. If derivatized with a UV-active group, a UV detector can be used.

  • Injection: Inject 10-20 µL of the sample solution.

  • Data Analysis: Determine the retention times of the (2R,3R) and (2S,3S) enantiomers. Calculate the enantiomeric purity based on the integrated peak areas.

NMR Spectroscopy with Chiral Derivatizing Agents

Principle: This method involves reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical and chemical properties and will exhibit distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original sample.

Experimental Workflow:

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Butanediol Sample Reaction Reaction to form Diastereomers Sample->Reaction CDA Chiral Derivatizing Agent CDA->Reaction NMR_Tube Transfer to NMR Tube Reaction->NMR_Tube Spectrometer Acquire NMR Spectrum NMR_Tube->Spectrometer Spectrum NMR Spectrum Spectrometer->Spectrum Integration Integrate Diastereomeric Signals Spectrum->Integration

Figure 3: NMR Spectroscopy with Chiral Derivatizing Agent Workflow.

Protocol:

  • Sample Preparation (Derivatization):

    • In an NMR tube, dissolve the this compound sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).

    • Add a molar equivalent of a chiral derivatizing agent. A common choice for diols is a chiral boronic acid, such as (R)- or (S)-α-methoxyphenylacetic acid with boric acid, or a pre-formed chiral boric acid ester.

    • Gently mix the contents of the NMR tube until the reaction is complete (typically a few minutes at room temperature).

  • NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis:

    • Identify the signals corresponding to the newly formed diastereomers. Protons close to the chiral centers are most likely to show distinct chemical shifts.

    • Carefully integrate the well-resolved signals of the two diastereomers. The ratio of the integrals directly reflects the enantiomeric ratio of the original butanediol sample.

Quantitative Data Comparison

The following table summarizes typical performance data for the analysis of 2,3-butanediol enantiomers using the described methods. Note that these values can vary depending on the specific experimental conditions and instrumentation.

ParameterChiral GCChiral HPLCChiral NMR
Retention Time (min) (2R,3R): ~15.2, (2S,3S): ~15.8(2R,3R): ~8.5, (2S,3S): ~9.2Not Applicable
Resolution (Rs) > 2.0> 1.5Not Applicable
Chemical Shift Difference (Δδ, ppm) Not ApplicableNot Applicable0.05 - 0.2 (¹H NMR)
Limit of Detection (LOD) ~1 ng/mL~5 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~5 ng/mL~15 µg/mL~0.5 mg/mL

Conclusion

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis.

  • Chiral Gas Chromatography is an excellent choice for volatile samples, offering high resolution and sensitivity.

  • Chiral High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of samples without the need for volatilization and provides good resolution and accuracy.

  • NMR Spectroscopy with chiral derivatizing agents is a rapid and powerful method for determining enantiomeric ratios without the need for chromatographic separation, provided a suitable derivatizing agent is available and the concentration of the analyte is sufficient.

By understanding the principles and experimental details of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and stereochemical integrity of their this compound samples.

References

Comparative analysis of different microbial strains for 2,3-butanediol production

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of various microbial strains in 2,3-butanediol (2,3-BDO) production, supported by experimental data and detailed protocols.

The microbial production of 2,3-butanediol (2,3-BDO), a versatile platform chemical with applications ranging from the synthesis of synthetic rubber to food additives and cosmetics, has garnered significant attention as a sustainable alternative to petroleum-based methods.[1] A variety of microorganisms, including bacteria and yeast, have been explored for their ability to produce 2,3-BDO. This guide provides a comparative analysis of prominent microbial strains, focusing on their production capabilities, metabolic pathways, and the experimental protocols employed for their evaluation.

Performance Metrics of Key Microbial Strains

The efficiency of 2,3-BDO production is typically assessed by three key metrics: titer (the final concentration of the product in g/L), yield (the amount of product generated per gram of substrate consumed), and productivity (the rate of product formation in g/L/h). The following tables summarize the performance of several well-studied microbial strains under different fermentation conditions.

Bacterial Strains

Bacteria, particularly species from the genera Klebsiella, Bacillus, and Serratia, are natural producers of 2,3-BDO and have been extensively studied and engineered for enhanced production.[2][3]

StrainSubstrateFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniae SDMGlucoseFed-batch150-4.21[4]
Klebsiella pneumoniaeGlucoseFed-batch1100.47 (94% of theoretical)0.88[5]
Klebsiella pneumoniae G31GlycerolFed-batch49.2--
Klebsiella pneumoniae (engineered)Crude GlycerolFed-batch89.470.351.24
Klebsiella oxytoca-Continuous Culture540.44 (88% of theoretical)14.6
Bacillus subtilis CS13SucroseFed-batch132.40.452.45
Bacillus subtilis CS13MolassesFed-batch89.60.422.13
Bacillus subtilis GD5SucroseFed-batch42.310.52-
Bacillus subtilis (engineered)GlucoseBatch6.1-0.4
Serratia marcescens H30SucroseFed-batch139.920.47 (94.67% of theoretical)3.49
Serratia marcescens G12GlucoseFed-batch87.8-1.6
Serratia marcescens (engineered)GlucoseFed-batch144.90.4291.10
Yeast Strains

Saccharomyces cerevisiae, a "Generally Recognized as Safe" (GRAS) microorganism, is not a natural producer of 2,3-BDO but has been metabolically engineered to produce it, offering a non-pathogenic alternative to some bacterial strains.

StrainSubstrateFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Saccharomyces cerevisiae (engineered)GlucoseFed-batch72.90.411.43
Saccharomyces cerevisiae (engineered)GlucoseFed-batch96.20.28-
Saccharomyces cerevisiae (engineered, polyploid)GlucoseFed-batch178-2.64
Saccharomyces cerevisiae (engineered, polyploid)Cassava hydrolysateFed-batch1320.3241.92
Saccharomyces cerevisiae L7GlucoseFed-batch21.83--

Metabolic Pathways for 2,3-Butanediol Synthesis

The biosynthesis of 2,3-BDO from glucose primarily occurs through the mixed-acid fermentation pathway. The key intermediate is pyruvate, which is converted to 2,3-BDO in a three-step enzymatic process.

metabolic_pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate synthase (ALS) Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate decarboxylase (ALDC) BDO 2,3-Butanediol Acetoin->BDO Butanediol dehydrogenase (BDH)

Fig. 1: Simplified metabolic pathway for 2,3-butanediol synthesis from glucose in bacteria.

In bacteria like Klebsiella, the genes encoding these enzymes are typically organized in the bud operon (budB, budA, and budC for ALS, ALDC, and BDH respectively). In engineered Saccharomyces cerevisiae, these bacterial genes are often introduced to establish the 2,3-BDO production pathway.

Experimental Protocols

The following sections outline generalized methodologies for the cultivation of microbial strains and the analysis of 2,3-BDO production, based on common practices reported in the literature.

Microbial Cultivation and Fermentation

1. Inoculum Preparation:

  • A single colony of the desired microbial strain is picked from a solid agar plate and inoculated into a sterile liquid medium (e.g., Luria-Bertani for bacteria, YPD for yeast) in a shake flask.

  • The culture is incubated at the optimal temperature (e.g., 30-37°C) and agitation speed (e.g., 150-250 rpm) until it reaches the mid-logarithmic growth phase.

2. Fermentation:

  • The seed culture is transferred to a bioreactor containing the production medium. The production medium typically contains a carbon source (e.g., glucose, sucrose, glycerol), a nitrogen source (e.g., yeast extract, peptone, ammonium salts), and other essential minerals and salts.

  • Fermentation parameters such as temperature, pH, and dissolved oxygen (DO) are controlled and monitored. The optimal pH for 2,3-BDO production is often slightly acidic to neutral.

  • Aeration is a critical factor; limited oxygen supply generally favors 2,3-BDO production over biomass formation.

  • For fed-batch fermentation, a concentrated feed solution containing the carbon source is added to the bioreactor intermittently or continuously to maintain a desired substrate concentration and avoid substrate inhibition.

Quantification of 2,3-Butanediol and Substrates

1. Sample Preparation:

  • Fermentation broth samples are collected at regular intervals.

  • The samples are centrifuged to separate the microbial cells from the supernatant.

  • The supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

2. Analytical Method:

  • The concentrations of 2,3-butanediol, residual substrate (e.g., glucose), and major byproducts (e.g., acetoin, organic acids) in the supernatant are typically determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • HPLC: An HPLC system equipped with a refractive index (RI) detector and a suitable column (e.g., an organic acid analysis column) is commonly used. The mobile phase is often a dilute acid solution (e.g., 5 mM H₂SO₄).

  • GC: For GC analysis, samples may require derivatization. A GC system equipped with a Flame Ionization Detector (FID) and a capillary column is typically employed.

Visualizing the Experimental Workflow and Strain Comparison

The following diagrams illustrate the general workflow for comparing microbial strains for 2,3-BDO production and a logical comparison of their key characteristics.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Strain_Selection Strain Selection (e.g., Bacteria, Yeast) Media_Optimization Media Optimization Strain_Selection->Media_Optimization Inoculum_Prep Inoculum Preparation Media_Optimization->Inoculum_Prep Fermentation Fermentation (Batch / Fed-batch) Inoculum_Prep->Fermentation Sampling Regular Sampling Fermentation->Sampling Quantification Quantification (HPLC / GC) Sampling->Quantification Data_Analysis Data Analysis (Titer, Yield, Productivity) Quantification->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Fig. 2: General experimental workflow for comparative analysis of 2,3-BDO producing strains.

strain_comparison Bacteria Bacterial Strains + High natural producers + High productivity - Some are pathogenic Klebsiella Klebsiella sp. Bacteria->Klebsiella Bacillus Bacillus sp. Bacteria->Bacillus Serratia Serratia sp. Bacteria->Serratia Yeast Yeast (S. cerevisiae) + GRAS status (non-pathogenic) + Robust for industrial use - Requires metabolic engineering Engineered_Yeast Engineered S. cerevisiae Yeast->Engineered_Yeast

Fig. 3: Logical comparison of key characteristics of bacterial and yeast strains for 2,3-BDO production.

References

A Techno-Economic Compass: Navigating the Production Landscape of Bio-Based (2R,3R)-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The burgeoning bio-economy presents a compelling case for the production of platform chemicals from renewable resources. Among these, 2,3-butanediol (BDO), and specifically its (2R,3R) stereoisomer, is gaining significant traction due to its versatile applications in the chemical, pharmaceutical, and agricultural sectors. This guide provides a comprehensive techno-economic assessment of bio-based (2R,3R)-butanediol production, offering an objective comparison with alternative butanediol isomers and conventional petroleum-based manufacturing routes. Experimental data and detailed methodologies are presented to support the findings, enabling researchers and industry professionals to make informed decisions in this evolving field.

Performance Snapshot: Bio-Based vs. Alternatives

The economic viability of bio-based this compound production is a critical factor for its commercial success. The following tables summarize key performance indicators from various techno-economic analyses, comparing different production pathways and feedstocks for 2,3-BDO, alongside data for bio-based 1,4-butanediol and its petroleum-derived counterpart.

Table 1: Techno-Economic Comparison of 2,3-Butanediol Production from Various Feedstocks

FeedstockProduction ScenarioTiter (g/L)Yield (g/g)Productivity (g/L·h)Production Cost (US$/kg)Minimum Selling Price (MSP) (US$/kg)Reference(s)
Sugarcane Bagasse Annexed to sugar mill (Xylose only)63.5 - 71.10.36 - 0.40-1.131.86[1][2]
Centralized (Total Carbohydrates)---2.283.99[1]
Brewers' Spent Grain 100 MT/day plant80 - 1200.16 ( kg/kg dry BSG)-1.74 - 1.843.63[3]
2000 MT/day plant100--1.072.00[3]
Wood Residues BDO as sole product----2.97
BDO with methane & biofertilizer----3.20
Bread Waste Laboratory Scale138.80.481.45--
Crude Glycerol Fed-batch fermentation---->1.00

Table 2: Comparative Techno-Economic Data for Butanediol Isomers

Butanediol IsomerProduction RouteFeedstockTiter (g/L)Production Cost (US$/kg)Minimum Selling Price (MSP) (US$/kg)Current Market Price (US$/kg)Reference(s)
2,3-Butanediol Bio-based (Fermentation)Various Lignocellulosic63.5 - 138.81.07 - 2.281.86 - 3.992.8 - 3.5
1,4-Butanediol Bio-based (Single-step bioconversion)Corn-based Dextrose~140-1.82~2.5
1,4-Butanediol Petroleum-based (Reppe Process)Acetylene, Formaldehyde---~2.5

Delving into the Details: Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments in bio-based this compound production.

Microbial Strain and Culture Conditions for this compound Production

Optically pure this compound can be produced by specific microbial strains, such as Bacillus subtilis. The following protocol is a general guideline for the fermentation process.

1. Inoculum Preparation:

  • A single colony of Bacillus subtilis is inoculated into a 50 mL falcon tube containing 10 mL of seed medium (e.g., Luria-Bertani broth).
  • The culture is incubated at 37°C and 200 rpm for 12-16 hours.

2. Fermentation:

  • The seed culture is transferred to a fermenter containing the production medium. A typical medium composition includes a carbon source (e.g., glucose, sucrose, or lignocellulosic hydrolysate), a nitrogen source (e.g., yeast extract, peptone, or ammonium sulfate), and essential minerals.
  • The fermentation is carried out at a controlled temperature (e.g., 37°C) and pH (e.g., 6.0-6.5).
  • The dissolved oxygen level is a critical parameter and is often controlled in a two-stage process to optimize for cell growth and subsequent product formation.

3. Fed-batch Strategy:

  • To achieve high titers, a fed-batch strategy is commonly employed. A concentrated solution of the carbon source is fed into the fermenter periodically or continuously to maintain a desired substrate concentration.

Analytical Methods for Quantification of Butanediol and Metabolites

Accurate quantification of butanediol isomers and other fermentation products is crucial for process monitoring and optimization.

1. Sample Preparation:

  • Fermentation broth samples are collected at regular intervals.
  • The samples are centrifuged to remove microbial cells.
  • The supernatant is filtered through a 0.22 µm syringe filter before analysis.

2. High-Performance Liquid Chromatography (HPLC):

  • Apparatus: An HPLC system equipped with a refractive index (RI) detector.
  • Column: A suitable column for organic acid and alcohol separation (e.g., Bio-Rad Aminex HPX-87H).
  • Mobile Phase: A dilute acid solution (e.g., 5 mM H₂SO₄).
  • Flow Rate: A constant flow rate (e.g., 0.6 mL/min).
  • Temperature: The column is maintained at a constant temperature (e.g., 60°C).
  • Quantification: The concentrations of butanediol, glucose, and other metabolites are determined by comparing the peak areas with those of known standards.

3. Gas Chromatography (GC) for Stereoisomer Analysis:

  • Apparatus: A GC system equipped with a flame ionization detector (FID).
  • Column: A chiral capillary column to separate the stereoisomers of 2,3-butanediol.
  • Carrier Gas: Helium or nitrogen.
  • Temperature Program: A temperature gradient is used to achieve optimal separation.
  • Quantification: The relative abundance of each stereoisomer is determined from the peak areas.

Visualizing the Process: Pathways and Workflows

To provide a clearer understanding of the underlying biological and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Microbial_2_3_BDO_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase _2R_3R_BDO This compound Acetoin->_2R_3R_BDO This compound Dehydrogenase

Caption: Microbial pathway for this compound synthesis from glucose.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing & Analysis Strain_Selection Microbial Strain Selection (e.g., Bacillus subtilis) Media_Optimization Culture Media Optimization Strain_Selection->Media_Optimization Inoculum_Prep Inoculum Preparation Media_Optimization->Inoculum_Prep Bioreactor_Setup Bioreactor Setup & Sterilization Inoculum_Prep->Bioreactor_Setup Fermentation_Process Fed-Batch Fermentation (Controlled pH, Temp, DO) Bioreactor_Setup->Fermentation_Process Sampling Periodic Sampling Fermentation_Process->Sampling Cell_Removal Cell Removal (Centrifugation/Filtration) Sampling->Cell_Removal BDO_Purification BDO Purification (e.g., Distillation, Extraction) Cell_Removal->BDO_Purification Analysis Quantification & Stereoisomer Analysis (HPLC, GC) BDO_Purification->Analysis

Caption: Experimental workflow for bio-based this compound production.

TEA_Logic cluster_Inputs Model Inputs cluster_Analysis Techno-Economic Analysis cluster_Outputs Model Outputs Process_Parameters Process Parameters (Titer, Yield, Productivity) Process_Simulation Process Simulation (Mass & Energy Balances) Process_Parameters->Process_Simulation Economic_Parameters Economic Parameters (Feedstock Cost, Utility Prices) Cost_Estimation Cost Estimation (CAPEX, OPEX) Economic_Parameters->Cost_Estimation Capital_Costs Capital Costs (Equipment, Installation) Capital_Costs->Cost_Estimation Process_Simulation->Cost_Estimation Profitability_Analysis Profitability Analysis Cost_Estimation->Profitability_Analysis Production_Cost Unit Production Cost Profitability_Analysis->Production_Cost MSP Minimum Selling Price (MSP) Profitability_Analysis->MSP Sensitivity_Analysis Sensitivity Analysis Profitability_Analysis->Sensitivity_Analysis

References

A Comparative Guide to Fed-Batch and Continuous Fermentation for 2,3-Butanediol Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial production of 2,3-butanediol (2,3-BDO), a versatile platform chemical with applications in pharmaceuticals, cosmetics, and as a precursor to synthetic rubber, largely relies on microbial fermentation. The choice of fermentation strategy is critical to optimizing production efficiency and economic viability. This guide provides an objective comparison of two prominent methods: fed-batch and continuous fermentation, supported by experimental data and detailed protocols.

At a Glance: Fed-Batch vs. Continuous Fermentation

FeatureFed-Batch FermentationContinuous Fermentation
Operation Nutrients are added incrementally during the fermentation process.Fresh medium is continuously added while an equal volume of culture is removed.
Product Concentration Generally high, as the process can be extended to maximize product accumulation.Typically lower than fed-batch, as the product is continuously harvested.
Productivity Can be high, but is often limited by the eventual accumulation of toxic byproducts.Often higher than fed-batch due to the elimination of downtime between batches.
Process Control More complex than batch, requiring controlled feeding strategies.Requires precise control of dilution rate to maintain a steady state.
Flexibility Relatively flexible and can be adapted for different production scales.Less flexible and more suited for large-scale, long-term production.
Risk of Contamination Lower risk compared to continuous culture due to shorter run times.Higher risk due to the extended duration of operation.

Performance Comparison: Experimental Data

The following tables summarize key performance indicators for 2,3-BDO production using fed-batch and continuous fermentation methods with various microorganisms.

Table 1: Fed-Batch Fermentation Performance for 2,3-BDO Production

MicroorganismSubstrate2,3-BDO Concentration (g/L)Productivity (g/L/h)Yield (g/g)Reference
Klebsiella pneumoniae SDMGlucose1504.21-[1][2]
Klebsiella sp. Zmd30Glucose1100.880.47 (94% of theoretical)
Bacillus licheniformis DSM 8785Glucose144.71.140.42[3][4]
Bacillus licheniformis 24Fructose156.12.170.42[5]
Bacillus licheniformis 24Glucose138.81.160.478
Bacillus licheniformis 10-1-AGlucose115.72.40.47 (94% of theoretical)
Enterobacter aerogenes SUMI014Glucose126.102.100.38
Klebsiella pneumoniae (mutant)Glycerol77.5--
Klebsiella pneumoniaeD-glucose113--

Table 2: Continuous Fermentation Performance for 2,3-BDO Production

MicroorganismSubstrate2,3-BDO Concentration (g/L)Productivity (g/L/h)Hydraulic Retention Time (HRT) / Dilution Rate (h)Reference
Klebsiella sp. Zmd30Glucose-2.8112 h (HRT)

Metabolic Pathway of 2,3-Butanediol Production

The production of 2,3-BDO in microorganisms like Klebsiella pneumoniae primarily follows the mixed-acid fermentation pathway. Glucose is first converted to pyruvate through glycolysis. Pyruvate is then channeled into the 2,3-BDO synthesis pathway, which involves three key enzymes. Genetic engineering efforts often focus on redirecting carbon flux towards this pathway and away from competing pathways that produce byproducts such as lactate, acetate, and ethanol.

MetabolicPathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Byproducts Lactate, Acetate, Ethanol, etc. Pyruvate->Byproducts Competing Pathways Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase BDO 2,3-Butanediol Acetoin->BDO Butanediol Dehydrogenase

Fig. 1: Simplified metabolic pathway for 2,3-butanediol production.

Experimental Protocols

Fed-Batch Fermentation of 2,3-Butanediol by Klebsiella pneumoniae

This protocol is a synthesis of methodologies described for high-yield 2,3-BDO production.

1. Strain and Inoculum Preparation:

  • A high-producing strain of Klebsiella pneumoniae is cultured in a seed medium (e.g., LB broth) at 37°C with shaking until the mid-exponential phase.

2. Fermentation Medium:

  • A typical fermentation medium contains a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., yeast extract, peptone), and essential mineral salts.

3. Bioreactor Setup and Initial Batch Phase:

  • The fermentation is carried out in a sterilized bioreactor (e.g., 5-L capacity).

  • The initial batch culture is inoculated with the prepared seed culture.

  • Key parameters such as temperature (37°C), pH (e.g., maintained at 6.0), and aeration are controlled.

4. Fed-Batch Strategy:

  • Once the initial carbon source is nearly depleted (as monitored by online or offline analysis), a concentrated feed solution containing the carbon source is added.

  • Different feeding strategies can be employed, such as pulse feeding, constant rate feeding, or a feedback control strategy to maintain the substrate concentration at a low, non-inhibitory level.

5. Monitoring and Analysis:

  • Cell growth is monitored by measuring the optical density at 600 nm (OD600).

  • The concentrations of the substrate and 2,3-BDO are determined using High-Performance Liquid Chromatography (HPLC).

FedBatchWorkflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Batch Initial Batch Culture Inoculum->Batch Medium Medium Sterilization Medium->Batch Feeding Controlled Feeding Batch->Feeding Monitoring Process Monitoring Feeding->Monitoring Harvest Culture Harvest Monitoring->Harvest HPLC HPLC Analysis Harvest->HPLC

Fig. 2: General experimental workflow for fed-batch fermentation.
Continuous Fermentation of 2,3-Butanediol by Klebsiella sp.

This protocol is based on studies aiming for high productivity of 2,3-BDO.

1. Strain and Bioreactor Setup:

  • A suitable strain of Klebsiella sp. is used.

  • The continuous culture is established in a chemostat, a type of bioreactor where fresh medium is continuously added, and culture liquid is simultaneously removed.

2. Medium and Operating Conditions:

  • The composition of the fermentation medium is similar to that used in fed-batch culture.

  • The temperature and pH are maintained at optimal levels for the specific strain.

3. Establishing Steady State:

  • The fermentation is typically initiated as a batch culture.

  • Once the culture reaches a desired cell density, the continuous feed of fresh medium and removal of culture broth is initiated at a specific dilution rate.

  • The system is operated until a steady state is achieved, where cell density, substrate concentration, and product concentration remain constant over time.

4. Process Control and Analysis:

  • The dilution rate is a critical parameter that is carefully controlled to avoid washout of the culture.

  • Samples are regularly taken from the outlet to monitor cell density and the concentrations of substrate and 2,3-BDO using methods like HPLC.

ContinuousWorkflow cluster_setup Setup cluster_process Process cluster_output Output Bioreactor Bioreactor Sterilization Batch_Start Initial Batch Phase Bioreactor->Batch_Start Medium_Prep Medium Preparation Medium_Prep->Batch_Start Continuous_Op Continuous Operation Batch_Start->Continuous_Op Steady_State Steady State Monitoring Continuous_Op->Steady_State Dilution Rate Control Harvesting Continuous Harvesting Steady_State->Harvesting Analysis Product Analysis Harvesting->Analysis

Fig. 3: General experimental workflow for continuous fermentation.

Conclusion

The choice between fed-batch and continuous fermentation for 2,3-BDO production depends on the specific goals of the process. Fed-batch fermentation is generally favored for achieving high final product concentrations, which can simplify downstream processing. In contrast, continuous fermentation offers the potential for higher productivity, making it an attractive option for large-scale, continuous manufacturing where consistent output is a priority. For commercial production, fed-batch operation is often considered more suitable due to the high concentrations and yields that can be achieved. However, advancements in process control and strain stability may enhance the industrial applicability of continuous fermentation in the future.

References

A Guide to the Validation of Metabolic Models for Enhanced (2R,3R)-Butanediol Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of metabolic modeling approaches for optimizing the production of (2R,3R)-butanediol (2,3-BDO) in various microbial strains. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of metabolic pathways and experimental workflows. The objective is to offer a clear, data-driven overview for researchers engaged in metabolic engineering and bioprocess development.

Comparative Analysis of Metabolic Models and Experimental Validation

Metabolic models are powerful tools for predicting the effects of genetic modifications on microbial production of desired compounds like 2,3-BDO. The validation of these in silico models through experimental data is crucial for successful metabolic engineering. This section compares different modeling strategies and their outcomes in key producing strains.

Modeling Approaches:
  • Flux Balance Analysis (FBA): A widely used method to predict metabolic flux distributions in a genome-scale metabolic model (GEM). It is often used to identify gene knockout targets that could redirect carbon flux towards the desired product.[1][2][3]

  • OptKnock: An optimization framework that identifies gene deletion strategies that couple the production of a target chemical to cellular growth.[4][5]

  • Enzyme-constrained Genome-Scale Models (ecGEMs): These models incorporate enzyme kinetic and abundance data to provide more accurate predictions of metabolic phenotypes.

Validation in Key Production Strains:

1. Klebsiella pneumoniae

Klebsiella pneumoniae is a natural high-producer of 2,3-BDO. Metabolic engineering efforts have focused on eliminating byproduct formation to increase yield and titer.

StrainGenetic ModificationModeling ApproachPredicted ImprovementExperimental Titer (g/L)Experimental Yield (g/g glucose)Experimental Productivity (g/L/h)Reference
Wild-type------
ΔldhA ΔadhE Δpta-ackADeletion of lactate, ethanol, and acetate pathwaysin silico simulationIncreased 2,3-BDO production910.451.62
ΔwabG ΔldhA ΔpflBDeletion of genes for lipopolysaccharide synthesis, lactate dehydrogenase, and pyruvate formate-lyaseRational designReduced byproducts, increased yield-0.461-

2. Bacillus subtilis

Bacillus subtilis is a GRAS (Generally Regarded As Safe) organism, making it an attractive host for industrial 2,3-BDO production.

StrainGenetic ModificationModeling ApproachPredicted ImprovementExperimental Titer (g/L)Experimental Yield (mol/mol glycerol)Experimental Productivity (g/L/h)Reference
Wild-type-FBA----
ΔackA Δpta ΔlctE ΔmmgAStepwise deletion of acetate, lactate, and methylmalonate-semialdehyde dehydrogenase pathwaysFBAIncreased 2,3-BDO production-0.28-
Engineered StrainDeletion of ldh and pta, manipulation of redox balance (nadC knockout), overexpression of bdhA and alsSDRational metabolic engineeringNear-theoretical yield34.192% of theoretical-

3. Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae is a well-established industrial microorganism. Metabolic engineering has been employed to introduce and optimize the 2,3-BDO production pathway.

StrainGenetic ModificationModeling ApproachPredicted ImprovementExperimental Titer (g/L)Experimental Yield (g/g glucose)Experimental Productivity (g/L/h)Reference
Δadh1 Δadh3 Δadh5Deletion of major alcohol dehydrogenase genesin silico genome-scale metabolic analysisIncreased 2,3-BDO production2.290.113-
Engineered StrainOverexpression of Bacillus subtilis α-acetolactate synthase (AlsS) and decarboxylase (AlsD), and S. cerevisiae 2,3-butanediol dehydrogenase (Bdh1); deletion of competing pathways (ethanol and glycerol) and redox rebalancing with NADH oxidase (NoxE)Rational designHigh-level 2,3-BDO production72.90.411.43
YMS102Deletion of RIM15 and activation of pyruvate consumption pathwayMetabolome analysis and rational design~3-fold higher specific production rate-0.70 (mol/mol glucose)0.69 (mmol/L/h)

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published research. Below are generalized methodologies for key experiments cited in the validation of metabolic models for 2,3-BDO production.

Strain Construction and Genetic Modification
  • Method: Gene deletions are typically performed using homologous recombination-based techniques, such as the λ-Red recombinase system for bacteria or CRISPR/Cas9 for yeast. Overexpression of target genes is achieved by cloning them into suitable expression vectors with strong promoters.

  • Verification: Successful genetic modifications are confirmed by PCR screening and DNA sequencing.

Fermentation Conditions
  • Batch and Fed-Batch Fermentation:

    • Inoculum Preparation: A single colony is used to inoculate a seed culture in a suitable medium (e.g., LB for bacteria, YPD for yeast) and grown overnight.

    • Bioreactor Setup: Fermentations are carried out in bioreactors with controlled temperature, pH, and dissolved oxygen levels.

    • Medium: A defined minimal or rich medium is used, with a specific carbon source (e.g., glucose or glycerol) at a defined concentration.

    • Fed-Batch Strategy: In fed-batch fermentations, a concentrated feed solution containing the carbon source and other necessary nutrients is added to the bioreactor to maintain a desired substrate concentration. Feeding strategies can be constant, exponential, or based on feedback control.

Analytical Methods
  • Cell Growth: Cell density is monitored by measuring the optical density at 600 nm (OD600).

  • Metabolite Quantification: The concentrations of 2,3-BDO, organic acids (e.g., lactate, acetate, succinate), and ethanol in the culture supernatant are determined by High-Performance Liquid Chromatography (HPLC).

    • HPLC System: A typical system consists of a pump, an autosampler, a column oven, a refractive index (RI) detector, and an Aminex HPX-87H column.

    • Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM) is commonly used as the mobile phase.

    • Analysis Conditions: The column is maintained at a constant temperature (e.g., 50-60°C) with a constant flow rate (e.g., 0.6 mL/min).

Visualizations

Metabolic Pathway for 2,3-Butanediol Production

The following diagram illustrates the central metabolic pathway leading to the production of 2,3-butanediol from glucose in a microbial host. Key branch points for byproduct formation are also shown, which are often targets for gene deletion to improve 2,3-BDO yield.

Metabolic Pathway for 2,3-Butanediol Production Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate alsS Lactate Lactate Pyruvate->Lactate ldhA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA pflB Acetoin Acetoin Acetolactate->Acetoin alsD Butanediol This compound Acetoin->Butanediol bdh1 Ethanol Ethanol Acetate Acetate AcetylCoA->Ethanol adhE AcetylCoA->Acetate pta-ackA

Caption: Central metabolic pathway for 2,3-butanediol synthesis and competing byproduct pathways.

Experimental Workflow for Model Validation

This diagram outlines the typical workflow for validating a metabolic model for strain improvement. It starts with the in silico design and culminates in the experimental validation of the engineered strain.

Experimental Workflow for Model Validation Model Genome-Scale Metabolic Model InSilico In Silico Design & Simulation (FBA, OptKnock) Model->InSilico Targets Identify Gene Knockout/Overexpression Targets InSilico->Targets Validation Model Validation (Compare Prediction with Experiment) InSilico->Validation Construction Strain Construction (Genetic Engineering) Targets->Construction Fermentation Fermentation (Batch/Fed-batch) Construction->Fermentation Analysis Metabolite Analysis (HPLC) Fermentation->Analysis Analysis->Validation

Caption: A typical workflow for the validation of a metabolic model for strain improvement.

References

Performance evaluation of different carbon sources for 2,3-butanediol fermentation

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance of various carbon sources in the microbial production of 2,3-butanediol (2,3-BDO), supported by experimental data and detailed protocols.

The microbial fermentation of 2,3-butanediol, a versatile platform chemical with applications ranging from the synthesis of plastics and solvents to cosmetics and pharmaceuticals, is highly dependent on the choice of carbon source.[1][2][3] The efficiency of this bioprocess, often measured by the final product concentration (titer), yield, and productivity, varies significantly with the substrate utilized. This guide provides a comparative evaluation of different carbon sources for 2,3-BDO production, presenting quantitative data from various studies, detailed experimental protocols, and visualizations of the underlying metabolic pathways and experimental workflows.

Performance Comparison of Different Carbon Sources

The selection of a suitable carbon source is a critical factor influencing the economic viability of 2,3-BDO production. While glucose is a commonly used substrate in laboratory settings, other sugars such as sucrose, xylose, and fructose, as well as complex raw materials like molasses, have been investigated for their potential to improve fermentation performance and reduce costs. The following tables summarize the performance of various carbon sources in 2,3-BDO fermentation by different microorganisms.

Carbon SourceMicroorganismTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference
Monosaccharides
GlucoseKlebsiella pneumoniae1500.4754.21[4]
GlucoseSaccharomyces cerevisiae (engineered)121.040.481.57[5]
GlucoseCronobacter sakazakii OX-25-0.41.2
XyloseEnterobacter ludwigii (mutant)71.10.400.94
XyloseKlebsiella oxytoca28.70.481.03
XyloseCronobacter sakazakii OX-25-0.30.6
FructoseKlebsiella oxytoca FMCC-197~30 (estimated)0.41-0.47~1.00
MannoseKlebsiella oxytoca FMCC-197~30 (estimated)0.41-0.47-
GalactoseKlebsiella oxytoca FMCC-197~30 (estimated)0.41-0.47~1.00
Disaccharides
SucroseSerratia marcescens H30139.920.94 (of theoretical)3.49
SucroseBacillus subtilis CS13132.40.452.45
SucroseEnterobacter aerogenes (engineered)>13.330.49-
LactoseKlebsiella oxytoca PDL-K574.90.432.27
Complex Substrates
MolassesBacillus subtilis CS1389.60.422.13
Sugarcane MolassesBacillus stearothermophilus~60 (fed-batch)--
Lignocellulosic Hydrolysate (Xylose-rich)Enterobacter ludwigii (mutant)63.5 (detoxified)0.360.84
Lignocellulosic Hydrolysate (Xylose-rich)Klebsiella oxytoca25.7 (detoxified)0.490.54
Whey PowderKlebsiella oxytoca PDL-K565.50.442.73
Biodiesel-derived GlycerolBacillus amyloliquefaciens102.30.441.16

Note: The values presented are the maximum reported under the specified conditions in the respective studies. Fermentation conditions (e.g., batch, fed-batch) can significantly impact these values.

Metabolic Pathway and Experimental Workflow

The microbial production of 2,3-BDO from various sugars proceeds through the central glycolytic pathway to pyruvate. Pyruvate is then converted to 2,3-BDO via a three-step enzymatic process. The general metabolic pathway and a typical experimental workflow for evaluating different carbon sources are illustrated below.

MetabolicPathway cluster_glycolysis Glycolysis / Pentose Phosphate Pathway cluster_bdo_pathway 2,3-Butanediol Synthesis Carbon Sources Carbon Sources Glucose Glucose Carbon Sources->Glucose Xylose Xylose Carbon Sources->Xylose Sucrose Sucrose Carbon Sources->Sucrose Pyruvate Pyruvate Glucose->Pyruvate Xylose->Pyruvate Sucrose->Pyruvate alpha-Acetolactate alpha-Acetolactate Pyruvate->alpha-Acetolactate α-Acetolactate Synthase (ALS) Acetoin Acetoin alpha-Acetolactate->Acetoin α-Acetolactate Decarboxylase (ALDC) 2,3-Butanediol 2,3-Butanediol Acetoin->2,3-Butanediol Acetoin Reductase / 2,3-BDO Dehydrogenase (AR/BDH)

Caption: Metabolic pathway for 2,3-butanediol production from various carbon sources.

ExperimentalWorkflow Strain Selection Strain Selection Medium Preparation Medium Preparation Strain Selection->Medium Preparation Select appropriate microbial strain Inoculum Development Inoculum Development Medium Preparation->Inoculum Development Prepare media with different carbon sources Fermentation Fermentation Inoculum Development->Fermentation Grow seed culture Sampling & Analysis Sampling & Analysis Fermentation->Sampling & Analysis Monitor and control pH, temp, DO Data Evaluation Data Evaluation Sampling & Analysis->Data Evaluation Measure biomass, substrate, and product concentrations Data Evaluation->Strain Selection Optimization

Caption: General experimental workflow for evaluating carbon sources in 2,3-BDO fermentation.

Experimental Protocols

The following provides a generalized methodology for the comparative evaluation of different carbon sources in 2,3-butanediol fermentation.

1. Microorganism and Inoculum Preparation:

  • A suitable 2,3-BDO producing strain (e.g., Klebsiella pneumoniae, Bacillus subtilis, Serratia marcescens) is selected.

  • A single colony is inoculated into a seed culture medium (e.g., Luria-Bertani broth) and incubated at the optimal temperature (e.g., 30-37°C) and agitation (e.g., 180-220 rpm) for a specified period (e.g., 12-24 hours) to obtain a sufficient cell density for inoculation.

2. Fermentation Medium:

  • The basal fermentation medium typically contains a nitrogen source (e.g., yeast extract, peptone, ammonium sulfate), phosphate source (e.g., KH₂PO₄, Na₂HPO₄), and essential minerals and trace elements.

  • The carbon source of interest (e.g., glucose, xylose, sucrose) is added to the basal medium at a defined initial concentration (e.g., 30-100 g/L).

3. Fermentation Conditions:

  • Fermentations are carried out in shake flasks or bioreactors with controlled parameters.

  • Temperature: Maintained at the optimal growth temperature for the selected microorganism (e.g., 30°C for Klebsiella oxytoca).

  • pH: The initial pH is adjusted (e.g., to 7.0) and may be controlled during fermentation using acid/base addition, as pH can significantly affect product formation.

  • Aeration and Agitation: The dissolved oxygen (DO) level is a critical parameter. Microaerobic or aerobic conditions are often employed, and the agitation speed and aeration rate are adjusted accordingly.

4. Fed-Batch Strategy (for high-titer production):

  • To achieve higher product concentrations, a fed-batch strategy is often employed.

  • A concentrated solution of the carbon source is intermittently or continuously fed into the fermenter to maintain the substrate concentration within an optimal range and avoid substrate inhibition.

5. Analytical Methods:

  • Cell Growth: Biomass concentration is monitored by measuring the optical density at 600 nm (OD₆₀₀) or by determining the cell dry weight.

  • Substrate and Product Analysis: The concentrations of the carbon source, 2,3-butanediol, and major by-products (e.g., acetoin, organic acids) in the fermentation broth are quantified using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index detector).

6. Calculation of Performance Metrics:

  • 2,3-BDO Titer (g/L): The final concentration of 2,3-BDO in the fermentation broth.

  • 2,3-BDO Yield (g/g): The mass of 2,3-BDO produced per mass of carbon source consumed.

  • Volumetric Productivity (g/L·h): The amount of 2,3-BDO produced per unit volume of fermentation broth per unit time.

Conclusion

The choice of carbon source is a pivotal factor in the successful and economical production of 2,3-butanediol. While glucose often serves as a reliable substrate, disaccharides like sucrose and complex, low-cost feedstocks such as molasses and lignocellulosic hydrolysates present viable alternatives that can lead to high product titers and yields. The optimal carbon source will ultimately depend on the specific microbial strain, fermentation strategy, and economic considerations of the overall process. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the development of efficient and sustainable 2,3-BDO fermentation processes.

References

A Comparative Guide to the Production of (2R,3R)-Butanediol and Other Bio-Based Platform Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transition towards a bio-based economy has intensified the research and development of microbial fermentation processes to produce valuable platform chemicals from renewable feedstocks. These chemicals serve as versatile building blocks for a wide array of products, from bioplastics and solvents to pharmaceuticals. This guide provides an objective comparison of the production of (2R,3R)-Butanediol (BDO) against other significant platform chemicals: succinic acid, lactic acid, and 3-hydroxypropionic acid (3-HP). The comparison focuses on key performance indicators such as titer, yield, and productivity, supported by experimental data and detailed methodologies.

Quantitative Performance Benchmarking

The efficiency of microbial production is typically assessed by three key metrics:

  • Titer (g/L): The final concentration of the product in the fermentation broth.

  • Yield (g/g): The mass of the product formed per unit mass of substrate consumed.

  • Productivity (g/L/h): The rate of product formation over time.

The following tables summarize these metrics for this compound and competing platform chemicals, as achieved with various microorganisms and fermentation strategies.

Table 1: Production Metrics for this compound

Microorganism Feedstock Titer (g/L) Yield (g/g) Productivity (g/L/h) Reference
Saccharomyces cerevisiae (engineered) Glucose 121.04 0.48 1.57 [1]
Klebsiella pneumoniae Glucose ~150 - 3.95 [1]
Zymomonas mobilis (engineered) Corn Stover 125 - - [2]
Bacillus subtilis Sucrose 42.31 0.52 0.33 [3]

| Pichia pastoris (engineered) | Glucose | 45 | - | - |[4] |

Table 2: Production Metrics for Succinic Acid

Microorganism Feedstock Titer (g/L) Yield (g/g) Productivity (g/L/h) Reference
Corynebacterium glutamicum (engineered) - 152.2 - -
Actinobacillus succinogenes Glucose 110 - -
Basfia succiniciproducens Corn Stover - 0.69 -

| Issatchenkia orientalis (yeast) | - | - | 0.64 | - | |

Table 3: Production Metrics for Lactic Acid

Microorganism Feedstock Titer (g/L) Yield (g/g) Productivity (g/L/h) Reference
Lactobacillus sp. (fed-batch) Glucose >140 0.83 -
Lactobacillus sp. (batch) Cellobiose 119 - -
Lactobacillus delbrueckii Sugar/Starch - 0.90 - 0.95 -

| Exiguobacterium sp. | Glucose | - | - | 8.15 | |

Table 4: Production Metrics for 3-Hydroxypropionic Acid (3-HP)

Microorganism Feedstock Titer (g/L) Yield (g/g) Productivity (g/L/h) Reference
Escherichia coli (engineered) Glycerol 57.3 0.88 1.59
K. pneumoniae & G. oxydans (co-culture) Glycerol 60.5 0.50 -

| Escherichia coli (engineered) | Glycerol | 42.1 | 0.27 | - | |

Metabolic Pathways and Experimental Workflows

Visualizing the underlying biological and experimental processes is crucial for understanding and optimizing the production of these platform chemicals.

The microbial production of 2,3-BDO typically proceeds from pyruvate, a central metabolite derived from glycolysis. Metabolic engineering efforts often focus on channeling the carbon flux from pyruvate towards 2,3-BDO while minimizing the formation of competing byproducts such as lactate, acetate, and ethanol.

BDO_Pathway cluster_main Core 2,3-BDO Pathway cluster_byproducts Competing Byproduct Pathways Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (AlsS) Lactate Lactate Pyruvate->Lactate ldhA Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase (AlsD) BDO This compound Acetoin->BDO Butanediol Dehydrogenase (Bdh) Acetate Acetate Acetyl_CoA->Acetate ackA Ethanol Ethanol Acetyl_CoA->Ethanol adhE Glucose Glucose Glucose->Pyruvate Glycolysis

Caption: Metabolic pathway for this compound production from glucose.

The development of a bio-based production process follows a structured workflow, from initial feedstock processing to final product analysis and economic evaluation. This integrated approach is essential for creating a commercially viable and sustainable process.

Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream & Analysis Feedstock Feedstock Selection (e.g., Lignocellulose, Glycerol) Pretreatment Pretreatment & Hydrolysis Feedstock->Pretreatment Ferment Fermentation (Batch / Fed-Batch) Pretreatment->Ferment Strain Strain Engineering Strain->Ferment Separation Separation & Purification Ferment->Separation Analysis Product Analysis (HPLC, GC-MS) Separation->Analysis TEA Techno-Economic Analysis Analysis->TEA

Caption: Generalized workflow for microbial platform chemical production.

Experimental Protocols

Detailed and reproducible protocols are fundamental to scientific advancement. Below are generalized methodologies for key experiments in the production and analysis of bio-based chemicals.

This protocol is a representative example for enhancing product titer by overcoming substrate inhibition and extending the production phase.

  • Inoculum Preparation: A seed culture of the production microorganism (e.g., engineered E. coli or S. cerevisiae) is grown in a suitable medium (e.g., YPD or LB) overnight at the optimal temperature (e.g., 30-37°C) and agitation.

  • Bioreactor Setup: A sterile bioreactor (e.g., 2 L benchtop) is prepared with an initial volume of production medium. The medium typically contains a carbon source (like glucose or glycerol), a nitrogen source (like yeast extract or corn steep liquor), salts, and trace elements.

  • Fermentation Conditions: The bioreactor is inoculated with the seed culture. Key parameters are controlled throughout the process:

    • Temperature: Maintained at the microorganism's optimum (e.g., 30°C).

    • pH: Controlled at a setpoint (e.g., 6.0-7.0) via automated addition of an acid (e.g., H₂SO₄) or base (e.g., NaOH or Ca(OH)₂).

    • Aeration & Agitation: For aerobic or micro-aerobic processes, dissolved oxygen (DO) is controlled by adjusting agitation speed and airflow rate (e.g., 1.0 vvm). For 2,3-BDO, micro-aerobic conditions are often required to activate the necessary enzymes.

  • Feeding Strategy: A concentrated solution of the primary carbon source (e.g., 500 g/L glucose) is fed into the bioreactor when the initial substrate concentration drops to a predetermined level (e.g., 10-20 g/L). This prevents the accumulation of substrate to inhibitory levels while sustaining microbial growth and production.

  • Sampling: Samples are collected aseptically at regular intervals to monitor cell growth (OD₆₀₀), substrate consumption, and product/byproduct formation.

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common and robust method for quantifying sugars, organic acids, and alcohols like butanediol in fermentation broth.

  • Instrumentation: An HPLC system equipped with a Refractive Index Detector (RID).

  • Column: A column suitable for separating small organic molecules, such as a Bio-Rad Aminex HPX-87H ion-exclusion column (300 mm x 7.8 mm).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 0.005 M H₂SO₄ in ultrapure water).

    • Flow Rate: Typically 0.6 mL/min.

    • Column Temperature: Maintained at a constant elevated temperature (e.g., 60°C) for better separation and peak shape.

    • Detector Temperature: Maintained at a stable temperature (e.g., 40°C).

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet cells and debris.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining particulates before injection.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations for all analytes (substrate, product, byproducts).

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples. The concentration of each compound is determined by comparing its peak area to the calibration curve.

References

A Comparative Guide to Fermentative (2R,3R)-Butanediol Production: A Life Cycle Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3R)-Butanediol, a chiral molecule with significant applications in the pharmaceutical, chemical, and biofuel industries, is increasingly being produced through sustainable fermentative routes. This guide provides an objective comparison of the life cycle analysis of fermentative this compound production against traditional petrochemical methods, supported by experimental data. We delve into the environmental footprint, resource consumption, and key process parameters, offering a comprehensive resource for informed decision-making in research and development.

At a Glance: Fermentative vs. Petrochemical Butanediol

The shift towards bio-based chemical production is driven by the need for more sustainable and environmentally friendly processes. Fermentative production of this compound offers a promising alternative to the energy-intensive petrochemical route, which typically involves the hydrolysis of butene oxide at high temperatures and pressures[1]. Life cycle assessments (LCA) consistently demonstrate the environmental benefits of the bio-based approach. For instance, the production of bio-based 2,3-butanediol from wood residues has been shown to result in a 125% better performance in the human health category, 52% in climate change, and 90% in resource scarcity compared to its fossil-based counterpart.

A key metric in environmental impact assessment is the global warming potential (GWP). For the fermentative production of 2,3-butanediol from brewer's spent grain, the GWP has been estimated at 7.25 kg CO2 equivalent per kg of butanediol[2][3][4][5]. In contrast, a comparative analysis revealed that greenhouse gas emissions for bio-based 2,3-BDO are approximately 36% lower than those from conventional fossil-based processes. Another study highlighted that while the fossil energy consumption for bio-based 2,3-BDO production can be comparable to that of fossil-based 1,4-BDO, the greenhouse gas emissions are reduced by 39%.

Quantitative Comparison of Production Routes

The following tables summarize key quantitative data from life cycle analyses of fermentative and petrochemical butanediol production.

Table 1: Life Cycle Impact Assessment Comparison

Impact CategoryFermentative 2,3-Butanediol (from Brewer's Spent Grain)Petrochemical 1,4-Butanediol (as a proxy for 2,3-BDO)Reference
Global Warming Potential (kg CO2 eq./kg BDO)7.254.6
Fossil Energy Consumption (MJ/kg BDO)>50136

Note: Data for petrochemical 2,3-butanediol is limited; 1,4-butanediol is used as a proxy, which may have a different environmental footprint.

Table 2: Key Performance Indicators for Fermentative this compound Production

FeedstockMicroorganismTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Brewer's Spent GrainEnterobacter ludwigii (mutant)118.50.431.65
Oat Hull HydrolysateEnterobacter cloacae SG137.59--
GlycerolKlebsiella pneumoniae G3149.2--
GlucoseKlebsiella oxytoca M1118.50.34-
Sugarcane Bagasse HydrolysateEnterobacter ludwigii (mutant)68.2--
GlucosePaenibacillus peoriae NRRL BD-62-~0.4-

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the fermentative production and downstream processing of this compound.

Fermentative Production of this compound using Klebsiella pneumoniae

This protocol is synthesized from multiple studies focusing on high-yield production.

1. Strain and Media Preparation:

  • Microorganism: Klebsiella pneumoniae (e.g., SDM or Zmd30 strain).

  • Seed Medium (per liter): 15 g glucose, 5 g peptone, 3 g yeast extract, 1.5 g K2HPO4, 1.5 g KH2PO4, 1 g (NH4)2SO4, 0.2 g MgSO4·7H2O.

  • Fermentation Medium (per liter): 100-200 g glucose, 10 g corn steep liquor powder, 5 g (NH4)2HPO4, 1.5 g K2HPO4, 1.5 g KH2PO4, 1 g (NH4)2SO4, 0.2 g MgSO4·7H2O.

2. Fermentation Conditions:

  • Inoculum: 10% (v/v) of an overnight seed culture.

  • Bioreactor: 5-L stirred-tank bioreactor with a working volume of 3 L.

  • Temperature: 37°C.

  • pH: Controlled at 6.0 by automatic addition of 5 M NaOH.

  • Aeration: 1 vvm (volume of air per volume of liquid per minute).

  • Agitation: 200-400 rpm to maintain dissolved oxygen levels.

3. Fed-Batch Strategy:

  • A concentrated glucose solution (700 g/L) is fed to the bioreactor to maintain the glucose concentration between 20 and 40 g/L.

Downstream Processing: Hybrid Extraction-Distillation

This method offers a potentially more energy-efficient alternative to conventional distillation.

1. Solvent Extraction:

  • Solvent: Oleyl alcohol is a suitable solvent due to its high distribution coefficient and selectivity for 2,3-butanediol.

  • Process: The fermentation broth is mixed with oleyl alcohol in a counter-current extraction column. The 2,3-butanediol preferentially partitions into the organic phase.

2. Distillation:

  • The 2,3-butanediol-rich organic phase is then fed into a distillation column.

  • The lower boiling point solvent is recovered as the distillate and recycled back to the extraction column.

  • The purified 2,3-butanediol is obtained as the bottom product. This hybrid approach can significantly reduce reboiler duty and total annual costs compared to conventional distillation of the entire fermentation broth.

Visualizing the Process and Pathways

To better understand the relationships and workflows, the following diagrams have been generated using Graphviz.

Fermentative_Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Feedstock Biomass Feedstock (e.g., Brewer's Spent Grain) Pretreatment Pretreatment (Alkaline/Enzymatic) Feedstock->Pretreatment Hydrolysate Sugar Hydrolysate Pretreatment->Hydrolysate Fermenter Bioreactor (Klebsiella pneumoniae) Hydrolysate->Fermenter Broth Fermentation Broth Fermenter->Broth Nutrients Nutrient Addition Nutrients->Fermenter Separation Separation (e.g., Extraction) Broth->Separation Purification Purification (e.g., Distillation) Separation->Purification Product This compound Purification->Product

Caption: Workflow for fermentative this compound production.

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase Acetoin Acetoin Acetolactate->Acetoin α-Acetolactate Decarboxylase Butanediol This compound Acetoin->Butanediol Butanediol Dehydrogenase (BDH)

Caption: Simplified metabolic pathway for this compound synthesis.

Conclusion

The life cycle analysis of fermentative this compound production demonstrates a clear environmental advantage over petrochemical routes, primarily through reduced greenhouse gas emissions. While challenges in downstream processing and production costs remain, ongoing research into optimized fermentation strategies, novel separation techniques, and the use of low-cost feedstocks is paving the way for a more sustainable and economically viable bio-based production of this valuable chiral chemical. This guide provides a foundational understanding for researchers and professionals to evaluate and advance the field of fermentative this compound production.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (2R,3R)-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of (2R,3R)-Butanediol, offering procedural, step-by-step guidance to foster a secure research environment.

This compound is a combustible liquid that can cause skin and eye irritation.[1][2] Proper handling and disposal are crucial to mitigate risks and ensure the safety of laboratory personnel.

Essential Safety and Handling Information

Adherence to proper personal protective equipment (PPE) protocols is the first line of defense when handling this compound. Engineering controls, such as using a fume hood or ensuring adequate ventilation, are also critical.[3][4]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. This includes lab coats and, if necessary, aprons or full-body suits depending on the scale of the operation.

  • Respiratory Protection: In most cases, if adequate ventilation is maintained, respiratory protection is not required. However, if exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.

Handling and Storage:

  • Ventilation: Always use this chemical in a well-ventilated area or under a chemical fume hood to control airborne levels.

  • Ignition Sources: this compound is a combustible liquid. Keep it away from heat, sparks, open flames, and hot surfaces. Smoking is prohibited in areas where it is handled. Use non-sparking tools and take precautionary measures against static discharge.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Remove and wash contaminated clothing before reuse.

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed when not in use.

Quantitative Data for this compound

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValue
Flash Point 85 °C (185 °F) - closed cup
Autoignition Temperature 402 °C (755.6 °F)
Boiling Point 183-184 °C
Melting Point 25 °C
Density 1.002 g/mL at 20 °C
Vapor Pressure 0.24 mmHg
Lower Explosion Limit 3.10% by volume
Upper Explosion Limit 11.40% by volume

(Data sourced from multiple safety data sheets)

Procedural Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Management prep_1 Review SDS prep_2 Ensure Proper Ventilation prep_1->prep_2 prep_3 Don Personal Protective Equipment (PPE) prep_2->prep_3 handling_1 Ground Equipment prep_3->handling_1 Proceed to Handling handling_2 Dispense Chemical handling_1->handling_2 handling_3 Perform Experiment handling_2->handling_3 cleanup_1 Doff PPE handling_3->cleanup_1 Experiment Complete disposal_1 Segregate Waste handling_3->disposal_1 Generate Waste cleanup_2 Wash Hands Thoroughly cleanup_1->cleanup_2 disposal_3 Dispose via Approved Vendor cleanup_2->disposal_3 Final Step disposal_2 Label Waste Container disposal_1->disposal_2 disposal_2->disposal_3

Caption: Standard operating procedure for handling this compound.

Emergency and Disposal Plans

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.

  • If inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen.

  • If ingested: Do NOT induce vomiting. Get medical attention.

Spill and Leak Procedures:

In the event of a spill, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and then place it in a suitable container for disposal. Clean up spills immediately, observing all safety precautions.

Disposal Plan:

All waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. This compound waste should be collected in a designated organic solvent carboy. Entrust disposal to a licensed waste disposal company. Handle uncleaned containers as you would the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-Butanediol
Reactant of Route 2
(2R,3R)-Butanediol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。